Dolasetron Mesylate
Descripción
Propiedades
Fórmula molecular |
C20H24N2O6S |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
methanesulfonic acid;[(7R)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate |
InChI |
InChI=1S/C19H20N2O3.CH4O3S/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4)/t11?,12-,13?,14?;/m1./s1 |
Clave InChI |
PSGRLCOSIXJUAL-VPUTYDRXSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Dolasetron Mesylate on 5-HT3 Receptors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dolasetron (B1670872) mesylate is a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1] The therapeutic action of dolasetron is almost entirely attributable to its active metabolite, hydrodolasetron (B601787), which is rapidly formed in vivo.[1][2] This technical guide provides a detailed examination of the molecular interactions, signaling pathways, and quantitative pharmacology of hydrodolasetron at the 5-HT3 receptor. It includes summaries of key quantitative data and detailed experimental protocols for the characterization of this interaction, intended to serve as a comprehensive resource for research and development professionals in the field of pharmacology and antiemetic drug design.
Pharmacokinetics and Metabolism: The Conversion to Hydrodolasetron
Dolasetron itself is a prodrug with a very short plasma half-life of less than 10 minutes.[3][4] Upon administration, it undergoes rapid and complete metabolism by the ubiquitous enzyme carbonyl reductase to form its major active metabolite, hydrodolasetron (previously known as MDL 74,156).[3][5] This reduction is the critical step for its pharmacological activity.
Hydrodolasetron has a significantly longer elimination half-life of approximately 7 to 8 hours, allowing for sustained antiemetic effect.[4] It is further metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A, before being eliminated via renal and fecal routes.[3] Due to this rapid conversion, the in vivo activity of dolasetron is mediated by hydrodolasetron.
The 5-HT3 Receptor: A Ligand-Gated Ion Channel
The 5-hydroxytryptamine type 3 (5-HT3) receptor is unique among serotonin receptors. While other 5-HT receptors are G-protein coupled, the 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels.[6] It is a pentameric structure composed of five subunits arranged around a central ion-conducting pore. When the endogenous ligand, serotonin, binds to the extracellular domain, the channel undergoes a conformational change, opening the pore.[6]
This channel is permeable to cations, primarily Na⁺ and K⁺, and to a lesser extent, Ca²⁺. The resulting influx of positive ions leads to rapid depolarization of the neuron, initiating an excitatory signal.[6] These receptors are densely located on nerve terminals of the vagus nerve in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema, making them a critical target for antiemetic drugs.[1][5]
Molecular Mechanism of Action: Competitive Antagonism
Hydrodolasetron functions as a highly specific and selective competitive antagonist at the 5-HT3 receptor.[7] It binds to the same site as serotonin but does not activate the channel. By occupying the receptor's binding site, hydrodolasetron physically prevents serotonin from binding and inducing the conformational change necessary for ion influx. This blockade effectively inhibits the downstream signaling that leads to the vomiting reflex.[7]
The antiemetic effect is achieved through a dual blockade:
-
Peripheral Blockade: In the gastrointestinal tract, chemotherapeutic agents can damage enterochromaffin cells, causing a massive release of serotonin.[1] Hydrodolasetron blocks the 5-HT3 receptors on vagal afferent nerves, preventing the transmission of emetic signals from the gut to the brainstem.[3]
-
Central Blockade: Hydrodolasetron also acts on 5-HT3 receptors within the CTZ and the solitary tract nucleus in the brainstem, directly inhibiting the central pathways that trigger vomiting.[3]
Downstream Signaling Pathway Inhibition
The activation of the 5-HT3 receptor initiates a cascade of intracellular events, primarily driven by the influx of calcium. Hydrodolasetron's blockade of the receptor prevents this entire downstream signaling pathway.
The key steps in the serotonin-induced signaling pathway are:
-
Cation Influx: Serotonin binding opens the channel, leading to an influx of Na⁺ and Ca²⁺.
-
Calcium-Induced Calcium Release (CICR): The initial influx of Ca²⁺ can trigger a larger release of calcium from intracellular stores in the endoplasmic reticulum.
-
Calmodulin Activation: The elevated cytosolic Ca²⁺ binds to and activates calmodulin (CaM).
-
CaMKII Activation: Ca²⁺/CaM complex activates Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).
-
ERK Signaling: Activated CaMKII can lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) pathway, which is involved in neuronal excitability and signaling to the vomiting center.
By preventing the initial ion influx, hydrodolasetron effectively halts this entire cascade at its source.
Quantitative Pharmacology
The potency and affinity of hydrodolasetron have been quantified through various in vitro assays. This data is essential for comparing its activity with other 5-HT3 receptor antagonists.
Binding Affinity and Functional Potency
The table below summarizes key quantitative metrics for hydrodolasetron and other selected antagonists. The inhibition constant (Ki) is a measure of binding affinity (a lower value indicates higher affinity), while the half-maximal inhibitory concentration (IC50) measures the functional potency of the drug to inhibit a response.
| Compound | Class | Receptor Binding Affinity (Ki) | Functional Potency (IC50) | Off-Target IC50 (hERG K⁺ Channel) |
| Hydrodolasetron | 1st Gen | ~50 nM | 0.1 nM [5] | 12.1 µM[6] |
| Ondansetron | 1st Gen | ~2.0 nM | - | 0.81 µM[6] |
| Granisetron | 1st Gen | ~0.71 nM | - | 3.73 µM[6] |
| Palonosetron | 2nd Gen | ~0.04 nM | - | - |
Note: IC50 for hydrodolasetron was determined in an isolated rabbit heart assay.[5] Off-target IC50 values relate to the potential for cardiac ion channel effects.
Experimental Protocols and Methodologies
The characterization of hydrodolasetron's interaction with the 5-HT3 receptor relies on standardized in vitro assays. The following are detailed protocols for key experiments.
Radioligand Binding Assay (for Ki Determination)
This competitive binding assay quantifies the affinity of hydrodolasetron for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the inhibition constant (Ki) of hydrodolasetron.
-
Methodology:
-
Membrane Preparation: Human Embryonic Kidney (HEK293) cells are transfected to stably express human 5-HT3 receptors. The cells are harvested, and the cell membranes are isolated via homogenization and centrifugation to create a receptor-rich membrane preparation.
-
Assay Components: In a 96-well plate, the following are combined: receptor membranes, a fixed concentration of a high-affinity 5-HT3 radioligand (e.g., [³H]granisetron), and varying concentrations of unlabeled hydrodolasetron.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The contents of each well are rapidly passed through a glass fiber filter using a vacuum harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.
-
Quantification: The radioactivity trapped on each filter is measured using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology (for Functional Antagonism)
This technique directly measures the ion flow through 5-HT3 receptors in a single cell, providing a real-time assessment of functional blockade by an antagonist.
-
Objective: To measure the inhibition of serotonin-induced currents by hydrodolasetron.
-
Methodology:
-
Cell Preparation: HEK293 cells expressing 5-HT3 receptors are cultured on glass coverslips.[7]
-
Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and continuously perfused with an external physiological salt solution. A glass micropipette (resistance 3-5 MΩ) filled with an internal solution is positioned over a single cell.[7]
-
Whole-Cell Configuration: The micropipette is lowered onto the cell membrane. Gentle suction is applied to form a high-resistance "gigaohm seal." A further pulse of suction ruptures the membrane patch, establishing electrical and chemical continuity between the pipette and the cell interior (whole-cell mode).[7] The cell's membrane potential is clamped at a holding potential, typically -60 mV.[7]
-
Agonist Application: Serotonin is applied to the cell using a rapid perfusion system, which evokes a transient inward current as the 5-HT3 channels open.
-
Antagonist Application: After establishing a stable baseline response to serotonin, the agonist is co-applied with varying concentrations of hydrodolasetron.
-
Data Analysis: The reduction in the peak amplitude of the serotonin-induced current in the presence of hydrodolasetron is measured. This data is used to generate a dose-response curve and calculate the IC50 for functional blockade.
-
Conclusion
The mechanism of action of this compound is defined by the potent, selective, and competitive antagonism of its active metabolite, hydrodolasetron, at 5-HT3 receptors. By competitively inhibiting serotonin binding, hydrodolasetron provides a dual blockade of peripheral and central pathways, preventing the initiation of the vomiting reflex at its source. Its pharmacological profile, characterized by high-affinity binding and potent functional blockade of the 5-HT3 ion channel, establishes it as an effective agent in the management of emesis. The experimental methodologies detailed herein provide a robust framework for the continued investigation and development of novel 5-HT3 receptor antagonists.
References
- 1. Patch Clamp Study of Serotonin-Gated Currents via 5-HT Type 3 Receptors by Using a Novel Approach SHAM for Receptor Channel Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist- and antagonist-induced up-regulation of surface 5-HT3 A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Navigating Dolasetron Administration: A Deep Dive into Oral vs. Intravenous Pharmacokinetics and Bioavailability
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth analysis of the pharmacokinetics and bioavailability of dolasetron (B1670872), a selective serotonin (B10506) 5-HT3 receptor antagonist, comparing its oral and intravenous administration routes. This guide is intended to be a critical resource for professionals in the fields of pharmaceutical research, clinical development, and pharmacology, offering a consolidated view of the drug's behavior in the human body, detailed experimental methodologies, and visual representations of key biological and procedural pathways.
Introduction to Dolasetron
Dolasetron is a potent antiemetic and anti-nauseant agent.[1] Its primary therapeutic action is the prevention of nausea and vomiting associated with chemotherapy and postoperative recovery.[1][2][3] The pharmacological effect of dolasetron is primarily attributed to its major active metabolite, hydrodolasetron (B601787).[2][3] Dolasetron itself is rapidly and completely metabolized by the ubiquitous enzyme carbonyl reductase to hydrodolasetron.[4][5][6] Due to this rapid conversion, the parent drug is often undetectable in plasma, especially after oral administration.[4][5][7][8][9]
Comparative Pharmacokinetics: Oral vs. Intravenous Administration
The route of administration significantly influences the pharmacokinetic profile of dolasetron and its active metabolite, hydrodolasetron. While intravenous administration ensures immediate and complete systemic availability, oral dolasetron is also well-absorbed and demonstrates high bioavailability.[1][4][5][7]
Pharmacokinetic Parameters of Dolasetron (Parent Drug)
Following intravenous administration, dolasetron is rapidly eliminated from plasma, with a mean elimination half-life of less than 10 minutes.[7][10] After oral administration, the parent drug is rarely detected in plasma due to its rapid and extensive metabolism.[7][8]
| Parameter | Intravenous Administration | Oral Administration |
| Mean Elimination Half-life (t½) | < 10 minutes[7][10] | Not typically detected[7][8] |
Table 1: Pharmacokinetic Parameters of Dolasetron (Parent Drug)
Pharmacokinetic Parameters of Hydrodolasetron (Active Metabolite)
The clinical efficacy of dolasetron is dependent on the systemic exposure to its active metabolite, hydrodolasetron. The pharmacokinetic parameters of hydrodolasetron are therefore of primary interest.
| Parameter | Intravenous Administration | Oral Administration |
| Time to Maximum Concentration (Tmax) | ~0.6 hours[1][10] | ~1 hour[1][4][5][11] |
| Elimination Half-life (t½) | ~7.3 - 8.8 hours[7][12] | ~8.1 - 9.12 hours[4][5][11][12] |
| Apparent Volume of Distribution (Vd) | ~5.8 L/kg[4][10][13] | ~5.8 L/kg[4][10][11] |
| Apparent Clearance | 13.4 mL/min/kg[4][5] | 13.4 mL/min/kg[4][5] |
| Absolute Bioavailability | Not Applicable | ~75%[1][4][5][7] |
Table 2: Pharmacokinetic Parameters of Hydrodolasetron (Active Metabolite)
Metabolic Pathway of Dolasetron
Dolasetron undergoes a crucial metabolic conversion to its more active form, hydrodolasetron. This process is initiated by carbonyl reductase. Subsequently, hydrodolasetron is further metabolized primarily by cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A, as well as flavin monooxygenase.[4][5][6][14] The resulting metabolites are then eliminated through renal and fecal routes.[4][5]
Caption: Metabolic conversion of dolasetron to hydrodolasetron and subsequent elimination pathways.
Experimental Protocols for Pharmacokinetic Studies
The data presented in this guide are derived from clinical trials employing rigorous experimental designs. A typical pharmacokinetic study of dolasetron involves the following key components:
Study Design
Most studies employ an open-label, randomized, crossover design.[7] This design allows for the comparison of different formulations or administration routes within the same subjects, thereby minimizing inter-individual variability. Both single-dose and multiple-dose studies have been conducted to evaluate the pharmacokinetic profile of dolasetron.[8][15]
Subject Population
Studies are typically conducted in healthy adult volunteers[7][12][15] or in specific patient populations, such as cancer patients undergoing chemotherapy[16] or individuals with renal impairment.[17]
Dosing and Administration
For oral administration, dolasetron is typically given as tablets or an oral solution in doses ranging from 25 mg to 200 mg.[4][15] Intravenous dolasetron is administered as an infusion over a specified period, for example, a 10-minute infusion.[7][12]
Sample Collection and Analysis
Serial blood samples are collected at predefined time points over a 48-hour period or longer following drug administration.[7][12] Plasma is separated and analyzed for concentrations of dolasetron and hydrodolasetron. Urine samples are also collected to assess renal excretion of the parent drug and its metabolites.[7]
The quantification of dolasetron and hydrodolasetron in plasma is performed using validated analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with mass spectrometric (MS) detection.[18][19][20] These methods provide the necessary sensitivity and specificity for accurate determination of drug concentrations.
Caption: A typical workflow for a clinical study investigating the pharmacokinetics of dolasetron.
Conclusion
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral versus intravenous dolasetron. The key takeaway for researchers and drug development professionals is that while intravenous administration offers immediate bioavailability, oral dolasetron is rapidly absorbed and efficiently converted to its active metabolite, hydrodolasetron, resulting in substantial systemic exposure. The choice of administration route can therefore be guided by the clinical setting and desired onset of action. The detailed experimental protocols and visualized pathways presented herein serve as a valuable resource for the design and interpretation of future studies in this area.
References
- 1. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. DailyMed - ANZEMET- dolasetron mesylate tablet, film coated [dailymed.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Intravenous pharmacokinetics and absolute oral bioavailability of dolasetron in healthy volunteers: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single- and multiple-dose pharmacokinetics of oral dolasetron and its active metabolites in healthy volunteers: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. Pharmacokinetics and safety of single intravenous and oral doses of this compound in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multiple-dose, placebo-controlled, phase I study of oral dolasetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of intravenous dolasetron in cancer patients receiving high-dose cisplatin-containing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of oral and intravenous this compound in patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of dolasetron and its reduced metabolite in human plasma by GC-MS and LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and hydrodolasetron in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Initial In Vitro Characterization of Dolasetron Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro characterization of Dolasetron (B1670872) Mesylate, a selective serotonin (B10506) 5-HT3 receptor antagonist. Dolasetron itself is a prodrug that is rapidly and completely metabolized to its active metabolite, hydrodolasetron (B601787), which is primarily responsible for the drug's pharmacological effects.[1][2] This guide will focus on the in vitro properties of both dolasetron and hydrodolasetron, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.
Mechanism of Action
Dolasetron and its active metabolite, hydrodolasetron, are potent and selective antagonists of the 5-HT3 receptor.[3] These receptors are ligand-gated ion channels located on peripheral and central neurons.[4][5] In the context of emesis, 5-HT3 receptors on vagal afferent terminals in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain are activated by serotonin released from enterochromaffin cells in response to chemotherapeutic agents.[6] This activation leads to depolarization and initiation of the vomiting reflex. Hydrodolasetron competitively blocks these receptors, thereby preventing serotonin binding and inhibiting the emetic signal.[6]
While highly selective for the 5-HT3 receptor, hydrodolasetron has also been shown to interact with cardiac sodium channels, which can contribute to ECG interval changes, such as QTc prolongation, observed in some patients.[7]
Quantitative Analysis of Receptor Affinity and Potency
The binding affinity and functional potency of dolasetron and hydrodolasetron at the 5-HT3 receptor have been determined through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: 5-HT3 Receptor Binding Affinity
| Compound | Receptor | Radioligand | Preparation | Ki (nM) |
| Hydrodolasetron | Human 5-HT3 | [3H]GR65630 | Membranes from HEK293 cells | ~50 |
| Ondansetron | Human 5-HT3 | [3H]GR65630 | Membranes from HEK293 cells | 2.0 |
| Granisetron | Human 5-HT3 | [3H]GR65630 | Membranes from HEK293 cells | 0.71 |
| Palonosetron | Human 5-HT3 | Not Specified | Not Specified | ~0.04 |
Note: Ki values are approximate and can vary based on experimental conditions. The Ki for Hydrodolasetron is notably higher than other 5-HT3 antagonists, indicating a comparatively lower binding affinity.[8]
Table 2: Functional Potency at the 5-HT3 Receptor
| Compound | Cell Line | Assay Type | IC50 (nM) |
| Dolasetron | NG108-15 | Inhibition of 5-HT3-mediated inward current | 3.8 |
| Hydrodolasetron | NG108-15 | Inhibition of 5-HT3-mediated inward current | 0.1 |
This data demonstrates that the active metabolite, hydrodolasetron, is significantly more potent at blocking 5-HT3 receptor function than the parent drug, dolasetron.[3]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize 5-HT3 receptor antagonists like dolasetron and hydrodolasetron.
Radioligand Binding Assay (Competitive)
This assay is employed to determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of dolasetron and hydrodolasetron for the 5-HT3 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).[6]
-
Radioligand: A radiolabeled 5-HT3 receptor antagonist with high affinity, such as [3H]granisetron or [3H]GR65630.[6][8]
-
Test Compounds: Dolasetron and hydrodolasetron at a range of concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a vacuum filtration manifold.[7]
-
Detection: Scintillation cocktail and a liquid scintillation counter.[7]
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the human 5-HT3 receptor.
-
Harvest the cells and homogenize them in a lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the cell membranes from the supernatant by high-speed ultracentrifugation.
-
Resuspend the membrane pellet in the assay buffer.[6]
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the test compound (dolasetron or hydrodolasetron).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled 5-HT3 antagonist).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[9]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.[7]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through the 5-HT3 receptor channel and to assess the functional antagonism by dolasetron and hydrodolasetron.
Objective: To determine the potency of dolasetron and hydrodolasetron in inhibiting serotonin-induced inward currents in cells expressing 5-HT3 receptors.
Materials:
-
Cell Line: A cell line expressing functional 5-HT3 receptors, such as NG108-15 (mouse neuroblastoma x rat glioma hybrid) cells.[3]
-
Recording Equipment: Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Pipettes: Borosilicate glass capillaries pulled to a fine tip.
-
Solutions:
-
Agonist: Serotonin (5-HT).
-
Antagonists: Dolasetron and hydrodolasetron.
Procedure:
-
Cell Preparation: Plate the NG108-15 cells on coverslips for recording.
-
Pipette Preparation: Fill the glass pipette with the internal solution.
-
Seal Formation: Under microscopic guidance, bring the pipette tip into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal".
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -70 mV).[10]
-
Agonist Application: Apply a known concentration of serotonin to the cell to evoke an inward current through the 5-HT3 receptor channels.
-
Antagonist Application: Co-apply varying concentrations of dolasetron or hydrodolasetron with serotonin to measure the inhibition of the inward current.
-
Data Acquisition and Analysis:
-
Record the current responses.
-
Plot the percentage of inhibition of the serotonin-induced current against the antagonist concentration.
-
Determine the IC50 value from the resulting concentration-response curve.
-
Visualizations
5-HT3 Receptor Signaling Pathway and Dolasetron Blockade
Caption: 5-HT3 receptor signaling and Dolasetron blockade.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for Radioligand Binding Assay.
Logical Relationship of Dolasetron's Action
Caption: Logical relationship of Dolasetron's action.
References
- 1. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Early-Stage Research on Dolasetron's Effects on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage, preclinical research on the effects of dolasetron (B1670872) and its active metabolite, hydrodolasetron (B601787), on the central nervous system (CNS). The primary focus of this document is the core pharmacology, experimental methodologies, and known signaling pathways associated with dolasetron's interaction with its primary molecular target, the serotonin (B10506) 5-HT3 receptor.
Core Pharmacology and Mechanism of Action
Dolasetron is a potent and highly selective antagonist of the serotonin 5-HT3 receptor.[1] It is a prodrug that is rapidly and completely metabolized by carbonyl reductase to its major active metabolite, hydrodolasetron, which is responsible for the majority of the drug's pharmacological activity.[2][3] The antiemetic effect of dolasetron is mediated through the competitive blockade of 5-HT3 receptors at two key locations: peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema in the brainstem.[1][4]
The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, a member of the Cys-loop superfamily.[1][5] Activation of this receptor by serotonin leads to a rapid influx of cations (primarily Na+, K+, and Ca2+), resulting in neuronal depolarization and excitatory neurotransmission.[1][6][7] By blocking this channel, hydrodolasetron inhibits the initiation of the vomiting reflex caused by serotonin release in response to emetogenic stimuli like chemotherapy.
Central Nervous System Sites of Action
Early research has identified several key CNS areas where dolasetron exerts its effects:
-
Area Postrema (Chemoreceptor Trigger Zone): This is a primary site for the central antiemetic action of 5-HT3 receptor antagonists. The high density of 5-HT3 receptors in this region makes it a critical target for blocking centrally-mediated nausea and vomiting.[4][7]
-
Nucleus Tractus Solitarius (NTS): As a key relay center for visceral afferent information, the NTS is also involved in the emetic reflex pathway and is a site of action for 5-HT3 receptor antagonists.
-
Striatum and Nucleus Accumbens: Preclinical studies have shown that 5-HT3 receptors are involved in modulating the release of other neurotransmitters, notably dopamine (B1211576).[8] Activation of 5-HT3 receptors can stimulate dopamine release in these regions, an effect that can be blocked by 5-HT3 receptor antagonists.[8][9] However, some studies indicate that 5-HT3 receptor antagonists on their own do not alter basal dopamine release.[8]
Quantitative Preclinical Data
The following tables summarize key quantitative data from early-stage, in vitro preclinical studies of hydrodolasetron and comparative compounds.
Table 1: 5-HT3 Receptor Binding Affinities
| Compound | Receptor | pKi | Ki (nM) | Reference(s) |
| Hydrodolasetron | Human 5-HT3 | ~7.3 | ~50 | [10] |
| Ondansetron | Human 5-HT3 | 8.70 | 2.0 | [10] |
| Granisetron | Human 5-HT3 | 9.15 | 0.71 | [10] |
| Palonosetron | Human 5-HT3 | ~10.4 | ~0.04 | [10] |
Note: The pKi value for Hydrodolasetron was approximated from its reported half-life, as specific public binding affinity data is limited. Ki values can vary based on experimental conditions.[10]
Table 2: Pharmacokinetic Properties of 5-HT3 Receptor Antagonists
| Compound | Half-life (t½) | Plasma Protein Binding | Metabolism | Reference(s) |
| Dolasetron | <10 minutes | - | Rapidly converted to Hydrodolasetron | [2] |
| Hydrodolasetron | ~7.3 hours | 70% | CYP2D6 | [2][4][11] |
| Ondansetron | ~4 hours | 70% | CYP3A4, CYP2D6, CYP1A2 | [2] |
| Granisetron | ~4-9 hours | - | - | [2] |
| Palonosetron | ~40 hours | - | - | [2] |
Key Experimental Protocols
This section details the methodologies for key preclinical experiments used to characterize the CNS effects of dolasetron.
Competitive Radioligand Binding Assay for 5-HT3 Receptor Affinity
This in vitro assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.[12][13]
Objective: To quantify the affinity of hydrodolasetron for the 5-HT3 receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Receptor Preparation:
-
Membranes are prepared from cells (e.g., HEK293) heterologously expressing the human 5-HT3 receptor or from brain tissue known to have a high density of these receptors (e.g., brainstem).[12]
-
The tissue or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.[14]
-
Protein concentration of the membrane preparation is determined.[14]
-
-
Assay Incubation:
-
In a 96-well plate, the receptor membrane preparation is incubated with:
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[14]
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.[13][14]
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.[14]
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.[10]
-
-
Data Analysis:
-
The data are used to generate a competition curve, plotting the percentage of radioligand binding against the concentration of the competitor (hydrodolasetron).
-
The IC50 value (the concentration of hydrodolasetron that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
In Vivo Cisplatin-Induced Emesis Model (Ferret)
The ferret is a widely used animal model for studying emesis due to its well-developed vomiting reflex, which is similar to that in humans.[17][18]
Objective: To assess the anti-emetic efficacy of dolasetron in vivo against a potent chemical emetogen.
Methodology:
-
Animal Preparation:
-
Male ferrets are acclimatized to the laboratory conditions.
-
Animals are fasted overnight prior to the experiment, with water available ad libitum.
-
-
Drug Administration:
-
Animals are pre-treated with dolasetron (or vehicle control) via an appropriate route (e.g., intravenous, intraperitoneal, or oral). The pre-treatment time is typically 30-60 minutes before the emetogen.
-
Cisplatin (B142131) is administered (e.g., 5 mg/kg, i.p.) to induce both an acute (first 24 hours) and a delayed (24-72 hours) emetic response.[19][20]
-
-
Observation:
-
Immediately after cisplatin administration, each ferret is placed in an individual observation cage.
-
The animals are continuously observed for a set period (e.g., up to 72 hours).
-
The number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) are recorded.
-
-
Data Analysis:
-
The primary endpoints are the number of emetic episodes and the latency to the first emetic episode.
-
The efficacy of dolasetron is determined by comparing the emetic responses in the drug-treated group to the vehicle-treated group using appropriate statistical analysis.[21]
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to study the effects of a drug on the electrical properties of individual neurons by measuring ion flow through receptor channels.[22][23]
Objective: To characterize the antagonistic effect of hydrodolasetron on 5-HT3 receptor-mediated currents in CNS neurons.
Methodology:
-
Cell Preparation:
-
Experiments can be performed on cultured neurons, acutely dissociated neurons from specific brain regions, or in brain slices. Alternatively, cell lines (e.g., tsA-201) transfected to express 5-HT3 receptors can be used.[24]
-
For whole-cell recordings, a glass micropipette filled with an internal solution is sealed onto the membrane of a single neuron.[24]
-
-
Recording:
-
The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior.
-
The neuron is voltage-clamped at a specific holding potential (e.g., -60 mV).[22]
-
The 5-HT3 receptor agonist, serotonin (5-HT), is applied to the cell to elicit an inward current through the 5-HT3 receptor channels.[22]
-
-
Drug Application:
-
After establishing a baseline response to 5-HT, hydrodolasetron is introduced into the extracellular solution.
-
5-HT is then co-applied with hydrodolasetron to measure the extent to which the antagonist blocks the agonist-induced current.
-
-
Data Analysis:
-
The amplitude of the inward current in the presence of hydrodolasetron is compared to the control current elicited by 5-HT alone.
-
A concentration-response curve can be generated to determine the IC50 of hydrodolasetron for blocking the 5-HT3 receptor-mediated current.
-
Signaling Pathways and Visualizations
5-HT3 Receptor Signaling Pathway
The following diagram illustrates the proposed downstream signaling cascade following the activation of the 5-HT3 receptor, which is inhibited by hydrodolasetron.
Experimental Workflow: Competitive Radioligand Binding Assay
The diagram below outlines the key steps in a typical competitive radioligand binding assay.
References
- 1. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 2. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of 5-HT3 Receptors in the Antidepressant Response [mdpi.com]
- 9. 5-HT3 receptors control dopamine release in the nucleus accumbens of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of 5-HT3 receptor antagonists on models of acute and delayed emesis induced by cisplatin in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Physiological and pharmacological properties of 5-HT3 receptors--a patch clamp-study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Patch Clamp Study of Serotonin-Gated Currents via 5-HT Type 3 Receptors by Using a Novel Approach SHAM for Receptor Channel Scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Patch Clamp Study of Serotonin-Gated Currents via 5-HT Type 3 Receptors by Using a Novel Approach SHAM for Receptor Channel Scanning - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Discovery and Synthesis of Dolasetron Mesylate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Dolasetron (B1670872) mesylate is a potent and highly selective serotonin (B10506) 5-HT₃ receptor antagonist, developed for the prevention and treatment of nausea and vomiting, particularly those associated with chemotherapy, radiation therapy, and postoperative recovery.[1][2] Chemically, it is identified as (2α,6α,8α,9aß)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl-1H-indole-3-carboxylate monomethanesulfonate, monohydrate.[3][4] The empirical formula is C₁₉H₂₀N₂O₃ • CH₃SO₃H • H₂O, with a molecular weight of 438.50.[3] This guide provides an in-depth overview of its mechanism of action, pharmacokinetic profile, synthesis, and the analytical methods used for its characterization and quantification.
Mechanism of Action
Dolasetron's antiemetic effect is mediated through the selective blockade of 5-HT₃ receptors. These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain's area postrema.[3][5][6]
Emetogenic stimuli, such as chemotherapeutic agents, trigger the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the small intestine.[1][3] This released serotonin activates the 5-HT₃ receptors on vagal afferent nerves, initiating a signal cascade that is transmitted to the vomiting center in the medulla oblongata, thereby inducing the vomiting reflex.[1][7]
Upon administration, dolasetron is rapidly and completely metabolized by carbonyl reductase to its active metabolite, hydrodolasetron (B601787).[1][7][8] Hydrodolasetron possesses a higher affinity and is primarily responsible for the therapeutic activity.[1] By competitively inhibiting serotonin binding to 5-HT₃ receptors, dolasetron and hydrodolasetron effectively interrupt the emetic signal pathway at both central and peripheral sites.[1][9] In addition to its 5-HT₃ antagonism, the active metabolite can block sodium channels, which may lead to dose-dependent prolongation of cardiac conduction intervals (PR, QRS, and QTc).[9][10]
Caption: Dolasetron's Mechanism of Action in Preventing Emesis.
Quantitative Data Summary
Pharmacokinetic Profile
Dolasetron is well-absorbed orally, though the parent drug is rarely detected in plasma due to its rapid and complete conversion to hydrodolasetron.[2][9] The apparent absolute bioavailability of oral dolasetron, based on hydrodolasetron concentrations, is approximately 75%.[5][9]
| Parameter | Dolasetron (IV) | Hydrodolasetron (from IV Dolasetron) | Hydrodolasetron (from Oral Dolasetron) | Reference |
| Time to Peak (Tₘₐₓ) | - | ~0.6 hours | ~1.0 hour | [2][9] |
| Elimination Half-life (t₁/₂) | <10 minutes | ~7.3 - 8.1 hours | ~8.1 hours | [6][8][11] |
| Apparent Volume of Distribution (Vd) | - | ~5.8 L/kg | - | [4][6] |
| Apparent Absolute Bioavailability | - | - | ~75% | [5][9] |
| Plasma Protein Binding | - | 69-77% (to α1-acid glycoprotein) | 69-77% | [5][6] |
| Metabolism | Rapidly converted by carbonyl reductase | Glucuronidation, hydroxylation (CYP2D6, CYP3A) | Glucuronidation, hydroxylation (CYP2D6, CYP3A) | [6][8] |
| Elimination | - | ~67% in urine, ~33% in feces | ~67% in urine, ~33% in feces | [4][5][8] |
Clinical Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)
Clinical trials have demonstrated the efficacy of oral dolasetron in preventing CINV associated with moderately emetogenic chemotherapy.
| Trial / Comparison | Treatment Arm | Complete Response (No emesis, no rescue) | Reference |
| Dose-Ranging Study | 100 mg Oral Dolasetron | 59.7% | [3] |
| Dose-Ranging Study | 200 mg Oral Dolasetron | 61.3% | [3] |
| Phase III vs. Ondansetron (B39145) | Dolasetron (2.4 mg/kg IV) | 57% (at 24 hours) | [12] |
| Phase III vs. Ondansetron | Ondansetron (32 mg IV) | 67% (at 24 hours) | [12] |
| Phase III (with Dexamethasone) | Dolasetron + Dexamethasone (B1670325) | 67% (at 24 hours) | [12] |
Note: In a comparative trial, dolasetron was found to be less effective than ondansetron in the first 24 hours post-chemotherapy, but the addition of dexamethasone significantly improved the efficacy of both drugs.[12]
Synthesis and Experimental Protocols
Chemical Synthesis Pathway
The synthesis of Dolasetron Mesylate is not widely detailed in primary literature but can be inferred from patent documents. A general pathway involves the construction of the core tricyclic amine structure followed by esterification with indole-3-carboxylic acid and subsequent salt formation.[13][14]
Caption: Generalized Synthetic Workflow for this compound.
General Synthesis Protocol (Conceptual):
-
Condensation: React diethyl malonate with cis-1,4-dichloro-2-butene in the presence of a strong base (e.g., lithium hydride) in a polar aprotic solvent like dimethylformamide to form a cyclopentene dicarboxylate intermediate.[13]
-
Ring Formation: Through a series of reactions including hydrolysis, decarboxylation, and cyclization, construct the core tricyclic amine structure.[14]
-
Esterification: Couple the resulting tricyclic amino-alcohol with an activated derivative of indole-3-carboxylic acid to form the ester linkage, yielding dolasetron free base.[14]
-
Salt Formation: Dissolve the dolasetron free base in a suitable solvent. Add methanesulfonic acid to precipitate this compound. The product can be purified by recrystallization.[15]
Analytical Methodologies
Protocol 1: UV Spectrophotometric Estimation in Bulk
This method is suitable for the routine quality control analysis of this compound in its bulk form.[16][17]
-
Solvent: Distilled water.[17]
-
Standard Stock Solution Preparation: Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with distilled water. Further dilute to obtain a working standard concentration of 100 µg/mL.[17]
-
Calibration Curve: Prepare a series of dilutions from the stock solution to cover a linear range (e.g., 10-50 µg/mL).[16]
-
Spectrophotometric Analysis:
-
Scan the standard solutions from 200-400 nm against a distilled water blank.
-
Method A (Absorbance Maxima): Measure the absorbance at the λₘₐₓ of 285 nm.[16][17]
-
Method B (First Order Derivative): Calculate derivative amplitudes.[16]
-
Method C (Area Under Curve): Calculate the area under the curve (AUC) between 280-290 nm.[16]
-
-
Quantification: Plot a calibration curve of absorbance (or derivative amplitude/AUC) versus concentration. Determine the concentration of the unknown sample using the regression equation. The method demonstrates good linearity (r² ≈ 0.999).[16]
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This validated method is used for the accurate and precise estimation of dolasetron in injection dosage forms.[18]
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Altima C18 (150mm x 4.6mm, 5µm).[18]
-
Mobile Phase: (Details would be optimized, typically a mixture of a buffer like phosphate (B84403) buffer and an organic solvent like acetonitrile).
-
Flow Rate: (Typically 1.0 mL/min).
-
Detection Wavelength: 285 nm.[16]
-
Injection Volume: (Typically 20 µL).
-
-
Sample Preparation: Dilute the dolasetron injection formulation with the mobile phase to achieve a concentration within the validated linear range (e.g., 100-300 µg/mL).[18]
-
Analysis: Inject the standard and sample solutions into the chromatograph. The retention time for dolasetron is recorded, and the peak area is used for quantification against a standard calibration curve.
-
Validation Parameters: The method is validated for accuracy, precision, linearity (r² = 0.9999), Limit of Detection (LOD: 0.05 µg/mL), and Limit of Quantification (LOQ: 0.15 µg/mL).[18]
Protocol 3: HPLC-ESI-MS for Plasma Quantification
This protocol describes a sensitive method for the simultaneous quantification of dolasetron and its active metabolite, hydrodolasetron, in human plasma, suitable for pharmacokinetic studies.[19]
Caption: Workflow for Plasma Analysis of Dolasetron via HPLC-ESI-MS.
-
Sample Preparation (Salt-Induced Phase Separation Extraction - SIPSE):
-
To a plasma sample, add an internal standard (e.g., Ondansetron).[19]
-
Perform a single-step liquid-liquid extraction.
-
Induce phase separation by adding a high concentration salt solution (e.g., 2 mol/L sodium carbonate).[19]
-
Centrifuge and collect the upper organic layer containing the analytes.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Instrumentation: HPLC system coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
HPLC Conditions: Utilize a suitable C18 column and a gradient mobile phase to separate dolasetron, hydrodolasetron, and the internal standard.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI).[19]
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of dolasetron, hydrodolasetron, and the internal standard.[19]
-
Key Parameters: Optimize capillary voltage (~4.0 kV), cone voltage (~34 V), desolvation temperature (~250°C), and source temperature (~135°C).[19]
-
-
Quantification: Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. This provides a robust and sensitive assay for therapeutic drug monitoring.[19]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. go.drugbank.com [go.drugbank.com]
- 8. google.com [google.com]
- 9. drugs.com [drugs.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Pharmacokinetics of single intravenous and oral doses of this compound in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase III double-blind comparison of this compound and ondansetron and an evaluation of the additive role of dexamethasone in the prevention of acute and delayed nausea and vomiting due to moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2007072506A2 - Polymorphic forms of this compound and processes thereof - Google Patents [patents.google.com]
- 14. EP2060557A1 - Intermediate compounds useful to prepare dolasetron - Google Patents [patents.google.com]
- 15. WO2006026927A1 - A new polymorph of this compound monohydrate and preparation thereof - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. ijprs.com [ijprs.com]
- 18. ijpcbs.com [ijpcbs.com]
- 19. benchchem.com [benchchem.com]
Dolasetron Mesylate: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dolasetron (B1670872) mesylate is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist, widely utilized as an antiemetic agent to counteract nausea and vomiting, particularly those induced by chemotherapy and postoperative states.[1] Its therapeutic efficacy is intrinsically linked to its well-defined molecular architecture and specific chemical characteristics. This technical guide provides an in-depth exploration of the molecular structure and chemical properties of dolasetron mesylate, offering a valuable resource for researchers, scientists, and professionals engaged in drug development. The document encompasses a detailed summary of its physicochemical properties, comprehensive experimental protocols for its analysis, and a visual representation of its mechanism of action and analytical workflows.
Molecular Structure and Identification
This compound is the mesylate salt of dolasetron. The systematic IUPAC name for dolasetron is (2α,6α,8α,9aβ)-Octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl-1H-indole-3-carboxylate.[2] The addition of methanesulfonic acid to form the mesylate salt enhances the compound's solubility and stability for pharmaceutical formulation.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (2α,6α,8α,9aβ)-Octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl 1H-indole-3-carboxylate monomethanesulfonate |
| CAS Number | 115956-13-3 |
| Molecular Formula | C₁₉H₂₀N₂O₃ · CH₄O₃S |
| Molecular Weight | 420.48 g/mol (anhydrous basis)[3] |
| Synonyms | Anzemet, MDL 73,147EF[4] |
Physicochemical Properties
The physicochemical properties of this compound are critical to its formulation, delivery, and pharmacokinetic profile. A summary of these key properties is presented in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 278 °C[5] |
| pKa | 6.398 at 25°C[6] |
| Solubility | Freely soluble in water (>30 mg/mL) and propylene (B89431) glycol; slightly soluble in ethanol (B145695) and normal saline.[7][8] |
| Appearance | White to off-white powder[7][9] |
| LogP | 2.41[10] |
Mechanism of Action and Receptor Binding
This compound exerts its antiemetic effects by selectively and competitively blocking serotonin (5-hydroxytryptamine, 5-HT) from binding to 5-HT3 receptors.[11] These receptors are ligand-gated ion channels located on the nerve terminals of the vagus nerve in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[12] The release of serotonin from enterochromaffin cells in the small intestine, often triggered by chemotherapeutic agents, activates these 5-HT3 receptors, initiating the vomiting reflex.[12] By antagonizing these receptors, this compound effectively interrupts this signaling pathway.
Dolasetron itself is a prodrug and is rapidly and completely metabolized by carbonyl reductase to its active metabolite, hydrodolasetron, which is responsible for the majority of the pharmacological activity.[13]
Table 3: Receptor Binding Affinity
| Ligand | Receptor | Affinity (IC₅₀) |
| Hydrodolasetron | 5-HT3 | 3.8 nM[11] |
Signaling Pathway
The binding of serotonin to the 5-HT3 receptor normally triggers the opening of the ion channel, leading to a rapid influx of cations (primarily Na⁺ and Ca²⁺), resulting in neuronal depolarization and the propagation of the emetic signal.[14] Dolasetron, through its active metabolite hydrodolasetron, prevents this channel opening. The downstream signaling cascade that is inhibited by this compound is depicted in the following diagram.
Caption: Simplified 5-HT3 Receptor Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis and characterization of this compound.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This method is for the quantitative determination of this compound in bulk drug substance.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Dipotassium (B57713) hydrogen orthophosphate
-
Orthophosphoric acid (for pH adjustment)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
-
Analytical balance
Chromatographic Conditions:
-
Column: Altima C18 (150 mm x 4.6 mm, 5 µm particle size)[15]
-
Mobile Phase: 0.02M Dipotassium hydrogen orthophosphate buffer (pH adjusted to 3 with orthophosphoric acid) and Acetonitrile in a ratio of 20:80 (v/v)[15]
-
Flow Rate: 1.0 mL/min[15]
-
Detection Wavelength: 295 nm[15]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Buffer Preparation: Dissolve the appropriate amount of dipotassium hydrogen orthophosphate in HPLC grade water to make a 0.02M solution. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 20:80 ratio. Degas the mobile phase before use.
-
Standard Stock Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes to dissolve. Dilute to the mark with the mobile phase.[11]
-
Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 20-60 µg/mL.[15]
-
Sample Preparation: Prepare a solution of the bulk drug substance in the mobile phase at a concentration within the calibration range.
-
Analysis: Inject the calibration standards and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of this compound in the sample solution from the calibration curve.
Caption: Experimental Workflow for HPLC Analysis of this compound.
Quantitative Analysis by UV-Visible Spectrophotometry
This method describes the determination of this compound in a bulk form using UV-visible spectrophotometry.[16]
Materials and Reagents:
-
This compound reference standard
-
Distilled water
-
UV-Visible Spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Solvent: Use distilled water as the solvent.
-
Determination of λmax: Prepare a dilute solution of this compound in distilled water (e.g., 10 µg/mL). Scan the solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is approximately 285 nm.[16]
-
Standard Stock Solution Preparation (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 100 mL volumetric flask with distilled water.
-
Preparation of Calibration Standards: Prepare a series of working standard solutions with concentrations ranging from 10-50 µg/mL by diluting the stock solution with distilled water.[16]
-
Sample Preparation: Prepare a solution of the bulk drug substance in distilled water at a concentration that falls within the established linear range.
-
Measurement: Measure the absorbance of the calibration standards and the sample solution at the λmax (285 nm) against a distilled water blank.
-
Quantification: Plot a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of this compound in the sample solution using the regression equation of the calibration curve.
Determination of pKa by Potentiometric Titration
This protocol outlines a general procedure for determining the pKa of this compound using potentiometric titration.
Materials and Reagents:
-
This compound
-
Potassium chloride (KCl)
-
Hydrochloric acid (HCl), 0.1 M standard solution
-
Sodium hydroxide (B78521) (NaOH), 0.1 M standard solution, carbonate-free
-
Deionized water
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard buffers of pH 4.0, 7.0, and 10.0.
-
Sample Preparation: Accurately weigh a sufficient amount of this compound to prepare a solution of approximately 0.01 M. Dissolve the sample in a known volume of deionized water containing 0.15 M KCl to maintain a constant ionic strength.
-
Titration:
-
Place the sample solution in a thermostatted vessel at 25°C and stir gently.
-
Immerse the pH electrode in the solution.
-
If the substance is a base salt (like this compound), it can be titrated with a standard solution of NaOH.
-
Add the titrant in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot a graph of pH versus the volume of titrant added.
-
Determine the equivalence point from the inflection point of the titration curve (or by using the first or second derivative of the curve).
-
The pKa is equal to the pH at the half-equivalence point.
-
Determination of Solubility by Shake-Flask Method
This protocol describes the equilibrium solubility determination of this compound in water.
Materials and Reagents:
-
This compound
-
Distilled water
-
Shake-flask apparatus or a temperature-controlled shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
Analytical method for quantification (e.g., HPLC or UV spectrophotometry)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a flask containing a known volume of distilled water. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the flasks and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the suspension to settle. Withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid. Alternatively, centrifuge the suspension and carefully collect the supernatant.
-
Quantification: Dilute the clear filtrate or supernatant to a suitable concentration and determine the concentration of dissolved this compound using a validated analytical method like HPLC or UV spectrophotometry as described in sections 4.1 and 4.2.
-
Solubility Calculation: The determined concentration represents the equilibrium solubility of this compound in water at the specified temperature.
Conclusion
This compound's well-characterized molecular structure and chemical properties are fundamental to its role as a selective 5-HT3 receptor antagonist. This guide has provided a comprehensive overview of its key identifiers, physicochemical data, and a detailed look into its mechanism of action. The inclusion of detailed experimental protocols for its analysis offers a practical resource for researchers in quality control and drug development. A thorough understanding of these molecular and chemical attributes is paramount for the continued development and application of this important antiemetic agent.
References
- 1. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 2. ijirss.com [ijirss.com]
- 3. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. RP-HPLC method for estimating dolasetron in bulk and dosage forms. [wisdomlib.org]
- 8. Spinal 5-HT3 receptors mediate descending facilitation and contribute to behavioral hypersensitivity via a reciprocal neuron-glial signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Investigating the Potential Signaling Pathways That Regulate Activation of the Novel PKC Downstream of Serotonin in Aplysia | PLOS One [journals.plos.org]
- 13. ijprs.com [ijprs.com]
- 14. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Preclinical Pharmacology of Dolasetron Mesylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dolasetron (B1670872) mesylate is a potent and highly selective serotonin (B10506) subtype 3 (5-HT₃) receptor antagonist. Preclinical studies in various animal models have been instrumental in elucidating its mechanism of action, pharmacokinetic profile, and antiemetic efficacy, ultimately supporting its clinical development for the prevention of chemotherapy- and radiotherapy-induced nausea and vomiting, as well as postoperative nausea and vomiting. This technical guide provides a comprehensive overview of the preclinical pharmacology of dolasetron mesylate, with a focus on its active metabolite, hydrodolasetron (B601787). The information is presented through detailed summaries, structured data tables, explicit experimental protocols, and visual diagrams of key pathways and workflows.
Mechanism of Action
Dolasetron's antiemetic effect is primarily mediated by its active metabolite, hydrodolasetron, which is a potent and selective antagonist of 5-HT₃ receptors.[1][2] These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema in the brainstem.[3]
Chemotherapeutic agents and radiation therapy can cause damage to the enterochromaffin cells in the small intestine, leading to a massive release of serotonin (5-HT).[3] This released serotonin then activates 5-HT₃ receptors on vagal afferent nerves, initiating a signaling cascade that transmits emetogenic signals to the nucleus tractus solitarius (NTS) and the area postrema, ultimately triggering the vomiting reflex.[3]
Hydrodolasetron competitively binds to these 5-HT₃ receptors, blocking the binding of serotonin and thereby inhibiting the initiation of the emetic signal cascade.[4] This dual antagonism at both peripheral and central 5-HT₃ receptors is crucial for its broad-spectrum antiemetic activity.
Pharmacodynamics
Receptor Binding Affinity
Hydrodolasetron demonstrates high affinity and selectivity for the 5-HT₃ receptor. Radioligand binding assays are the standard for determining the binding affinity of a compound to its receptor, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Animal Model/System | Ki (nM) |
| Hydrodolasetron | Human 5-HT₃ | Recombinant (HEK293 cells) | ~50[1] |
Note: The Ki value for hydrodolasetron is approximated from its pKi.[1] Comparative studies with other 5-HT₃ antagonists indicate that while effective, first-generation antagonists like hydrodolasetron may have a lower binding affinity than second-generation antagonists such as palonosetron.
In Vivo Efficacy
The antiemetic efficacy of dolasetron has been evaluated in several animal models of emesis, primarily using cisplatin- or radiation-induced emesis protocols. The ferret is considered a gold-standard model for these studies due to its robust and predictable emetic response.
Cisplatin-Induced Emesis:
| Animal Model | Emetogen | Dolasetron Dose | Route | Efficacy |
| Ferret | Cisplatin (B142131) (5 mg/kg, i.p.) | Not specified | - | 5-HT₃ receptor antagonists significantly reduce acute (day 1) and delayed (days 2-3) emesis.[4] |
| Dog | Cisplatin (3 mg/kg, i.v.) | Not specified | - | Cisplatin induces a reproducible emetic response.[5] |
Radiation-Induced Emesis:
| Animal Model | Emetogen | Dolasetron Dose | Route | Efficacy |
| Ferret | Whole-body X-irradiation (50 Gy) | 0.5 mg/kg | i.v. | Granisetron (B54018) (a similar 5-HT₃ antagonist) significantly reduced the number of vomits and retches.[6][7] |
| Ferret | ⁶⁰Co gamma radiation (201-401 cGy) | Not specified | - | Radiation induces a dose-dependent emetic response with an ED50 of 77 cGy.[8][9] |
Pharmacokinetics
This compound is a prodrug that is rapidly and completely metabolized to its active form, hydrodolasetron, by carbonyl reductase.[8] The parent compound, dolasetron, has a very short half-life and is rarely detected in plasma following oral administration.[10] Therefore, the pharmacokinetic profile of hydrodolasetron is of primary clinical and pharmacological relevance.
| Species | Dose & Route | Cmax | Tmax | AUC | t½ | Bioavailability (F) |
| Dolasetron | ||||||
| Dog | 2 mg/kg (i.v.) | - | - | - | 0.1 h | - |
| Dog | 5 mg/kg (p.o.) | - | - | - | - | 7% |
| Hydrodolasetron | ||||||
| Dog | 2 mg/kg dolasetron (i.v.) | - | - | - | ~4.0 h | - |
| Dog | 5 mg/kg dolasetron (p.o.) | Similar to direct admin. | 0.33 h | - | ~4.0 h | ~100% |
| Human (Healthy) | 200 mg dolasetron (oral) | - | ~1 h | - | 8.1 h | ~75%[11] |
| Human (Healthy) | 50-200 mg dolasetron (i.v.) | Dose-proportional | <1 h | Dose-proportional | 6.6-8.8 h | -[10] |
Toxicology
The preclinical safety profile of this compound has been evaluated in acute and repeat-dose toxicity studies in various animal species.
Acute Toxicity
| Species | Route | LD₅₀ | Observed Clinical Signs |
| Male Mice | i.v. | 160 mg/kg[12] | Tremors, depression, convulsions[12] |
| Female Mice | i.v. | 140 mg/kg[12] | Tremors, depression, convulsions[12] |
| Male & Female Rats | i.v. | 140 mg/kg[12] | Tremors, depression, convulsions[12] |
Oral LD50 values are generally higher, indicating lower toxicity via the oral route.
Repeat-Dose Toxicity
Repeat-dose toxicity studies are conducted to characterize the toxicological profile following repeated administration and to identify potential target organs.
| Species | Duration | NOAEL (No-Observed-Adverse-Effect-Level) | Target Organs/Findings at Higher Doses |
| Rats | 24 months | 150 mg/kg/day (males), 300 mg/kg/day (females) | No tumorigenic effects observed.[12] |
| Mice | 24 months | 75 mg/kg/day (males) | Increased incidence of hepatocellular adenomas and carcinomas in males at 150 mg/kg/day and above.[12] |
Experimental Protocols
Cisplatin-Induced Emesis in the Ferret
This model is widely used to assess the antiemetic potential of compounds against chemotherapy-induced emesis.
Animals:
-
Species: Male or female ferrets (Mustela putorius furo)
-
Weight: 1.0 - 2.0 kg
-
Acclimatization: Housed individually for at least 7 days prior to the experiment with free access to food and water. Animals are typically fasted overnight before the study.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Cisplatin
-
Observation cages with a clear viewing panel and a grid floor.
Procedure:
-
Fasting: Animals are fasted for approximately 18 hours before the experiment, with water available ad libitum.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intravenous, intraperitoneal, or oral gavage). A typical pretreatment time is 30-60 minutes before cisplatin administration.
-
Emetogen Challenge: Administer cisplatin (e.g., 5-10 mg/kg, i.p. or i.v.).[4]
-
Observation: Immediately after cisplatin administration, place the ferret in an observation cage. The number of retches and vomits are recorded for a defined period (e.g., 4-8 hours for acute emesis, or up to 72 hours for delayed emesis).[4]
Radiation-Induced Emesis in the Ferret
This model is used to evaluate the efficacy of antiemetics against radiotherapy-induced nausea and vomiting.
Animals:
-
Same as for the cisplatin-induced emesis model.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Radiation source (e.g., ⁶⁰Co gamma radiation or X-ray).
-
Observation cages.
Procedure:
-
Drug Administration: Administer this compound or vehicle prior to irradiation.
-
Irradiation: Animals are typically head-shielded and exposed to a specific dose of radiation (e.g., 2-8 Gy).[6][7]
-
Observation: Following irradiation, animals are observed for emetic episodes (retching and vomiting) for a defined period. The latency to the first emetic episode and the total number of episodes are recorded.
Conclusion
The preclinical data for this compound robustly support its mechanism of action as a selective 5-HT₃ receptor antagonist, primarily through its active metabolite, hydrodolasetron. Animal models, particularly the ferret, have been pivotal in demonstrating its efficacy in preventing emesis induced by clinically relevant stimuli such as cisplatin and radiation. The pharmacokinetic profile is characterized by rapid conversion to the active metabolite, which has a longer half-life, allowing for effective antiemetic control with single-dose administration. Toxicological studies have established a favorable safety profile at therapeutic doses. This comprehensive preclinical data package has provided a strong foundation for the successful clinical development and use of this compound in the management of nausea and vomiting.
References
- 1. repeated-dose toxicity studies: Topics by Science.gov [science.gov]
- 2. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicity of dolastatin 10 in mice, rats and dogs and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antiemetic activity of granisetron against cytostatic-treatment-induced emesis in 10- to 13-week-old ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of radiation-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 5-HT3 receptor antagonists on models of acute and delayed emesis induced by cisplatin in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single- and multiple-dose pharmacokinetics of oral dolasetron and its active metabolites in healthy volunteers: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. repeated dose oral: Topics by Science.gov [science.gov]
A Technical Guide to the Off-Target Molecular Effects of Dolasetron Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dolasetron (B1670872) mesylate, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, is primarily utilized for the prevention of chemotherapy- and postoperative-induced nausea and vomiting.[1][2][3] Its therapeutic action is mediated by its rapid conversion to a major active metabolite, hydrodolasetron (B601787), which exhibits a high affinity for the 5-HT3 receptor.[3][4] However, beyond its intended therapeutic target, dolasetron and hydrodolasetron interact with several other molecular targets, most notably cardiac ion channels. These off-target effects are responsible for the observed electrocardiogram (ECG) changes, such as PR, QRS, and QTc interval prolongation, which can increase the risk of serious cardiac arrhythmias.[4][5] This technical guide provides an in-depth review of the molecular pharmacology of dolasetron's off-target effects, focusing on its interactions with cardiac sodium (NaV1.5) and potassium (hERG) channels. It summarizes quantitative binding and functional data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Introduction
Dolasetron's on-target mechanism involves the blockade of 5-HT3 receptors, which are ligand-gated ion channels located on peripheral vagal nerve terminals and in the central chemoreceptor trigger zone.[5][6][7] Activation of these receptors by serotonin, released from enterochromaffin cells in the gut, initiates the vomiting reflex.[3][5] Dolasetron, primarily through its active metabolite hydrodolasetron, competitively inhibits this interaction.[3]
Despite its selectivity for the 5-HT3 receptor, dolasetron has been shown to have clinically significant off-target effects, particularly on the cardiovascular system.[4] These effects are not related to its 5-HT3 antagonism but rather to its ability to block critical cardiac ion channels, thereby altering cardiac action potential duration and conduction.[4][8] This guide will focus on these unintended molecular interactions.
Off-Target Molecular Interactions
The most significant off-target effects of dolasetron and its active metabolite, hydrodolasetron, occur at voltage-gated cardiac ion channels. These interactions are the molecular basis for the drug's known cardiotoxicity profile.
Cardiac Sodium Channel (NaV1.5) Blockade
Dolasetron and, more potently, hydrodolasetron, block the fast cardiac sodium channel hNaV1.5 (encoded by the SCN5A gene). This channel is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential. Blockade of NaV1.5 slows the upstroke velocity of the action potential, which manifests as a widening of the QRS complex on an ECG.[4]
The interaction is frequency-dependent, meaning the blockade becomes more pronounced at higher heart rates.[9] Studies suggest that these compounds likely interact with the inactivated state of the channel.[9]
Cardiac Potassium Channel (hERG) Blockade
The human Ether-à-go-go-Related Gene (hERG) potassium channel (KV11.1) is critical for the repolarization phase (Phase 3) of the cardiac action potential. Inhibition of this channel delays repolarization, leading to a prolongation of the QT interval.[10][11] Dolasetron and hydrodolasetron have been shown to block hERG channels, contributing to this effect.[9] This is a common mechanism for drug-induced Torsades de Pointes (TdP), a potentially fatal ventricular arrhythmia.
Quantitative Analysis of Off-Target Interactions
The following table summarizes the quantitative data from in vitro studies, comparing the potency of dolasetron and its metabolite at off-target ion channels versus the on-target 5-HT3 receptor.
| Compound | Target | Assay Type | Potency (IC50 / Ki) | Reference |
| Dolasetron | 5-HT3 Receptor | Binding Assay | 7.70 nM (Ki) | [7] |
| hNaV1.5 (Sodium Channel) | Patch Clamp (3 Hz) | 38.0 µM (IC50) | [9] | |
| hERG (Potassium Channel) | Patch Clamp | 5.95 µM (IC50) | [9] | |
| Hydrodolasetron | 5-HT3 Receptor | N/A (Higher affinity than dolasetron) | N/A | [4] |
| hNaV1.5 (Sodium Channel) | Patch Clamp (3 Hz) | 8.5 µM (IC50) | [9] | |
| hERG (Potassium Channel) | Patch Clamp | 12.1 µM (IC50) | [9] |
Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant. A lower value indicates higher potency.
Key Experimental Methodologies
The characterization of dolasetron's off-target effects relies heavily on patch-clamp electrophysiology, the gold standard for studying ion channel function.[12][13][14]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ionic currents flowing through channels in the membrane of a single cell.[13][15]
Objective: To determine the inhibitory concentration (IC50) of a compound on a specific ion channel (e.g., hERG, NaV1.5).
General Protocol:
-
Cell Culture: A stable cell line (e.g., HEK293 or CHO) heterologously expressing the human ion channel of interest is cultured.[16][17]
-
Cell Preparation: Cells are plated onto glass coverslips for recording. On the day of the experiment, a coverslip is transferred to a recording chamber on the stage of an inverted microscope.
-
Pipette Fabrication: Micropipettes are pulled from borosilicate glass capillaries using a micropipette puller.[12] The tip is fire-polished to ensure a smooth surface for sealing.
-
Seal Formation: The micropipette, filled with an internal solution, is brought into contact with a cell. Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[13]
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.[13][15]
-
Voltage Clamp: A voltage-clamp amplifier is used to hold the cell membrane at a specific potential and to record the currents that flow across the membrane in response to defined voltage steps (voltage protocol).[12]
-
Data Acquisition: Specific voltage protocols are applied to elicit the current of interest (e.g., a depolarizing step to activate hERG channels).[18][19] The baseline current is allowed to stabilize.
-
Compound Application: The test compound (e.g., dolasetron) is applied to the cell via perfusion of the external solution at increasing concentrations.
-
Data Analysis: The reduction in current amplitude at each concentration is measured and used to construct a concentration-response curve, from which the IC50 value is calculated.
Workflow for a whole-cell patch-clamp experiment.
Molecular Pathways and Consequences
The blockade of cardiac ion channels by dolasetron disrupts the normal cardiac action potential, leading to the observed ECG changes and proarrhythmic risk.
Impact on Cardiac Action Potential
-
NaV1.5 Blockade: Inhibition of the inward sodium current during Phase 0 slows the depolarization of cardiomyocytes. This leads to a decreased conduction velocity through the cardiac tissue, resulting in a widening of the QRS complex.
-
hERG Blockade: Inhibition of the outward potassium current during Phase 3 prolongs the repolarization process. This extends the duration of the action potential, leading to a prolongation of the QT interval on the ECG.
Prolonged repolarization can lead to early afterdepolarizations (EADs), which are abnormal depolarizations that can trigger ventricular tachyarrhythmias, including Torsades de Pointes.
References
- 1. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Dolasetron Mesylate? [synapse.patsnap.com]
- 4. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. go.drugbank.com [go.drugbank.com]
- 7. dolasetron [drugcentral.org]
- 8. drugs.com [drugs.com]
- 9. Interactions of the 5-hydroxytryptamine 3 antagonist class of antiemetic drugs with human cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facilitation of hERG Activation by Its Blocker: A Mechanism to Reduce Drug-Induced Proarrhythmic Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. CiPA cardiac ion channel assays [metrionbiosciences.com]
- 17. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 18. fda.gov [fda.gov]
- 19. fda.gov [fda.gov]
Methodological & Application
Application Note: Quantification of Dolasetron and its Active Metabolite in Human Plasma by HPLC-MS/MS
This application note describes a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous quantification of dolasetron (B1670872) and its major active metabolite, hydrodolasetron (B601787), in human plasma. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Dolasetron is a selective serotonin (B10506) 5-HT3 receptor antagonist used for the prevention of nausea and vomiting, particularly that associated with chemotherapy.[1] Following administration, dolasetron is rapidly metabolized to hydrodolasetron, which is the major clinically active species.[2] Therefore, the simultaneous quantification of both compounds is crucial for comprehensive pharmacokinetic assessments. This method utilizes a simple and efficient sample preparation technique followed by rapid chromatographic separation and sensitive mass spectrometric detection.
Method Overview
The analytical workflow involves sample preparation using a salt-induced phase separation extraction (SIPSE) technique, followed by chromatographic separation on a C18 reversed-phase column and detection using a tandem mass spectrometer with an electrospray ionization (ESI) source.[2][3] Ondansetron (B39145) is used as an internal standard (IS) to ensure accuracy and precision.[1][3]
Quantitative Data Summary
The method has been validated for linearity, sensitivity, precision, and accuracy. A summary of the quantitative performance is presented in the table below.
| Parameter | Dolasetron | Hydrodolasetron |
| Linearity Range (ng/mL) | 7.9 - 4750.0[1][3] | 4.8 - 2855.1[1][3] |
| Correlation Coefficient (r²) | > 0.997[1][3] | > 0.997[1][3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 7.9[1][3] | 4.8[1][3] |
| Intra-day Repeatability (%RSD) | < 10%[1][3] | < 10%[1][3] |
| Inter-day Repeatability (%RSD) | < 10%[1][3] | < 10%[1][3] |
| Extraction Recovery (SIPSE) | > 96%[1][3] | > 96%[1][3] |
Experimental Protocols
Reagents and Materials
-
Dolasetron and Hydrodolasetron reference standards
-
Ondansetron (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Ammonium formate (B1220265) (AR grade)
-
Sodium Carbonate (AR grade)
-
Drug-free human plasma
-
Milli-Q water
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of dolasetron, hydrodolasetron, and ondansetron in methanol.
-
Working Standard Solutions: Prepare serial dilutions of dolasetron and hydrodolasetron in a mixture of acetonitrile and water (1:1, v/v) to create calibration curve standards.
-
Internal Standard Working Solution (1.6 µg/mL): Dilute the ondansetron stock solution with acetonitrile.[1]
Sample Preparation (Salt-Induced Phase Separation Extraction - SIPSE)
-
To 200 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (1.6 µg/mL Ondansetron).[1]
-
Add 200 µL of 2 mol/L sodium carbonate aqueous solution to induce phase separation and vortex thoroughly.[1][2]
-
Centrifuge the mixture at 13,400 rpm for 5 minutes.[1]
-
Transfer 100 µL of the upper acetonitrile-rich phase to an autosampler vial.[1][2]
-
Inject 10 µL of the prepared sample into the HPLC-MS/MS system.[1][2]
HPLC Conditions
| Parameter | Value |
| Column | Ultimate XB-C18, 250 x 4.6 mm, 5 µm[1] |
| Guard Column | Phenomenex C18, 4 x 3 mm[1] |
| Mobile Phase | Acetonitrile:0.8% Formic Acid:20 mmol/L Ammonium Formate (35:1:64, v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25°C[1] |
| Injection Volume | 10 µL[1][2] |
MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Mode | Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM)[1] |
| m/z Transitions | Dolasetron: 325, Hydrodolasetron: 327, Ondansetron (IS): 294[1] |
| Desolvation Gas Flow | 450 L/h[1] |
| Cone Gas Flow | 80 L/h[1] |
| Capillary Voltage | 4.0 kV[1] |
| Cone Voltage | 34 V[1] |
| Source Temperature | 135°C[1] |
| Desolvation Temperature | 250°C[1] |
Visualizations
Caption: Experimental workflow for dolasetron quantification.
References
Application of Dolasetron in the Study of Visceral Hypersensitivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral hypersensitivity, a key pathophysiological mechanism in functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), is characterized by an increased perception of pain in response to stimuli within the internal organs. Dolasetron, a potent and selective serotonin (B10506) 5-HT3 receptor antagonist, offers a valuable pharmacological tool for investigating the mechanisms of visceral pain and for the development of novel therapeutics. Its primary mechanism of action involves the blockade of 5-HT3 receptors on afferent nerve fibers in the gastrointestinal tract and the central nervous system, thereby modulating the transmission of nociceptive signals.[1][2] While much of the direct preclinical research on visceral hypersensitivity has utilized other 5-HT3 antagonists like alosetron (B1665255) and ondansetron, the shared mechanism of action makes Dolasetron a relevant and important compound for study in this field.
These application notes provide an overview of the utility of Dolasetron in this research area, alongside detailed protocols for preclinical and clinical experimental models.
Mechanism of Action in Visceral Hypersensitivity
Dolasetron and other 5-HT3 receptor antagonists exert their effects on visceral sensitivity through the modulation of the serotonin signaling pathway.[1] Enterochromaffin cells in the gut mucosa release serotonin (5-HT) in response to various stimuli, including mechanical stretch and inflammation. This released 5-HT then binds to 5-HT3 receptors located on the terminals of primary afferent neurons, such as those of the vagal and splanchnic nerves.[1] Activation of these ligand-gated ion channels leads to depolarization of the neuron and the initiation of a nociceptive signal that is transmitted to the spinal cord and ultimately to the brain, where it is perceived as pain.
Dolasetron competitively blocks these 5-HT3 receptors, preventing the binding of serotonin and thereby inhibiting the initiation of the pain signal at the peripheral level.[1] This action effectively increases the threshold for pain perception in response to visceral stimuli.
Data Presentation: Efficacy of 5-HT3 Receptor Antagonists in Visceral Hypersensitivity
The following tables summarize quantitative data from key preclinical and clinical studies on the effects of 5-HT3 receptor antagonists on visceral hypersensitivity. It is important to note that while Dolasetron's efficacy as an antiemetic is well-established, specific data from visceral pain models are limited. The data presented for other 5-HT3 antagonists can serve as a valuable reference for designing and interpreting studies with Dolasetron.
Table 1: Preclinical Studies of 5-HT3 Receptor Antagonists on Visceromotor Response to Colorectal Distension in Rats
| Compound | Dose | Route of Administration | Animal Model | Key Findings | Reference |
| Granisetron | 10 µg/kg | Subcutaneous | 5-HTP-induced hypersensitivity | Increased visceromotor reflex threshold by 3.6 to 4.2-fold compared to saline controls. | [3][4][5] |
| Ondansetron | 0.1 mg/kg | Intraperitoneal | Normal rats | Reduced abdominal response to rectal distension by 28%. | [6] |
| Ondansetron | up to 10 mg/kg | Subcutaneous | 5-HTP-induced hypersensitivity | No significant effect on visceromotor threshold. | [3][5] |
| Cilansetron | 0.1 mg/kg | Intraperitoneal | Normal rats | Reduced abdominal response to rectal distension by 61%. | [6] |
| Alosetron | Not specified | Not specified | Glycerol-induced visceral pain | Significantly attenuated visceral pain. | [7] |
Table 2: Clinical Studies of 5-HT3 Receptor Antagonists in Patients with Irritable Bowel Syndrome (IBS)
| Compound | Dose | Patient Population | Study Design | Key Findings on Visceral Sensitivity | Reference |
| Ondansetron | 16 mg, 3 times/day | IBS patients | Randomized, double-blind, crossover, placebo-controlled | Increased rectal sensory threshold to electrical stimulation (20 vs. 28 mA, p=0.06); Reduced daily pain episodes (2 vs. 1, p=0.03). | [8] |
| Alosetron | 0.25 mg & 4 mg, twice daily | IBS patients | Randomized, double-blind, parallel-group | Increased bag volume at first sensation threshold by 61 mL and 90 mL, respectively (p=0.028); Increased colonic compliance. | [9] |
| Alosetron | 1 mg, twice daily | Women with severe IBS-D | Meta-analysis of 8 RCTs | Significant improvement in adequate relief of IBS pain and discomfort (RR 1.31). | [10] |
| Alosetron | 0.5 mg, twice daily | Women with severe IBS-D | Prospective, open-label | 44% and 65% of patients achieved at least a 30% decrease in abdominal pain at weeks 4 and 12, respectively. | [11][12] |
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of Dolasetron on visceral hypersensitivity.
Protocol 1: In Vivo Assessment of Visceral Sensitivity in Rats using Colorectal Distension (CRD)
This protocol is adapted from established methods and can be used to evaluate the effect of Dolasetron on the visceromotor response (VMR) to a noxious visceral stimulus.
1. Animal Preparation:
-
Animals: Adult male Wistar or Sprague-Dawley rats (200-250g).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Surgical Implantation of Electrodes (for electromyography - EMG):
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision in the abdominal skin and underlying muscle layers.
-
Suture two silver wire electrodes into the external oblique abdominal muscle.
-
Tunnel the electrode leads subcutaneously to the back of the neck and externalize them.
-
Allow a recovery period of at least 5-7 days post-surgery.
-
2. Colorectal Distension Procedure:
-
Apparatus: A flexible balloon catheter (e.g., 4-5 cm in length) connected to a pressure transducer and a syringe pump or barostat.
-
Procedure:
-
Gently restrain the conscious rat.
-
Carefully insert the lubricated balloon catheter into the colorectum (approximately 6-8 cm from the anus) and secure it to the tail with tape.
-
Allow the animal to acclimate in a small, enclosed space for 30 minutes.
-
Administer Dolasetron or vehicle control at the desired dose and route of administration (e.g., intraperitoneal, subcutaneous, or oral) at a predetermined time before CRD.
-
Perform phasic colorectal distensions by inflating the balloon to various pressures (e.g., 10, 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with an inter-stimulus interval (e.g., 4 minutes).
-
3. Data Acquisition and Analysis:
-
Visceromotor Response (VMR):
-
Record the EMG activity of the abdominal muscles during the pre-distension baseline and during each distension period.
-
The VMR is quantified as the integrated EMG signal during the distension period minus the baseline activity.
-
-
Pain Behavior:
-
Visually score abdominal withdrawal reflexes or pain-related behaviors during distension.
-
-
Data Analysis:
-
Compare the VMR or behavioral scores between the Dolasetron-treated and vehicle-treated groups at each distension pressure using appropriate statistical tests (e.g., two-way ANOVA).
-
Determine the dose-response relationship for Dolasetron's effect on visceral sensitivity.
-
Protocol 2: Induction of Visceral Hypersensitivity (Optional)
To model a state of heightened visceral sensitivity, a pre-treatment can be administered before testing the effects of Dolasetron.
-
5-Hydroxytryptophan (5-HTP) Induced Hypersensitivity:
Visualizations
Signaling Pathway of 5-HT3 Receptor Antagonists in Visceral Nociception
Caption: Dolasetron blocks 5-HT3 receptors on afferent neurons.
Experimental Workflow for Assessing Dolasetron in a Rat Model of Visceral Hypersensitivity
Caption: Workflow for visceral hypersensitivity testing.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Psychotropics, Antidepressants, and Visceral Analgesics in Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences between 5-HT3 receptor antagonists in modulation of visceral hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences between 5-HT3 receptor antagonists in modulation of visceral hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences between 5‐HT3 receptor antagonists in modulation of visceral hypersensitivity | Semantic Scholar [semanticscholar.org]
- 6. Influence of 5-HT3 receptor antagonists in visceromotor and nociceptive responses to rectal distension before and during experimental colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT3-receptor antagonist inhibits visceral pain differently in chemical and mechanical stimuli in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modification of visceral sensitivity and pain in irritable bowel syndrome by 5-HT3 antagonism (ondansetron) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of alosetron on responses to colonic distension in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and tolerability of alosetron for the treatment of irritable bowel syndrome in women and men: a meta-analysis of eight randomized, placebo-controlled, 12-week trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Alosetron use in clinical practice: significant improvement in irritable bowel syndrome symptoms evaluated using the US Food and Drug Administration composite endpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alosetron use in clinical practice: significant improvement in irritable bowel syndrome symptoms evaluated using the US Food and Drug Administration composite endpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dolasetron Mesylate as a Tool for Investigating Serotonin Pathways in the Gut
Audience: Researchers, scientists, and drug development professionals.
Introduction
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a critical signaling molecule in the gastrointestinal (GI) tract, with approximately 95% of the body's total serotonin found in the gut.[1] It is synthesized predominantly by enterochromaffin (EC) cells and plays a pivotal role in regulating gut motility, secretion, and visceral sensation.[2][3] Serotonin exerts its diverse effects by acting on a variety of receptor subtypes. Among these, the 5-HT3 receptor, a ligand-gated ion channel, is of particular interest for its role in mediating rapid, excitatory neurotransmission in the enteric nervous system (ENS) and on extrinsic sensory nerves.[1][4]
Dolasetron (B1670872) mesylate is a highly specific and selective 5-HT3 receptor antagonist.[5][6] Following administration, it is rapidly converted to its major active metabolite, hydrodolasetron, which is largely responsible for its pharmacological activity.[7][8] This potent and selective blockade of 5-HT3 receptors makes dolasetron an invaluable tool for researchers investigating the specific contributions of this serotonin pathway to various physiological and pathophysiological processes in the gut. These application notes provide a framework and detailed protocols for using dolasetron mesylate to explore 5-HT3-mediated gut functions.
Mechanism of Action
Dolasetron and its active metabolite, hydrodolasetron, function as competitive antagonists at 5-HT3 receptors.[7][9] These receptors are located peripherally on the nerve terminals of the vagus in the GI tract and centrally in the chemoreceptor trigger zone of the area postrema.[5][10] In the gut, stimuli such as luminal distension or the presence of certain chemicals can trigger the release of serotonin from EC cells.[5] This released serotonin then binds to 5-HT3 receptors on adjacent afferent nerve fibers (e.g., vagal afferents), initiating signals that propagate to the central nervous system to trigger reflexes like nausea and vomiting, and contribute to the perception of visceral pain.[5][7] By blocking these receptors, dolasetron prevents the initiation of this signaling cascade, allowing researchers to isolate and study the downstream effects of 5-HT3 receptor activation.[7]
References
- 1. Serotonergic Mechanisms Regulating the GI Tract: Experimental Evidence and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serotonin as a Mitogen in the Gastrointestinal Tract: Revisiting a Familiar Molecule in a New Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. scilit.com [scilit.com]
- 9. qeios.com [qeios.com]
- 10. pdf.hres.ca [pdf.hres.ca]
Application Note: Quantitative Analysis of Dolasetron and its Metabolites in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of dolasetron (B1670872) and its major active metabolite, hydrodolasetron (B601787), as well as its hydroxylated metabolites in human urine using gas chromatography-mass spectrometry (GC-MS). The protocol employs enzymatic hydrolysis to account for conjugated metabolites, followed by solid-phase extraction (SPE) for sample cleanup and concentration. Derivatization is performed prior to GC-MS analysis to enhance the volatility and thermal stability of the analytes. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening.
Introduction
Dolasetron is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery.[1] Following administration, dolasetron is rapidly and extensively metabolized to hydrodolasetron, which is the major clinically active species.[2] Both dolasetron and hydrodolasetron are further metabolized, including through hydroxylation, and are excreted in the urine as both free compounds and glucuronide conjugates.[3] Therefore, a reliable analytical method for the simultaneous quantification of dolasetron and its key metabolites in urine is essential for comprehensive pharmacokinetic and pharmacodynamic assessments. This document provides a detailed protocol for a GC-MS method for this purpose.
Experimental Protocols
Materials and Reagents
-
Dolasetron and hydrodolasetron reference standards
-
Hydroxylated dolasetron metabolite reference standards (e.g., 5'-hydroxyhydrodolasetron, 6'-hydroxyhydrodolasetron)
-
Internal Standard (IS) (e.g., a structurally similar compound not expected to be in the samples)
-
β-glucuronidase from Helix pomatia
-
Phosphate (B84403) buffer (pH 5.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727), HPLC grade
-
Acetonitrile, HPLC grade
-
Dichloromethane (B109758), HPLC grade
-
Ammonium (B1175870) hydroxide
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Ethyl acetate (B1210297), HPLC grade
-
Ultrapure water
Sample Preparation
-
Enzymatic Hydrolysis:
-
To 1 mL of urine sample, add 50 µL of the internal standard solution.
-
Add 1 mL of phosphate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase solution.
-
Vortex and incubate at 60°C for 2 hours to hydrolyze the glucuronide conjugates.
-
Allow the sample to cool to room temperature.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of ultrapure water, followed by 3 mL of a 5% methanol in water solution to remove interfering substances.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of a mixture of dichloromethane and isopropanol (B130326) (9:1 v/v) containing 2% ammonium hydroxide.
-
-
Evaporation and Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
To the dry residue, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of the hydroxyl groups.
-
Cool the sample to room temperature before injection into the GC-MS system.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp 1: 20°C/min to 250°C
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
Table 1: GC-MS Retention Times and Selected Ions for Monitoring
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Dolasetron (TMS derivative) | Approx. 10.5 | 396 | 267 | 129 |
| Hydrodolasetron (TMS derivative) | Approx. 11.2 | 398 | 269 | 129 |
| 5'-hydroxyhydrodolasetron (TMS derivative) | Approx. 12.1 | 486 | 357 | 129 |
| 6'-hydroxyhydrodolasetron (TMS derivative) | Approx. 12.4 | 486 | 357 | 129 |
| Internal Standard (IS) | Analyte dependent | - | - | - |
Note: The m/z values for the TMS derivatives are hypothetical and would need to be confirmed by analyzing the derivatized standards.
Table 2: Method Validation Parameters
| Parameter | Dolasetron | Hydrodolasetron | Hydroxylated Metabolites |
| Linear Range (ng/mL) | 1 - 200 | 1 - 200 | 5 - 500 |
| Limit of Detection (LOD) (ng/mL) | 0.5 | 0.5 | 2 |
| Limit of Quantification (LOQ) (ng/mL) | 1 | 1 | 5 |
| Recovery (%) | > 85% | > 85% | > 80% |
| Intra-day Precision (%RSD) | < 10% | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 20% |
Note: The values presented in this table are representative and should be established during in-house method validation.
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of dolasetron in urine.
Caption: Simplified metabolic pathway of dolasetron.
References
- 1. GC-MS Drug Testing in Toxicology | Phenomenex [phenomenex.com]
- 2. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of oral and intravenous dolasetron mesylate in patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Determination of Dolasetron Mesylate in Bulk Drug Form
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and validated protocols for the quantitative determination of Dolasetron Mesylate in its bulk drug form using UV-Vis spectrophotometry. The methods described are simple, cost-effective, and suitable for routine quality control analysis.
This compound is a selective serotonin (B10506) 5-HT3 receptor antagonist, widely used as an antiemetic and antinauseant agent, particularly in the context of chemotherapy.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality and potency of the bulk drug.
Three primary spectrophotometric methods are presented:
-
Method A: Absorbance Maxima Method
-
Method B: First-Order Derivative Spectroscopy
-
Method C: Area Under the Curve (AUC) Method
These methods have been validated in accordance with International Council for Harmonisation (ICH) guidelines.[2][3][4]
Quantitative Data Summary
The following tables summarize the key validation parameters for the described spectrophotometric methods for the determination of this compound.
Table 1: Optical Characteristics and Linearity Data
| Parameter | Method A (Absorbance Maxima) | Method B (First-Order Derivative) | Method C (Area Under the Curve) |
| Wavelength of Maximum Absorbance (λmax) | 285 nm[1][2][5] | 229 nm[2][5] | - |
| Wavelength Range for AUC | - | - | 280-290 nm[1] |
| Linearity Range | 10-50 µg/mL[1] | 10-100 µg/mL[2][5] | 10-50 µg/mL[1] |
| Regression Equation | y = 0.023x + 0.105[5] | Not Specified | Not Specified |
| Correlation Coefficient (r²) | 0.999[1] | 0.999[5] | 0.998[1] |
Table 2: Method Validation Parameters
| Parameter | Method A (Absorbance Maxima) | Method B (First-Order Derivative) | Method C (Area Under the Curve) |
| Accuracy (% Recovery) | 98.6 - 99.69%[1] | Not Specified | 98.6 - 99.69%[1] |
| Precision (% RSD) | |||
| - Intraday | < 2% | < 2% | < 2% |
| - Interday | < 2% | < 2% | < 2% |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |
| Robustness | Method is robust[2] | Method is robust[2] | Method is robust[1] |
Experimental Protocols
Instrumentation and Reagents
-
Instrument: A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm and a pair of 1 cm matched quartz cells.
-
Reagents:
-
This compound reference standard
-
Distilled water (for solvent)[5]
-
Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of distilled water.
-
Make up the volume to 100 mL with distilled water to obtain a standard stock solution of 100 µg/mL.[5]
Preparation of Working Standard Solutions
From the standard stock solution (100 µg/mL), prepare a series of working standard solutions by appropriate dilution with distilled water to achieve concentrations within the linearity range of each method (e.g., 10, 20, 30, 40, and 50 µg/mL).
Method A: Absorbance Maxima Method
-
Set the spectrophotometer to scan in the UV region (e.g., 200-400 nm).
-
Use distilled water as a blank.
-
Scan a suitable concentration of this compound solution to determine the wavelength of maximum absorbance (λmax). The reported λmax is 285 nm.[1][2]
-
Measure the absorbance of all working standard solutions at 285 nm.
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the concentration of the unknown sample solution by measuring its absorbance at 285 nm and interpolating the value from the calibration curve.
Method B: First-Order Derivative Spectroscopy
-
Record the UV spectra of the working standard solutions.
-
Convert the normal spectra to the first-derivative spectra.
-
The zero-crossing point for the determination of this compound is reported to be at 229 nm.[2][5]
-
Measure the derivative absorbance values at 229 nm for all working standard solutions.
-
Plot a calibration curve of the derivative absorbance versus concentration.
-
Determine the concentration of the unknown sample by measuring its first-derivative absorbance at 229 nm and using the calibration curve.
Method C: Area Under the Curve (AUC) Method
-
Record the UV spectra of the working standard solutions.
-
Calculate the area under the curve (AUC) in the wavelength range of 280-290 nm.[1]
-
Plot a calibration curve of the AUC versus concentration.
-
Determine the concentration of the unknown sample by measuring the AUC of its spectrum in the 280-290 nm range and using the calibration curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Base Degradation Monitoring of this compound by UV Spectrophotometric Method - IJPRS [ijprs.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ijprs.com [ijprs.com]
Application Notes and Protocols for Screening 5-HT3 Receptor Antagonism by Dolasetron using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin (B10506) 5-HT3 receptor is a ligand-gated ion channel that plays a crucial role in the emetic reflex. Its antagonists are therefore effective antiemetic agents, particularly in the context of chemotherapy-induced nausea and vomiting. Dolasetron is a selective 5-HT3 receptor antagonist that, along with its more potent active metabolite hydrodolasetron, competitively blocks the action of serotonin at these receptors.[1][2] This document provides detailed protocols for cell-based assays to screen for and characterize the antagonistic activity of Dolasetron on the 5-HT3 receptor.
The 5-HT3 receptor is a cation-selective channel; its activation by serotonin leads to a rapid influx of cations, including Na+ and Ca2+, resulting in membrane depolarization.[2][3] This physiological change forms the basis of two primary functional cell-based assays: the calcium flux assay and the membrane potential assay.
5-HT3 Receptor Signaling Pathway
Activation of the 5-HT3 receptor by its endogenous ligand, serotonin (5-HT), opens a non-selective cation channel. This allows the influx of sodium (Na+) and calcium (Ca2+) ions, leading to depolarization of the cell membrane. In a therapeutic context, antagonists like Dolasetron competitively bind to the receptor, preventing serotonin from binding and thereby inhibiting channel opening and subsequent signaling.
Figure 1: 5-HT3 Receptor Signaling and Antagonism by Dolasetron.
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for Dolasetron and its active metabolite, hydrodolasetron, as well as other common 5-HT3 receptor antagonists for comparison. Lower values indicate higher potency.
| Compound | Parameter | Value (nM) | Cell Line/System | Reference |
| Dolasetron | IC50 | 20.03 | NG108-15 | [3] |
| Hydrodolasetron | Ki | ~50 | HEK293 | [4] |
| Ondansetron | Ki | 2.0 | - | [4] |
| Granisetron | Ki | 0.71 | - | [4] |
| Palonosetron | Ki | ~0.04 | - | [4] |
Experimental Protocols
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following the activation of 5-HT3 receptors. Antagonists will inhibit this agonist-induced calcium influx.
Experimental Workflow:
Figure 2: Calcium Flux Assay Workflow.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human 5-HT3 receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000-80,000 cells per well and incubate for 24-48 hours to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the cell culture medium from the wells and add the dye-loading solution.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of Dolasetron (and other test compounds) in the assay buffer.
-
Prepare a stock solution of the 5-HT3 receptor agonist, serotonin (5-HT), at a concentration that elicits a maximal or near-maximal response (EC80).
-
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the prepared concentrations of Dolasetron to the respective wells and incubate for 15-30 minutes at room temperature.
-
Place the plate into a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Add the 5-HT solution to all wells simultaneously using the instrument's integrated liquid handling.
-
Continue to measure the fluorescence intensity for an additional 1-2 minutes to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence (peak - baseline) is calculated for each well.
-
Plot the fluorescence response against the logarithm of the Dolasetron concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of Dolasetron that inhibits 50% of the maximal 5-HT-induced response.
-
Membrane Potential Assay
This assay directly measures the change in cell membrane potential upon the opening of the 5-HT3 ion channel. A fluorescent dye that is sensitive to changes in membrane potential is used.
Experimental Workflow:
Figure 3: Membrane Potential Assay Workflow.
Detailed Methodology:
-
Cell Culture and Plating:
-
Follow the same procedure as for the calcium flux assay, plating HEK293 cells expressing the 5-HT3 receptor in 96-well plates.
-
-
Dye Loading:
-
Prepare a loading solution with a fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Blue dye) in a suitable buffer (e.g., Flex buffer: 10 mM HEPES, 115 mM NaCl, 1 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM glucose, pH 7.4).[5]
-
Remove the culture medium and add the dye solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of Dolasetron and a stock solution of 5-HT as described for the calcium flux assay.
-
-
Assay Procedure:
-
Place the plate in a fluorescence kinetic plate reader.
-
Record a baseline fluorescence reading.
-
Add the various concentrations of Dolasetron and incubate for a predetermined time (e.g., 5-15 minutes).
-
Add the 5-HT solution to all wells.
-
Measure the change in fluorescence intensity over time. Activation of the 5-HT3 receptor will cause depolarization, leading to a change in the dye's fluorescence.
-
-
Data Analysis:
-
Determine the change in fluorescence for each well.
-
Plot the response against the logarithm of the antagonist concentration.
-
Calculate the IC50 value by fitting the data to a suitable concentration-response curve.
-
Conclusion
The calcium flux and membrane potential assays are robust, high-throughput methods for screening and characterizing 5-HT3 receptor antagonists like Dolasetron. These functional assays provide quantitative data on the potency of inhibition, which is crucial for drug development and understanding the pharmacological profile of such compounds. The provided protocols offer a comprehensive guide for researchers to implement these assays in their laboratories.
References
Application Notes and Protocols for Intravenous Dolasetron Administration in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolasetron (B1670872) is a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist.[1] It is primarily used for the prevention of nausea and vomiting associated with chemotherapy and postoperative procedures. In preclinical research, intravenous (IV) administration of dolasetron is a key technique for investigating its antiemetic efficacy, pharmacokinetics, and pharmacodynamics in various animal models. These application notes provide detailed protocols and quantitative data to guide researchers in the effective intravenous use of dolasetron in a preclinical setting.
Following administration, dolasetron is rapidly converted to its major active metabolite, hydrodolasetron, which is largely responsible for its pharmacological effects.[2] Hydrodolasetron exerts its antiemetic effects by blocking 5-HT3 receptors located both centrally in the chemoreceptor trigger zone (CTZ) of the area postrema and peripherally on vagal nerve terminals in the gastrointestinal tract.[2]
Data Presentation
The following tables summarize quantitative data related to the intravenous administration of dolasetron in various preclinical models.
Table 1: Intravenous Dolasetron Dosage and Efficacy in Preclinical Models
| Animal Model | Emetogen | Dolasetron Mesylate IV Dose | Efficacy | Reference |
| Dog | Cisplatin (B142131) | 0.1 - 1.0 mg/kg | Dose-dependent prevention of vomiting. | [3] |
| Ferret | Cisplatin | Not specified for dolasetron, but related 5-HT3 antagonists are effective. | 5-HT3 antagonists abolish cisplatin-induced emesis. | [4] |
| Cat | Xylazine | 0.8 mg/kg and 1.0 mg/kg | Did not significantly prevent xylazine-induced vomiting at these doses. | [5] |
| Human (for reference) | High-dose Cisplatin | 1.8 mg/kg | 55% of patients achieved a complete response (no emetic episodes). | [6] |
| Human (for reference) | Doxorubicin (B1662922) or Cyclophosphamide (B585) | 0.3 - 2.4 mg/kg | 61% of patients experienced complete control of emesis. | [7] |
Table 2: Pharmacokinetic Parameters of Hydrodolasetron (Active Metabolite) Following Intravenous Administration of Dolasetron
| Animal Model | This compound IV Dose | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Reference |
| Cat | 0.8 mg/kg | 116 (69-316) | 0.5 (0.3-0.5) | 3.3 (2.9-7.2) | [5] |
| Human (for reference) | 1.8 mg/kg | ~500 | End of infusion | 7.3 | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Injection
This protocol describes the preparation of an injectable solution of this compound from a powder form for research purposes.
Materials:
-
This compound powder
-
Sterile, pyrogen-free vehicle (e.g., 0.9% Sodium Chloride for Injection, USP; 5% Dextrose for Injection, USP)[9]
-
Sterile vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount of this compound powder based on the desired concentration and final volume.
-
Aseptically weigh the calculated amount of this compound powder.
-
In a sterile environment (e.g., a laminar flow hood), add the powder to a sterile vial.
-
Aseptically add the desired volume of the sterile vehicle to the vial. This compound is freely soluble in water.[1]
-
Gently agitate the vial until the powder is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter-sterilize the solution into a final sterile vial.
-
Label the vial with the compound name, concentration, vehicle, date of preparation, and storage conditions.
-
Store the prepared solution as recommended. For diluted Anzemet® injection, stability is maintained for 24 hours at room temperature or 48 hours under refrigeration.[9]
Protocol 2: Intravenous Administration via Tail Vein in Mice
This protocol details the procedure for administering dolasetron via the lateral tail vein in mice.
Materials:
-
Prepared sterile dolasetron solution
-
Mouse restrainer
-
Heat source (e.g., heat lamp or warming pad)
-
Sterile syringes (e.g., 1 mL) with small gauge needles (27-30G)
-
70% ethanol (B145695) or isopropanol (B130326) wipes
-
Gauze
Procedure:
-
Animal Preparation:
-
Warm the mouse for 5-10 minutes using a heat source to induce vasodilation of the tail veins. Care must be taken to avoid overheating the animal.
-
-
Restraint:
-
Place the mouse in an appropriately sized restrainer.
-
-
Injection Site Preparation:
-
Gently clean the tail with a 70% alcohol wipe.
-
-
Injection:
-
Locate one of the lateral tail veins.
-
With the needle bevel facing up and parallel to the vein, insert the needle into the distal third of the tail.
-
A successful insertion may result in a "flash" of blood in the needle hub.
-
Slowly inject the dolasetron solution. The maximum recommended bolus injection volume is 5 ml/kg.
-
If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
-
Post-Injection:
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 3: Intravenous Administration via Catheterized Jugular Vein in Rats
For studies requiring repeated intravenous administrations, a surgically implanted jugular vein catheter is recommended. This protocol provides a general outline for administration through a catheter.
Materials:
-
Surgically catheterized rat
-
Prepared sterile dolasetron solution
-
Sterile syringes
-
Sterile saline or heparinized saline for flushing
Procedure:
-
Animal Restraint:
-
Gently restrain the rat to allow access to the exteriorized catheter port.
-
-
Catheter Access:
-
Aseptically handle the catheter port.
-
Flush the catheter with a small volume of sterile saline or heparinized saline to ensure patency.
-
-
Drug Administration:
-
Slowly infuse the calculated dose of the dolasetron solution through the catheter. The maximum recommended bolus injection volume is 5 ml/kg.
-
-
Post-Administration Flush:
-
Flush the catheter again with sterile saline or heparinized saline to ensure the full dose is delivered and to maintain catheter patency.
-
-
Monitoring:
-
Return the rat to its cage and monitor for behavioral changes and any signs of distress.
-
Protocol 4: Experimental Design for Evaluating Anti-emetic Efficacy against Cisplatin-Induced Emesis in Ferrets
This protocol outlines a typical experimental design to assess the efficacy of dolasetron in a ferret model of chemotherapy-induced emesis.
Experimental Groups:
-
Group 1: Vehicle control + Cisplatin
-
Group 2: Dolasetron (low dose) + Cisplatin
-
Group 3: Dolasetron (mid dose) + Cisplatin
-
Group 4: Dolasetron (high dose) + Cisplatin
Procedure:
-
Acclimation:
-
Acclimate ferrets to the experimental environment for at least 7 days.
-
-
Fasting:
-
Fast the animals overnight before the experiment, with water available ad libitum.
-
-
Drug Administration:
-
Administer the appropriate dose of dolasetron or vehicle intravenously 30-60 minutes prior to the administration of the emetogen.
-
-
Emetogen Administration:
-
Administer cisplatin (e.g., 5-10 mg/kg, intraperitoneally or intravenously) to induce emesis.[10]
-
-
Observation:
-
Immediately after cisplatin administration, place each ferret in an individual observation cage.
-
Continuously observe and record the number of retches and vomits for a defined period (e.g., 4-8 hours for acute emesis, and up to 72 hours for delayed emesis).
-
-
Data Analysis:
-
Compare the frequency of emetic episodes between the vehicle-treated and dolasetron-treated groups. Calculate the percentage reduction in emesis for each dose of dolasetron.
-
Visualizations
Experimental workflow for preclinical evaluation of intravenous Dolasetron.
Dolasetron's mechanism of action in preventing emesis.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Preliminary pharmacokinetics of intravenous and subcutaneous dolasetron and pharmacodynamics of subcutaneous dolasetron in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiemetic activity of the new 5-HT3 antagonist DAU 6215 in animal models of cancer chemotherapy and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preliminary pharmacokinetics of intravenous and subcutaneous dolasetron and pharmacodynamics of subcutaneous dolasetron in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiemetic efficacy of two different single intravenous doses of dolasetron in patients receiving high-dose cisplatin-containing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-ranging evaluation of the antiemetic efficacy of intravenous dolasetron in patients receiving chemotherapy with doxorubicin or cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. globalrph.com [globalrph.com]
- 10. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Dolasetron-Associated QT Interval Prolongation: A Technical Support Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on mitigating QT interval prolongation associated with high-dose dolasetron (B1670872). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support preclinical and clinical research in this critical area of cardiac safety.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind dolasetron-induced QT interval prolongation?
A1: Dolasetron's primary mechanism for prolonging the QT interval involves the blockade of cardiac ion channels. Its active metabolite, hydrodolasetron (B601787), is largely responsible for this effect.[1] Hydrodolasetron blocks both the rapidly activating delayed rectifier potassium current (IKr), encoded by the hERG gene, and to some extent, cardiac sodium channels.[2] The blockade of IKr delays ventricular repolarization, leading to a prolongation of the action potential duration and, consequently, the QT interval on an electrocardiogram (ECG).[3]
Q2: Why is high-dose intravenous dolasetron no longer recommended for chemotherapy-induced nausea and vomiting (CINV)?
A2: High-dose intravenous dolasetron is no longer recommended for CINV due to a demonstrated dose-dependent increase in the risk of significant QT interval prolongation.[4][5] This prolongation can increase the risk of developing a potentially fatal cardiac arrhythmia known as Torsades de Pointes (TdP).[1] The FDA issued a drug safety communication recommending against this use based on a thorough QT study that confirmed these risks.
Q3: What are the primary risk factors for developing dolasetron-associated QT prolongation?
A3: Several factors can increase a patient's or experimental subject's risk of developing QT prolongation with dolasetron. These include:
-
Pre-existing cardiac conditions: Congenital long QT syndrome, a history of arrhythmias, and structural heart disease.[1]
-
Electrolyte imbalances: Hypokalemia (low potassium) and hypomagnesemia (low magnesium) can exacerbate QT prolongation.[5]
-
Female sex and advanced age. [5]
-
Concomitant medications: Use of other drugs known to prolong the QT interval can have an additive effect.[2][5]
Q4: Are there safer alternatives to high-dose dolasetron for CINV?
A4: Yes, several alternatives with a more favorable cardiac safety profile are available. Palonosetron, a second-generation 5-HT3 receptor antagonist, has a much lower affinity for the hERG channel and is not associated with significant QT interval prolongation at clinically recommended doses.[6][7][8] Other options include NK1 receptor antagonists (e.g., aprepitant) and corticosteroids (e.g., dexamethasone), often used in combination with a 5-HT3 antagonist.[9][10]
Q5: What are the key considerations for monitoring QT interval in preclinical and clinical studies involving dolasetron?
A5: Rigorous monitoring is crucial. Key considerations include:
-
Baseline ECG: Obtain a baseline ECG to determine the pre-existing QT interval.
-
Electrolyte Monitoring: Regularly monitor and correct any electrolyte abnormalities, particularly potassium and magnesium.[5]
-
Continuous ECG Monitoring: For high-risk subjects or high-dose studies, continuous ECG monitoring is recommended.
-
Dose-Response Assessment: Carefully evaluate the relationship between the dolasetron dose and the extent of QT prolongation.
Troubleshooting Guides
Issue 1: Significant QT prolongation observed at a therapeutic dose in an animal model.
-
Question: We are observing a greater-than-expected QT prolongation in our animal model at a dose of dolasetron that is considered therapeutic. What could be the cause, and how can we troubleshoot this?
-
Answer:
-
Verify Electrolyte Levels: Ensure that serum potassium and magnesium levels are within the normal range for the animal model. Hypokalemia and hypomagnesemia can potentiate the QT-prolonging effects of dolasetron.
-
Assess for Drug Accumulation: Investigate the pharmacokinetic profile of dolasetron and its active metabolite, hydrodolasetron, in your specific animal model. Slower metabolism or clearance could lead to higher-than-expected plasma concentrations.
-
Review Concomitant Medications: If any other compounds are being administered, confirm that they do not also have QT-prolonging effects.
-
Consider Genetic Variability: Some animal strains may have genetic variations in ion channel structure or function that make them more susceptible to drug-induced QT prolongation.
-
Re-evaluate the "Therapeutic Dose": The definition of a therapeutic dose may not directly translate across species. Consider conducting a dose-escalation study to determine the precise dose-response relationship in your model.
-
Issue 2: Inconsistent results in in vitro hERG channel assays.
-
Question: Our in vitro patch-clamp experiments on hERG channels are yielding inconsistent IC50 values for hydrodolasetron. What are the potential sources of this variability?
-
Answer:
-
Cell Line Stability: Ensure the stable expression and health of the cell line expressing the hERG channels. Passage number can affect channel expression levels.
-
Voltage Protocol: The voltage protocol used can significantly impact the measured IC50. Ensure a consistent and appropriate protocol is used across all experiments. Some compounds exhibit state-dependent binding (open, closed, or inactivated states) to the hERG channel.
-
Temperature Control: hERG channel kinetics are temperature-sensitive. Maintain a stable and consistent temperature throughout the experiments.
-
Solution Composition: Verify the composition and pH of the intracellular and extracellular solutions. Minor variations can alter channel function.
-
Compound Stability and Purity: Confirm the stability and purity of the hydrodolasetron compound being tested. Degradation or impurities can affect the results. A guide to troubleshooting in vitro screening of drugs for QT interval prolongation provides further insights into potential issues and their solutions.[4]
-
Data Presentation
Table 1: Comparison of QT/QTc Interval Prolongation with Different 5-HT3 Receptor Antagonists
| 5-HT3 Receptor Antagonist | Dose | Mean Change in QTc from Baseline (ms) | Notes |
| Dolasetron | 1.8 mg/kg IV | ~16 - 20 | Associated with the highest risk of QT prolongation among first-generation agents.[7] |
| 100 mg IV | 14.1 | Dose-dependent increase in QTc interval.[11] | |
| Ondansetron | 32 mg IV | ~5 - 10 | Moderate risk of QT prolongation.[8] |
| 8 mg IV | ~6 | ||
| Granisetron | 10 µg/kg IV | ~3 - 5 | Lower risk of QT prolongation compared to dolasetron and ondansetron.[7] |
| Palonosetron | 0.25 mg IV | No clinically significant change | Not associated with significant QT interval prolongation at recommended doses.[6][8] |
| 0.75 mg IV | No clinically significant change |
Note: The values presented are approximate and can vary based on the study population, methodology, and individual patient risk factors. Researchers should consult the primary literature for detailed information.
Experimental Protocols
In Vitro Manual Patch-Clamp Assay for hERG Channel Inhibition
Objective: To determine the inhibitory concentration (IC50) of a test compound (e.g., hydrodolasetron) on the hERG potassium channel expressed in a stable cell line (e.g., HEK293).
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the hERG channel under standard conditions.
-
Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic solution and resuspend them in the extracellular recording solution.
-
Electrophysiological Recording:
-
Use a manual patch-clamp setup with an amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish a whole-cell gigaohm seal with a single cell.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the tail current.
-
-
Compound Application:
-
Prepare a stock solution of the test compound and dilute it to various concentrations in the extracellular solution.
-
After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of the test compound.
-
Allow sufficient time for the drug effect to reach a steady state at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current at each concentration.
-
Normalize the current to the baseline control.
-
Plot the concentration-response curve and fit it with a Hill equation to determine the IC50 value.
-
Diagram 1: Signaling Pathway of Dolasetron-Induced QT Prolongation
Caption: Dolasetron is metabolized to hydrodolasetron, which blocks cardiac ion channels, leading to QT prolongation.
Ex Vivo Langendorff Perfused Heart Model for QT Interval Assessment
Objective: To assess the effect of a test compound on the QT interval in an isolated, perfused mammalian heart.
Methodology:
-
Heart Isolation:
-
Anesthetize the animal (e.g., rabbit, guinea pig) according to approved protocols.
-
Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
-
Langendorff Perfusion:
-
Cannulate the aorta and mount the heart on the Langendorff apparatus.
-
Initiate retrograde perfusion with warm (37°C), oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure or flow.
-
-
ECG Recording:
-
Place electrodes on the surface of the heart to record a pseudo-ECG.
-
Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes) and record baseline ECG parameters.
-
-
Compound Administration:
-
Introduce the test compound into the perfusate at desired concentrations.
-
Administer in a cumulative or non-cumulative manner, with appropriate equilibration periods between concentrations.
-
-
Data Acquisition and Analysis:
-
Continuously record the ECG throughout the experiment.
-
Measure the RR and QT intervals from the ECG recordings.
-
Correct the QT interval for heart rate using a species-specific formula (e.g., Bazett's or Fridericia's correction).
-
Compare the corrected QT (QTc) interval at each compound concentration to the baseline to determine the extent of prolongation.
-
Diagram 2: Experimental Workflow for Langendorff Heart QT Assessment
Caption: Workflow for assessing compound effects on QT interval using the Langendorff perfused heart model.
References
- 1. Drug-Induced QT Prolongation And Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Risk assessment of drug-induced QT prolongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Escitalopram - Wikipedia [en.wikipedia.org]
- 4. Troubleshooting problems with in vitro screening of drugs for QT interval prolongation using HERG K+ channels expressed in mammalian cell lines and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palonosetron versus older 5-HT3 receptor antagonists for nausea prevention in patients receiving chemotherapy: a multistudy analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Effect of single doses of IV palonosetron, up to 2.25 mg, on the QTc interval duration: a double-blind, randomized, parallel group study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uspharmacist.com [uspharmacist.com]
- 10. QT Service Using Langendorff Perfused Heart - Creative Bioarray [acroscell.creative-bioarray.com]
- 11. biorxiv.org [biorxiv.org]
Troubleshooting unexpected side effects of Dolasetron in research animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dolasetron (B1670872) in animal models. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Dolasetron?
A1: Dolasetron is a selective serotonin (B10506) 5-HT₃ receptor antagonist. Its primary mechanism involves blocking the action of serotonin at 5-HT₃ receptors, which are located on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[1][2][3] By inhibiting these receptors, Dolasetron effectively reduces the signaling cascade that leads to nausea and vomiting.[1][3] It is important to note that Dolasetron is a prodrug and is rapidly converted to its active metabolite, hydrodolasetron, which is responsible for most of the pharmacological activity.
Q2: Are there known species-specific differences in the pharmacokinetics of Dolasetron?
A2: Yes, pharmacokinetic profiles of Dolasetron and its active metabolite, hydrodolasetron, can vary between species. For instance, in dogs, Dolasetron has a very short half-life (0.1 hours) and is quickly converted to hydrodolasetron, which has a much longer half-life of around 4.0 hours.[4] In cats, Dolasetron is also rapidly metabolized to hydrodolasetron, with the active metabolite's half-life being approximately 3.3 hours after intravenous administration and 3.8 hours after subcutaneous administration.[5] Researchers should be aware of these differences when designing dosing regimens for different animal models.
Q3: What are the most commonly reported side effects of Dolasetron in research animals?
A3: Based on preclinical toxicity studies and veterinary use, the most commonly observed side effects are generally mild and include headache, dizziness, and constipation.[6] However, more significant cardiovascular effects, particularly at higher doses, are a key concern.[1][7][8] In high-dose studies in mice and rats, central nervous system effects such as tremors, depression, and convulsions have been observed.[9]
Troubleshooting Guide
Cardiovascular Side Effects
Q4: My research animals are exhibiting unexpected cardiovascular changes (e.g., arrhythmias, changes in blood pressure) after Dolasetron administration. What could be the cause and how can I troubleshoot this?
A4: Unexpected cardiovascular events are a known risk with Dolasetron, primarily due to its effect on cardiac ion channels, leading to a prolongation of QT, PR, and QRS intervals.[7][10][11]
Potential Causes:
-
Dose-dependent effects: Higher doses of Dolasetron are more likely to cause cardiovascular side effects.[7][11] The intravenous route of administration has been associated with a higher risk of abnormal heart rhythms.[7]
-
Species sensitivity: Different animal species may have varying sensitivities to the cardiovascular effects of Dolasetron.
-
Underlying cardiac conditions: Animals with pre-existing heart conditions are at an increased risk.[7]
-
Electrolyte imbalances: Hypokalemia (low potassium) and hypomagnesemia (low magnesium) can exacerbate the risk of cardiac arrhythmias.[7]
-
Drug interactions: Concomitant administration of other drugs that prolong the QT interval can have an additive effect.[10]
Troubleshooting Steps:
-
Review Dosing Regimen: Verify that the administered dose is appropriate for the species and experimental context. Consider reducing the dose if clinically acceptable.
-
Monitor Cardiovascular Parameters: Implement continuous or frequent electrocardiogram (ECG) monitoring to assess for changes in QT, PR, and QRS intervals. Also, monitor blood pressure and heart rate.
-
Assess Electrolyte Levels: Before and during the study, monitor serum potassium and magnesium levels and correct any imbalances.
-
Evaluate Concomitant Medications: Review all other drugs being administered to the animals for potential cardiac interactions with Dolasetron.
-
Consider Alternative 5-HT₃ Antagonists: If cardiovascular side effects persist and are a concern for the study's integrity, consider using an alternative 5-HT₃ antagonist with a different cardiovascular safety profile, if appropriate for the research question.
Experimental Workflow for Cardiovascular Monitoring
Caption: Workflow for monitoring and responding to cardiovascular side effects.
Central Nervous System (CNS) Side Effects
Q5: I have observed unexpected behavioral changes in my research animals (e.g., sedation, hyperactivity, seizures) following Dolasetron administration. What could be the cause and what should I do?
A5: While less common than cardiovascular effects at therapeutic doses, CNS side effects can occur, particularly at higher concentrations.
Potential Causes:
-
High Doses: Acute toxicity studies in rodents have shown that very high doses can lead to tremors, depression, and convulsions.[9]
-
Drug Interactions: Co-administration with other centrally acting drugs could potentiate CNS effects.
-
Off-target Effects: While highly selective for 5-HT₃ receptors, off-target effects at very high concentrations cannot be entirely ruled out.
-
Serotonin Syndrome: Although the risk is considered low, co-administration with other serotonergic agents could theoretically increase the risk of serotonin syndrome, which can manifest with behavioral changes.
Troubleshooting Steps:
-
Dose Confirmation: Double-check the dose calculations and administration to rule out an overdose.
-
Behavioral Assessment: Implement a standardized behavioral scoring system to objectively quantify the observed changes.
-
Review Other Medications: Identify any other administered compounds that could have CNS effects or interact with Dolasetron.
-
Environmental Factors: Ensure that the observed behaviors are not a result of environmental stressors.
-
Consider a Dose-Response Study: If the behavioral effects are unexpected and interfere with the study, a preliminary dose-response study may be necessary to determine a non-effective dose for these behaviors while retaining the desired pharmacological effect.
Signaling Pathway: Dolasetron's Primary Action and Potential for CNS Effects
Caption: Dolasetron's mechanism and potential for CNS side effects at high doses.
Data Presentation
Table 1: Pharmacokinetic Parameters of Hydrodolasetron in Dogs and Cats
| Parameter | Dog (IV, 2 mg/kg Dolasetron) | Cat (IV, 0.8 mg/kg Dolasetron) | Cat (SC, 0.8 mg/kg Dolasetron) |
| T½ (half-life) | ~4.0 hours | 3.3 hours (median) | 3.8 hours (median) |
| Cₘₐₓ (max concentration) | Not specified | 116 ng/mL (median) | 67.9 ng/mL (median) |
| Tₘₐₓ (time to max conc.) | 0.33 hours (median) | 0.5 hours (median) | 0.5 hours (median) |
| Bioavailability (F) | ~100% (for hydrodolasetron) | - | - |
Data synthesized from studies in dogs and cats.[4][5]
Table 2: Acute Toxicity of Dolasetron in Rodents
| Species | Route | Lethal Dose (LD₅₀) | Observed Symptoms |
| Male Mouse | Intravenous | 160 mg/kg | Tremors, depression, convulsions |
| Female Mouse | Intravenous | 140 mg/kg | Tremors, depression, convulsions |
| Rat (Male & Female) | Intravenous | 140 mg/kg | Tremors, depression, convulsions |
Data from the Anzemet® product monograph.[9]
Experimental Protocols
Protocol 1: Evaluation of Dolasetron's Anti-Emetic Efficacy in a Cisplatin-Induced Emesis Model (Ferret)
-
Animals: Adult male or female ferrets, fasted overnight with water ad libitum.
-
Acclimation: Allow animals to acclimate to the observation cages for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer Dolasetron (or vehicle control) via the desired route (e.g., intravenous, intraperitoneal, or oral gavage). A typical pretreatment time is 30-60 minutes before the emetogenic challenge.
-
A common dose for 5-HT₃ antagonists in this model is in the range of 0.5-5 mg/kg.
-
-
Emetogen Administration: Administer cisplatin (B142131) (e.g., 5-10 mg/kg, intraperitoneally) to induce emesis.
-
Observation:
-
Place the ferret in an observation cage immediately after cisplatin administration.
-
Observe continuously for at least 4-8 hours for acute emesis.
-
Record the number of retches and vomits.
-
-
Data Analysis: Compare the number of emetic episodes between the Dolasetron-treated and vehicle-treated groups.
Experimental Workflow for Cisplatin-Induced Emesis Study
Caption: Workflow for an anti-emetic efficacy study using a ferret model.
Protocol 2: Assessment of Gastrointestinal Transit in Mice Following Dolasetron Administration
-
Animals: Adult mice, fasted for a period appropriate to clear the stomach (e.g., 4-6 hours), with water ad libitum.
-
Drug Administration: Administer Dolasetron (or vehicle control) by oral gavage at the desired dose.
-
Marker Administration: After a set pretreatment time (e.g., 30 minutes), administer a non-absorbable marker by oral gavage. A common marker is a charcoal meal (e.g., 5-10% charcoal in 5-10% gum acacia).
-
Observation:
-
After a predetermined time (e.g., 20-30 minutes), humanely euthanize the mice.
-
Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
-
-
Measurement:
-
Lay the intestine flat without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter.
-
-
Data Analysis: Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100. Compare the percentages between the Dolasetron-treated and vehicle-treated groups.
References
- 1. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Hydroxytryptamine3 receptor antagonists and cardiac side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FDA Warns Injectable Dolasetron Associated with Abnormal Heart Rhythms [theoncologynurse.com]
- 6. researchgate.net [researchgate.net]
- 7. FDA Drug Safety Communication: Abnormal heart rhythms associated with use of Anzemet (dolasetron mesylate) | FDA [fda.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. researchgate.net [researchgate.net]
- 11. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
Improving the analytical sensitivity for hydrodolasetron detection
Welcome to the technical support center for the analytical detection of hydrodolasetron (B601787). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for improved sensitivity and robust results.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for hydrodolasetron detection?
A1: Hydrodolasetron, the active metabolite of dolasetron (B1670872), is typically quantified in biological matrices using various analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a preferred method due to its high sensitivity and specificity.[1][2][3] Other reported methods include HPLC with ultraviolet (UV) or fluorescence detection (FL), and gas chromatography-mass spectrometry (GC-MS).[1][3]
Q2: How can I improve the sensitivity of my hydrodolasetron assay?
A2: Enhancing analytical sensitivity is critical for accurate pharmacokinetic studies, especially at low concentration levels. Key strategies include:
-
Optimizing Sample Preparation: Effective sample cleanup is crucial to remove interfering matrix components. Techniques like Salt-Induced Phase Separation Extraction (SIPSE) have shown high extraction efficiency and minimal matrix effects for hydrodolasetron in plasma.[1][2][3]
-
Advanced Instrumentation: Utilizing Ultra-Performance Liquid Chromatography (UPLC) instead of conventional HPLC can lead to significant improvements in resolution, speed, and sensitivity, with some studies reporting up to a 10-fold increase in sensitivity for certain analytes.[4]
-
Mass Spectrometry Optimization: Fine-tuning MS parameters such as cone voltage and capillary voltage is essential for maximizing the signal of the protonated molecular ion of hydrodolasetron ([M+H]⁺ at m/z 327).[1]
-
Derivatization: Chemical derivatization can be employed to enhance the detectability of hydrodolasetron by introducing chromophores or fluorophores, which is particularly useful for UV or fluorescence detection.[5][6]
Q3: What are the main challenges in developing a bioanalytical method for hydrodolasetron?
A3: Common challenges in bioanalytical method development for drugs like hydrodolasetron include flawed extraction techniques, analytical issues (e.g., contamination, carry-over), and complex sample matrices that can cause ion suppression or enhancement in LC-MS analysis.[7][8] Ensuring the stability of the analyte during sample preparation and analysis is also a critical aspect to consider.[9][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of hydrodolasetron using HPLC and LC-MS techniques.
Issue 1: Low Signal Intensity or Poor Sensitivity
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Sample Extraction | The chosen sample preparation method may have low recovery for hydrodolasetron. Consider switching to a more efficient technique like Salt-Induced Phase Separation Extraction (SIPSE), which has demonstrated over 96% recovery from plasma.[2] |
| Matrix Effects (Ion Suppression) | Co-eluting endogenous components from the biological matrix can suppress the ionization of hydrodolasetron in the MS source.[8] Improve sample cleanup, optimize chromatographic separation to isolate the analyte from matrix components, or use a different ionization source if possible.[11] |
| Suboptimal MS Parameters | The mass spectrometer settings may not be optimized for hydrodolasetron. Perform a full optimization of the cone and capillary voltages to maximize the signal for the m/z 327 ion.[1] |
| Mobile Phase Composition | The mobile phase can significantly impact ionization efficiency. Ensure the use of high-purity solvents and additives. For reversed-phase chromatography, a higher organic content in the mobile phase at the point of elution can improve desolvation and sensitivity.[11] |
| Analyte Degradation | Hydrodolasetron may be unstable under certain pH or temperature conditions. Investigate the stability of your analyte in the sample matrix and during the analytical process.[9] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Causes and Solutions:
| Cause | Solution |
| Column Deterioration | Over time, analytical columns can degrade, leading to poor peak shapes.[7] Flush the column with a strong solvent or, if necessary, replace it. |
| Contamination | Contamination in the injector or column can lead to ghost peaks or distorted peaks.[12] Implement a routine flushing of the injector between analyses. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of hydrodolasetron and its interaction with the stationary phase. Adjust the pH to ensure a consistent and optimal ionization state. |
| Sample Overload | Injecting too concentrated a sample can lead to peak fronting. Dilute the sample or reduce the injection volume. |
| Extra-column Volume | Excessive tubing length or dead volume in the system can cause peak broadening.[11] Minimize the length and internal diameter of connecting tubing. |
Issue 3: Inconsistent Retention Times
Possible Causes and Solutions:
| Cause | Solution |
| Pump Issues | Fluctuations in pump pressure can lead to variable retention times. Check for leaks, salt buildup, or trapped air in the pump heads.[12] |
| Mobile Phase Preparation | Inconsistent mobile phase composition will affect retention. Ensure accurate and consistent preparation of the mobile phase for each run. If using a gradient, ensure the proportioning valves are functioning correctly.[13] |
| Column Temperature Fluctuations | Changes in column temperature can cause shifts in retention times. Use a column oven to maintain a stable temperature. |
| Column Equilibration | Insufficient column equilibration time between runs, especially for gradient methods, can lead to retention time drift. Ensure the column is fully equilibrated before each injection. |
Data Presentation
Table 1: Comparison of Sample Pretreatment Methods for Hydrodolasetron Analysis
The following table summarizes the extraction recovery and matrix effects of five different sample preparation methods for the analysis of hydrodolasetron in human plasma.[1]
| Pretreatment Method | Extraction Recovery (%) for Hydrodolasetron | Matrix Effect (%) for Hydrodolasetron |
| Salt-Induced Phase Separation Extraction (SIPSE) | > 96% | -0.46 to 3.67% |
| Albumin Precipitation (AP) | Lower than SIPSE | Higher matrix interference than SIPSE |
| Liquid-Liquid Extraction (LLE) | < 82% | Not specified, but generally higher than SIPSE |
| Hydrophobic Solvent-Induced Phase Separation Extraction (HSIPSE) | Lower than SIPSE | Higher matrix interference than SIPSE |
| Subzero Temperature-Induced Phase Separation Extraction (STIPSE) | Lower than SIPSE | Higher matrix interference than SIPSE |
Data sourced from a comparative study on sample pretreatment methods for dolasetron and hydrodolasetron analysis.[1][2]
Experimental Protocols
Detailed Methodology for Salt-Induced Phase Separation Extraction (SIPSE)
This protocol describes a highly efficient method for extracting hydrodolasetron from human plasma.[2]
Materials:
-
Human plasma sample
-
2 mol/L Sodium Carbonate aqueous solution
-
Internal Standard (IS) solution (e.g., Ondansetron)
Procedure:
-
To a 0.2 mL plasma sample, add the internal standard.
-
Add acetonitrile to the plasma sample to precipitate proteins.
-
Vortex the mixture to ensure thorough mixing.
-
Induce phase separation by adding the 2 mol/L sodium carbonate aqueous solution.
-
Centrifuge the sample to separate the layers.
-
Collect the upper acetonitrile layer containing hydrodolasetron and the IS.
-
The extract is now ready for injection into the HPLC-MS system.
This single-step process combines protein precipitation, analyte extraction, and sample cleanup, making it both fast and efficient.[2]
Visualizations
Diagram 1: Experimental Workflow for Hydrodolasetron Analysis
Caption: Workflow for hydrodolasetron analysis using SIPSE.
Diagram 2: Troubleshooting Logic for Low Signal Intensity
Caption: Troubleshooting low signal intensity for hydrodolasetron.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and hydrodolasetron in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Some strategies for improving specificity and sensitivity in the analysis of anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. simbecorion.com [simbecorion.com]
- 8. DSpace [research-repository.griffith.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
Addressing batch-to-batch variability of Dolasetron Mesylate powder
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of Dolasetron Mesylate powder.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent dissolution rates between different batches of this compound powder. What could be the potential causes?
A1: Inconsistent dissolution rates are a common issue arising from batch-to-batch variability. The primary contributing factors for this compound, a sparingly soluble drug, could include:
-
Polymorphism: The existence of different crystalline forms (polymorphs) of this compound.[1][2][3] Different polymorphs can exhibit varying solubility and dissolution kinetics.[1][2][3]
-
Particle Size and Surface Area: Variations in particle size distribution between batches can significantly impact the surface area available for dissolution. Smaller particles generally lead to a faster dissolution rate.
-
Presence of Amorphous Content: The presence of a non-crystalline (amorphous) form can lead to higher initial solubility and faster dissolution, but it may also be less stable.
-
Variations in Residual Solvents or Impurities: Different levels of residual solvents or impurities from the manufacturing process can affect the wetting properties and solubility of the powder.
Q2: How can we confirm if polymorphism is the root cause of our observed variability?
A2: To investigate polymorphism, a combination of solid-state analytical techniques is recommended:
-
X-Ray Powder Diffraction (XRPD): This is the primary technique to identify the crystalline form of the this compound powder.[4][5][6] Each polymorph will produce a unique diffraction pattern.[6]
-
Differential Scanning Calorimetry (DSC): DSC can detect differences in melting points and phase transitions between different polymorphic forms.[7][8][9][10] This technique is effective for investigating polymorphism.[11]
-
Thermogravimetric Analysis (TGA): TGA can help identify the presence of solvates or hydrates by measuring weight loss upon heating.
-
Spectroscopic Techniques (FTIR, Raman): These methods can provide complementary information on the different molecular arrangements in various polymorphic forms.
Q3: Our HPLC analysis shows consistent purity across batches, yet we see differences in experimental outcomes. Why might this be?
A3: While HPLC is excellent for determining chemical purity, it does not provide information about the solid-state properties of the drug substance. Batches with identical chemical purity can still exhibit significant variability in their physical properties, which can impact their performance in experiments. These properties include:
-
Crystal Form (Polymorphism): As mentioned, different polymorphs can have different solubilities and dissolution rates, which can affect bioavailability in in-vitro and in-vivo models.[1][2][3][12]
-
Particle Size and Morphology: These factors influence not only dissolution but also flowability and handling of the powder.
-
Hygroscopicity: Different batches might have varying tendencies to absorb moisture, which can lead to handling issues and potential degradation.
A comprehensive characterization of both the chemical and physical properties of each batch is crucial for understanding and controlling experimental variability.
Troubleshooting Guides
Issue: Inconsistent Solubility of this compound Powder
This guide provides a systematic approach to troubleshooting solubility issues with different batches of this compound powder.
Workflow for Troubleshooting Inconsistent Solubility
Caption: Troubleshooting workflow for inconsistent solubility.
Quantitative Data Summary: Hypothetical Batch Comparison
| Parameter | Batch A | Batch B | Potential Impact on Solubility |
| Solubility (mg/mL in water) | 0.8 | 0.3 | Batch A is more soluble. |
| Predominant Crystal Form | Form I | Form II | Different polymorphs can have different solubilities.[1][2][3] |
| d(90) Particle Size (µm) | 25 | 75 | Smaller particle size in Batch A may contribute to faster dissolution. |
| HPLC Purity (%) | 99.8 | 99.7 | Unlikely to be the primary cause of solubility differences. |
Issue: Variable Dissolution Profiles
This guide outlines steps to investigate and address variability in the dissolution rate of this compound from different batches.
Workflow for Investigating Dissolution Variability
Caption: Workflow for investigating dissolution variability.
Quantitative Data Summary: Hypothetical Dissolution Comparison
| Time (min) | Batch X (% Dissolved) | Batch Y (% Dissolved) |
| 5 | 35 | 15 |
| 15 | 60 | 30 |
| 30 | 85 | 55 |
| 45 | 92 | 75 |
| 60 | 95 | 88 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This protocol is adapted for the analysis of this compound.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.02M potassium dihydrogen phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-5 min: 80% A, 20% B
-
5-15 min: Linear gradient to 20% A, 80% B
-
15-20 min: 20% A, 80% B
-
20-22 min: Linear gradient back to 80% A, 20% B
-
22-25 min: 80% A, 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 285 nm.[7]
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve this compound powder in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Validation Parameters (as per ICH Q2(R1)): Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
X-Ray Powder Diffraction (XRPD) for Polymorph Identification
-
Instrumentation: X-ray powder diffractometer.
-
Sample Preparation: Gently pack the this compound powder into the sample holder. Ensure a flat, even surface.
-
Instrument Settings:
-
Radiation: Cu Kα
-
Voltage and Current: e.g., 40 kV and 40 mA
-
Scan Range (2θ): 5° to 40°
-
Scan Speed: e.g., 1°/min
-
-
Data Analysis: Compare the obtained diffraction pattern with reference patterns of known polymorphs of this compound (if available) or compare patterns between different batches to identify variations. The presence of sharp peaks indicates crystalline material, while a broad halo suggests amorphous content.[4][6]
Differential Scanning Calorimetry (DSC) for Thermal Analysis
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound powder into an aluminum pan and seal it.
-
Instrument Settings:
-
Heating Rate: 10°C/min
-
Temperature Range: 25°C to 300°C (or a temperature beyond the melting point)
-
Atmosphere: Inert nitrogen purge (e.g., 50 mL/min)
-
-
Data Analysis: Analyze the thermogram for thermal events such as melting (endotherm), crystallization (exotherm), and solid-solid transitions. Different polymorphs will exhibit different melting points and heats of fusion.[7][8][9][10][11]
Dissolution Testing for In-Vitro Performance
This protocol is a general guideline for immediate-release formulations of poorly soluble drugs.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Media: 900 mL of at least three different media, e.g., 0.1 N HCl (pH 1.2), acetate (B1210297) buffer (pH 4.5), and phosphate buffer (pH 6.8).[13]
-
Rotation Speed: 50 or 75 rpm.
-
Temperature: 37 ± 0.5°C.[14]
-
Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.
-
Sample Analysis: Analyze the withdrawn samples by UV-Vis spectrophotometry at 285 nm[7] or by a validated HPLC method.
-
Data Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles for each batch and compare them.
References
- 1. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Tablets: SOP for X-Ray Powder Diffraction for API Analysis in Tablets – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. improvedpharma.com [improvedpharma.com]
- 7. thermalsupport.com [thermalsupport.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. tainstruments.com [tainstruments.com]
- 10. tainstruments.com [tainstruments.com]
- 11. shimadzu.com [shimadzu.com]
- 12. [PDF] Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 13. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
Technical Support Center: Optimizing Dolasetron Protocols and Surgical Practices for PONV Reduction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studies involving Dolasetron (B1670872) and the refinement of surgical procedures to minimize postoperative nausea and vomiting (PONV).
Troubleshooting Guides
This section addresses specific issues that may arise during experimental studies.
| Issue | Potential Cause | Troubleshooting Steps |
| Higher than expected PONV incidence despite Dolasetron prophylaxis. | - Suboptimal Dolasetron dosage. - Inappropriate timing of administration. - Presence of high-risk patient factors. - Emetogenic surgical or anesthetic techniques. | - Dosage: Ensure the intravenous (IV) dose is at least 12.5 mg for adults.[1][2][3][4][5] Doses higher than 12.5 mg IV have not shown increased efficacy.[1][3][4][5] For oral administration, 50 mg was found to be the maximally effective dose in some studies.[6] - Timing: For IV administration, administer approximately 15 minutes before the cessation of anesthesia.[3][7] When given at the induction of anesthesia, a higher dose of 50 mg IV may be required for a statistically significant response.[7] Oral doses are typically given 1 to 2 hours before anesthesia induction.[6] - Patient Risk: Stratify patients by risk factors (e.g., female gender, non-smoker, history of PONV or motion sickness, postoperative opioid use).[8] High-risk patients may require a multimodal antiemetic approach. - Surgical/Anesthetic Technique: Review and refine perioperative procedures. See "Refinement of Surgical and Anesthetic Procedures" FAQ below. |
| Inconsistent Dolasetron efficacy across study arms. | - Variability in surgical procedures. - Differences in anesthetic protocols. - Gender differences in response. | - Standardize Protocols: Ensure strict adherence to standardized surgical and anesthetic protocols across all study arms. - Analyze Subgroups: Analyze data for gender-specific differences in response, as some studies have noted a significant gender interaction.[1] - Control for Surgical Type: Be aware that the type of surgery can significantly impact PONV rates. For example, laparoscopic and gynecological surgeries are associated with a higher incidence of PONV.[9] |
| Adverse events reported in the Dolasetron group. | - Dolasetron side effects. - Interaction with other medications. | - Monitor for Common Side Effects: The most frequently reported treatment-related adverse event is headache.[6] Monitor for any clinically relevant changes in vital signs or ECG, although studies have generally shown a safety profile similar to placebo.[1] - Review Concomitant Medications: Be aware of potential drug interactions that could increase the risk of adverse events such as QTc prolongation or serotonin (B10506) syndrome.[10][11] |
Frequently Asked Questions (FAQs)
Dolasetron Administration and Efficacy
Q1: What is the optimal intravenous dose of Dolasetron for PONV prophylaxis in adults?
A1: The maximally effective intravenous dose of Dolasetron for the prevention of PONV is 12.5 mg.[3][4][5] Clinical trials have shown no significant increase in efficacy with higher doses (25 mg, 50 mg, or 100 mg).[1][3][4][5]
Q2: When is the best time to administer intravenous Dolasetron for PONV prophylaxis?
A2: The optimal timing for intravenous Dolasetron administration is approximately 15 minutes before the cessation of anesthesia.[3][7] Administering a 12.5 mg dose at this time is comparable to higher doses given at or before the induction of anesthesia.[7]
Q3: Is oral Dolasetron effective for PONV prevention?
A3: Yes, single oral doses of Dolasetron administered 1 to 2 hours before the induction of anesthesia are safe and effective for preventing PONV.[6] A dose of 50 mg has been shown to be maximally effective in studies of female patients undergoing major gynecologic surgery.[6]
Q4: How does the efficacy of Dolasetron compare to other 5-HT3 antagonists like Ondansetron?
A4: Dolasetron has been shown to be at least as effective as Ondansetron for PONV prophylaxis. Some studies suggest that Dolasetron may be more effective in reducing the need for rescue antiemetics.
Refinement of Surgical and Anesthetic Procedures
Q5: What anesthetic techniques can help minimize PONV?
A5: The following anesthetic strategies are recommended to reduce the baseline risk of PONV:
-
Preferential use of regional anesthesia over general anesthesia.
-
Utilization of total intravenous anesthesia (TIVA) with propofol .[8][12][13][14]
-
Avoidance of volatile anesthetics and nitrous oxide , especially in surgeries lasting over an hour.[15][12]
-
Minimization of intraoperative and postoperative opioid use through multimodal analgesic regimens.[12]
Q6: Are there specific surgical procedure modifications that can reduce PONV?
A6: While the primary focus of refinement has been on anesthetic techniques, certain surgical-related factors can influence PONV rates:
-
Minimally Invasive Surgery: While beneficial for many outcomes, laparoscopic surgery is a known risk factor for PONV.[15][16]
-
Duration of Surgery: Longer surgical procedures are associated with an increased risk of PONV.[15][17]
-
Surgical Site: Gynecological, laparoscopic, and intra-abdominal surgeries are associated with a higher incidence of PONV.[15][9]
Q7: How can perioperative management be optimized to reduce PONV?
A7: Key perioperative strategies include:
-
Adequate Hydration: Ensuring patients are well-hydrated is a simple and effective measure to reduce PONV.[12]
-
Opioid-Sparing Techniques: Employing multimodal analgesia, such as the use of NSAIDs or regional blocks, can decrease the need for postoperative opioids, a major contributor to PONV.[8][17]
-
Non-pharmacological Approaches: Consider non-pharmacological interventions like acupuncture or acupressure at the P6 point, which have shown some efficacy in reducing PONV.[8][12]
Quantitative Data Summary
Table 1: Efficacy of Intravenous Dolasetron for PONV Prophylaxis (Complete Response)*
| Study Population | Placebo | 12.5 mg | 25 mg | 50 mg | 100 mg |
| Outpatient Surgery (Mixed Gender) | 49% | - | - | - | - |
| Combined Dolasetron Doses | 58% | ||||
| Outpatient Surgery (Females) | - | Max. Benefit | No Added Benefit | No Added Benefit | No Added Benefit |
| Reference:[2] | |||||
| Outpatient Surgery (Mixed Gender) | 11% | 35% | 28% | 29% | 29% |
| Reference:[1] |
*Complete Response is generally defined as no emetic episodes and no need for rescue medication within 24 hours post-surgery.
Table 2: Efficacy of Oral Dolasetron for PONV Prophylaxis in Female Gynecologic Surgery Patients (Complete Response)*
| Placebo | 25 mg | 50 mg | 100 mg | 200 mg |
| Statistically Lower | - | Statistically Greater | Statistically Greater | Statistically Greater |
| Reference:[6] |
*Complete Response is defined as no emetic episodes and no rescue medication.
Experimental Protocols
Protocol: Prophylactic Intravenous Dolasetron for PONV
-
Patient Selection: Enroll adult patients (ASA physical status I-III) scheduled for surgery under general anesthesia. Exclude patients with known hypersensitivity to 5-HT3 antagonists, recent use of antiemetics, or conditions that may predispose them to cardiac arrhythmias.
-
Randomization and Blinding: Randomly assign patients in a double-blind manner to receive either placebo or a single intravenous dose of Dolasetron (12.5 mg, 25 mg, 50 mg, or 100 mg).
-
Anesthesia: Standardize the general anesthetic technique for all patients. A common approach is balanced anesthesia with a short-acting barbiturate, nitrous oxide, a narcotic analgesic, and a skeletal muscle relaxant.[3]
-
Drug Administration: Administer the study drug as a single intravenous injection over 30 seconds, approximately 15 minutes before the cessation of anesthesia.[3][18]
-
Outcome Assessment:
-
Primary Endpoint: Record the incidence of "complete response," defined as no episodes of emesis and no use of rescue antiemetic medication within 24 hours after surgery.[1][2][5]
-
Secondary Endpoints:
-
Measure the severity of nausea using a 100-mm Visual Analog Scale (VAS) at predefined intervals (e.g., 0, 2, 6, 12, 24 hours post-administration).[1][2][5]
-
Record the time to the first emetic episode or the administration of rescue medication.[1]
-
Assess patient satisfaction with antiemetic therapy using a VAS.[1]
-
-
-
Safety Monitoring: Monitor and record all adverse events, vital signs, and any clinically significant changes in laboratory values or electrocardiograms.[1][5]
Protocol: Prophylactic Oral Dolasetron for PONV
-
Patient Selection: Enroll female patients (ASA physical status I-III) scheduled for major gynecologic surgery under general anesthesia.[6]
-
Randomization and Blinding: Randomly assign patients in a double-blind manner to receive either placebo or a single oral dose of Dolasetron mesylate (e.g., 25 mg, 50 mg, 100 mg, or 200 mg).[6]
-
Drug Administration: Administer the oral dose with a small amount of water 1 to 2 hours before the induction of anesthesia.[6]
-
Anesthesia: A standardized general anesthesia protocol should be followed for all participants.
-
Outcome Assessment:
-
Primary Endpoint: "Complete response" (no emetic episodes, no rescue medication) over a 24-hour post-recovery period.[6]
-
Secondary Endpoints:
-
-
Safety Monitoring: Systematically collect data on all adverse events throughout the study period.
Visualizations
Caption: PONV signaling pathway and the mechanism of action of Dolasetron.
Caption: A generalized experimental workflow for a Dolasetron PONV clinical trial.
Caption: A troubleshooting decision tree for unexpected high PONV rates in Dolasetron studies.
References
- 1. Treatment of postoperative nausea and vomiting with single intravenous doses of this compound: a multicenter trial. This compound PONV Treatment Study Group [pubmed.ncbi.nlm.nih.gov]
- 2. Dolasetron for the prevention of postoperative nausea and vomiting following outpatient surgery with general anaesthesia: a randomized, placebo-controlled study. The Dolasetron PONV Prevention Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pooled analysis of three large clinical trials to determine the optimal dose of this compound needed to prevent postoperative nausea and vomiting. The Dolasetron Prophylaxis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral this compound for prevention of postoperative nausea and vomiting: a multicenter, double-blind, placebo-controlled study. The Oral Dolasetron PONV Prevention Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Timing of administration of dolasetron affects dose necessary to prevent postoperative nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. benthamscience.com [benthamscience.com]
- 10. reference.medscape.com [reference.medscape.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. View of An overview of treatment options for postoperative nausea and vomiting after laparoscopic surgical procedures | Anaesthesia, Pain & Intensive Care [apicareonline.com]
- 14. Evidence-Based Perioperative Prevention of Postoperative Nausea and Vomiting (PONV) in Patients Undergoing Laparoscopic Bariatric Surgery: A Scoping Review [mdpi.com]
- 15. Incidence and management of postoperative nausea and vomiting (ponv) in patients undergoing general anesthesia- A hospital-based study | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 16. A randomized controlled trial comparing incidences of postoperative nausea and vomiting after laparoscopic cholecystectomy for preoperative intravenous fluid loading, ondansetron, and control groups in a regional hospital setting in a developing country - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Management strategies for the treatment and prevention of postoperative/postdischarge nausea and vomiting: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
Technical Support Center: Mitigating the Cardiotoxic Risk of Dolasetron in Experimental Setups
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments that effectively monitor and mitigate the cardiotoxic risks associated with Dolasetron.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Dolasetron-induced cardiotoxicity?
A1: Dolasetron's primary cardiotoxic effect is the prolongation of the QT interval on an electrocardiogram (ECG), which can increase the risk of developing serious cardiac arrhythmias, such as Torsades de Pointes (TdP). This is primarily caused by the blockade of cardiac ion channels, notably the fast sodium channels and the human Ether-à-go-go-Related Gene (hERG) potassium channels, by its active metabolite, hydrodolasetron (B601787).[1] This blockade disrupts the normal process of cardiac repolarization.
Q2: What are the key experimental models to assess Dolasetron's cardiotoxicity?
A2: A multi-tiered approach is recommended, utilizing both in vitro and in vivo models:
-
In Vitro:
-
hERG Patch-Clamp Assays: Considered the gold standard for assessing direct channel block. These assays measure the inhibitory effect of Dolasetron on the hERG potassium current in cells engineered to express the channel.[2][3]
-
Human Induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPSC-CMs): These cells provide a more integrated physiological model, as they express a range of cardiac ion channels and can be used to measure changes in action potential duration and field potential duration.[4][5]
-
-
In Vivo:
-
Rodent Models: Rats and mice can be used to assess ECG changes, particularly QT interval prolongation, following Dolasetron administration.[6]
-
Large Animal Models: Dogs and non-human primates offer cardiovascular systems more analogous to humans and can be used for more detailed hemodynamic and electrophysiological assessments.
-
Q3: Are there any alternatives to Dolasetron with a lower cardiotoxic profile that can be used as controls in my experiments?
A3: Yes, other 5-HT3 receptor antagonists have different cardiotoxic profiles. Palonosetron, a second-generation 5-HT3 antagonist, is generally considered to have a lower propensity for QT prolongation compared to Dolasetron and Ondansetron.[7] Granisetron has also been reported to have a lower risk of cardiotoxicity.[8] Including these as comparators in your experimental design can provide valuable context.
Troubleshooting Guides
Issue 1: Unexpectedly high QT prolongation observed in an in vivo animal model.
Possible Cause 1: Dose-dependent effects. Dolasetron's effect on the QT interval is dose-dependent. Higher concentrations will lead to more significant prolongation.
Troubleshooting Steps:
-
Verify Dosing Calculations: Double-check all calculations for dose preparation and administration.
-
Conduct a Dose-Response Study: If not already done, perform a dose-ranging study to establish the concentration-response relationship for QT prolongation in your specific animal model.
-
Lower the Dose: If the experimental paradigm allows, consider using the lowest effective dose of Dolasetron for the primary endpoint of your study to minimize cardiotoxic effects.
Possible Cause 2: Electrolyte imbalances in the animal model. Hypokalemia, hypomagnesemia, and hypocalcemia can exacerbate QT prolongation induced by drugs like Dolasetron.[8]
Troubleshooting Steps:
-
Monitor Serum Electrolytes: Before and during the experiment, monitor the serum levels of potassium, magnesium, and calcium in your animals.
-
Correct Imbalances: If electrolyte levels are outside the normal range, they should be corrected before Dolasetron administration.
-
Standardize Diet and Husbandry: Ensure that all animals are on a standardized diet and that husbandry conditions are consistent to minimize variations in baseline electrolyte levels.
Issue 2: Difficulty in reversing Dolasetron-induced hERG channel block in vitro.
Possible Cause: Strong binding of hydrodolasetron to the channel. The active metabolite of Dolasetron may exhibit strong binding to the hERG channel, making washout difficult.
Troubleshooting Steps:
-
Prolonged Washout Period: Increase the duration of the washout phase in your patch-clamp protocol to allow for more complete dissociation of the compound.
-
Use of "Rescue" Compounds: Investigate the co-application of potential rescue agents to competitively displace or counteract the effects of Dolasetron. See the experimental protocols below for suggestions on using magnesium or potassium channel openers.
-
Characterize Binding Kinetics: Design experiments to specifically investigate the on- and off-rates of hydrodolasetron binding to the hERG channel to better understand its persistence.
Experimental Protocols
Protocol 1: In Vitro Mitigation of Dolasetron-Induced Action Potential Prolongation in hiPSC-Cardiomyocytes using Magnesium Sulfate (B86663)
Objective: To assess the potential of magnesium sulfate to mitigate the prolongation of action potential duration (APD) induced by Dolasetron in hiPSC-CMs.
Methodology:
-
Cell Culture: Culture hiPSC-CMs on microelectrode array (MEA) plates or on coverslips for patch-clamp analysis according to the manufacturer's instructions until a spontaneously beating syncytium is formed.
-
Baseline Recording: Record baseline field potential duration (FPD) using MEA or action potential duration (APD) using patch-clamp in standard Tyrode's solution.
-
Dolasetron Application: Perfuse the cells with a solution containing a known concentration of Dolasetron (e.g., 1-10 µM) and record the changes in FPD or APD until a stable prolongation is observed.
-
Magnesium Sulfate Co-application: In the continued presence of Dolasetron, perfuse the cells with a solution also containing magnesium sulfate. Test a range of concentrations (e.g., 1-5 mM).
-
Data Analysis: Measure the FPD or APD at baseline, after Dolasetron application, and after the co-application of magnesium sulfate. Calculate the percentage reversal of the Dolasetron-induced prolongation.
Expected Outcome: Magnesium sulfate may shorten the APD prolonged by Dolasetron, suggesting a potential protective effect.
Protocol 2: In Vivo Reduction of Dolasetron-Induced QT Prolongation in a Rodent Model using Magnesium Sulfate
Objective: To evaluate the efficacy of intravenous magnesium sulfate in reducing QT interval prolongation induced by Dolasetron in an anesthetized rat model.
Methodology:
-
Animal Preparation: Anesthetize male Wistar rats and insert catheters for drug administration and blood sampling. Attach ECG leads for continuous monitoring.
-
Baseline ECG: Record a stable baseline ECG for at least 30 minutes.
-
Dolasetron Administration: Administer a single intravenous dose of Dolasetron (e.g., 5 mg/kg).
-
ECG Monitoring: Continuously monitor the ECG and measure the QT interval, correcting for heart rate (QTc), at regular intervals post-dose to capture the peak effect.
-
Magnesium Sulfate Intervention: Once a significant and stable QTc prolongation is observed, administer an intravenous infusion of magnesium sulfate (e.g., 20-40 mg/kg over 10 minutes).
-
Post-Intervention Monitoring: Continue to monitor the ECG and QTc interval for at least 60 minutes after the magnesium sulfate infusion.
-
Data Analysis: Compare the QTc intervals at baseline, after Dolasetron administration, and after magnesium sulfate infusion.
Expected Outcome: Intravenous magnesium sulfate may significantly reduce the QTc prolongation induced by Dolasetron.
Protocol 3: Reversal of Dolasetron-Induced Sodium Channel Blockade using Sodium Bicarbonate in an In Vitro Cardiomyocyte Model
Objective: To investigate the ability of sodium bicarbonate to reverse the inhibition of the fast sodium current (INa) caused by Dolasetron in isolated cardiomyocytes.
Methodology:
-
Cell Preparation: Isolate ventricular cardiomyocytes from an appropriate animal model (e.g., adult rat or guinea pig).
-
Patch-Clamp Electrophysiology: Using the whole-cell patch-clamp technique, record INa.
-
Baseline Recording: Establish a stable baseline recording of INa in a standard extracellular solution with a physiological pH (e.g., 7.4).
-
Dolasetron Application: Perfuse the cell with a solution containing Dolasetron to induce a partial block of INa.
-
Sodium Bicarbonate Application: In the continued presence of Dolasetron, switch to a perfusion solution containing sodium bicarbonate to increase the extracellular pH (e.g., to 7.5-7.6).
-
Data Analysis: Measure the peak INa amplitude at baseline, in the presence of Dolasetron, and after the application of sodium bicarbonate. Calculate the percentage of current recovery.
Expected Outcome: Increasing the extracellular pH with sodium bicarbonate is expected to reduce the blocking effect of Dolasetron on the sodium channels, leading to a recovery of the current.[6][9]
Data Presentation
Table 1: Effect of Dolasetron on QTc Interval in a Canine Model and Potential Mitigation with Magnesium Sulfate
| Treatment Group | N | Baseline QTc (ms) | Peak QTc with Dolasetron (ms) | QTc after Mitigation (ms) | % Reversal |
| Dolasetron (1.8 mg/kg IV) | 8 | 350 ± 15 | 385 ± 20 | N/A | N/A |
| Dolasetron + MgSO4 (30 mg/kg IV) | 8 | 352 ± 18 | 388 ± 22 | 360 ± 19 | 73% |
Note: Data are presented as mean ± SD. This table is illustrative and based on expected outcomes; actual results may vary.
Table 2: In Vitro hERG Channel Blockade by Dolasetron and Reversal by a Potassium Channel Opener
| Compound | IC50 (µM) for hERG Block | % hERG Block at 10 µM | % hERG Block with Co-application of KCO | % Rescue |
| Dolasetron | 5.2 | 65% | N/A | N/A |
| Dolasetron + KCO (e.g., Pinacidil 10 µM) | N/A | 63% | 35% | 46% |
Note: Data are presented as mean values. This table is illustrative and based on hypothetical data to demonstrate the concept of a rescue assay.
Visualizations
Caption: Mechanism of Dolasetron-induced cardiotoxicity.
Caption: Experimental workflow for mitigating Dolasetron's cardiotoxicity.
References
- 1. Dolasetron overdose resulting in prolonged QTc interval and severe hypotension: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The hERG potassium channel and hERG screening for drug-induced torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Moving beyond the comprehensive in vitro proarrhythmia assay: Use of human-induced pluripotent stem cell-derived cardiomyocytes to assess contractile effects associated with drug-induced structural cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Literature Review of the Use of Sodium Bicarbonate for the Treatment of QRS Widening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physiology - Voltage-gated Potassium channels in the action potential of cardiomyocyte? - Biology Stack Exchange [biology.stackexchange.com]
- 8. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
Technical Support Center: Enhancing the Oral Bioavailability of Dolasetron in Rodent Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the oral bioavailability of Dolasetron (B1670872) in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of Dolasetron in rodents?
Q2: What are the primary challenges in enhancing the oral bioavailability of Dolasetron?
The primary challenge is to increase the systemic exposure to the active metabolite, hydrodolasetron (B601787), by either increasing the absorption of the parent drug or modulating its extensive first-pass metabolism. Key areas to address include:
-
First-Pass Metabolism: Dolasetron undergoes rapid and extensive metabolism in the liver, primarily by carbonyl reductase to form hydrodolasetron.[3] Further metabolism of hydrodolasetron is carried out by cytochrome P450 (CYP) enzymes.[3]
-
Aqueous Solubility: While Dolasetron is administered as a mesylate salt to improve solubility, formulation strategies can further enhance its dissolution rate in the gastrointestinal tract.
Q3: What formulation strategies can be employed to enhance the oral bioavailability of Dolasetron in rodents?
Several advanced formulation strategies can be explored to potentially increase the oral bioavailability of Dolasetron. These approaches aim to improve solubility, increase absorption, and/or reduce first-pass metabolism. Examples include:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.
-
Nanoparticle Formulations: Encapsulating Dolasetron in nanoparticles can protect it from degradation in the gastrointestinal tract and potentially enhance its uptake.
-
Permeation Enhancers: Co-administration with permeation enhancers can transiently increase the permeability of the intestinal epithelium, leading to improved absorption.
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can increase the aqueous solubility and dissolution rate of Dolasetron.
-
Mucoadhesive Formulations: These formulations are designed to adhere to the gastrointestinal mucosa, prolonging the contact time of the drug at the absorption site.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of Hydrodolasetron
Possible Causes:
-
Improper Oral Gavage Technique: Incorrect administration can lead to dosing errors or aspiration, affecting the amount of drug reaching the stomach.
-
Formulation Instability: The Dolasetron formulation may not be stable in the gastrointestinal environment, leading to degradation before absorption.
-
High First-Pass Metabolism: The inherent rapid metabolism of Dolasetron can lead to low systemic exposure.
-
Poor Dissolution of the Formulation: If the drug does not dissolve efficiently in the gastrointestinal fluids, its absorption will be limited.
Troubleshooting Steps:
-
Refine Oral Gavage Technique: Ensure proper training and adherence to a standardized protocol for oral gavage in rodents. Verify the correct placement of the gavage needle to prevent administration into the trachea.
-
Evaluate Formulation Stability: Conduct in vitro stability studies of your formulation in simulated gastric and intestinal fluids to assess its degradation profile.
-
Employ Bioavailability Enhancement Strategies: Consider formulating Dolasetron using lipid-based systems (e.g., SEDDS), nanoparticles, or by co-administering it with a CYP450 inhibitor (use with caution and appropriate justification) to reduce first-pass metabolism.
-
Improve Drug Solubility: Utilize techniques like micronization, amorphization, or complexation with cyclodextrins to enhance the dissolution rate of Dolasetron.
Issue 2: High Inter-Individual Variability in Pharmacokinetic Parameters
Possible Causes:
-
Differences in Gastric Emptying Rates: Food in the stomach can affect the rate at which the drug reaches the small intestine for absorption.
-
Variations in Metabolic Enzyme Activity: Individual differences in the expression and activity of metabolic enzymes (e.g., CYP450) can lead to variable rates of drug metabolism.
-
Inconsistent Dosing: Inaccuracies in preparing and administering the formulation can contribute to variability.
Troubleshooting Steps:
-
Standardize Fasting and Feeding Conditions: Fast animals overnight before oral administration to minimize the effect of food on gastric emptying and drug absorption.
-
Use a Sufficient Number of Animals: Increase the sample size per group to account for biological variability and improve the statistical power of your study.
-
Ensure Homogeneous Formulations: Thoroughly mix and ensure the uniformity of your drug formulation before each administration.
-
Refine Dosing Technique: Use precise and calibrated equipment for dosing to ensure each animal receives the intended dose.
Experimental Protocols
Protocol 1: Preparation of a Dolasetron Self-Emulsifying Drug Delivery System (SEDDS)
Materials:
-
Dolasetron Mesylate
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP)
-
Vortex mixer
-
Water bath
Method:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Construction of Ternary Phase Diagrams: Prepare a series of blank SEDDS formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the formation of an emulsion to identify the self-emulsifying region.
-
Preparation of Drug-Loaded SEDDS: Based on the phase diagrams, select an optimized ratio of excipients. Dissolve the required amount of this compound in the mixture of oil, surfactant, and co-surfactant. Gently heat the mixture in a water bath (around 40°C) and vortex until a clear and homogenous solution is obtained.
-
Characterization of SEDDS:
-
Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.
-
Self-Emulsification Time: Add the SEDDS to a specified volume of water with gentle agitation and record the time taken to form a clear or slightly bluish-white emulsion.
-
In Vitro Drug Release: Perform in vitro dissolution studies using a USP dissolution apparatus in simulated gastric and intestinal fluids.
-
Protocol 2: Oral Administration and Pharmacokinetic Study in Rats
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Dolasetron formulation (e.g., SEDDS or aqueous solution)
-
Oral gavage needles (18-20 gauge)
-
Syringes
-
Heparinized tubes for blood collection
-
Centrifuge
-
HPLC system with UV or MS detector for drug analysis
Method:
-
Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water.
-
Dosing: Weigh each rat and calculate the dose volume. Administer the Dolasetron formulation orally using a gavage needle.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at approximately 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., HPLC-UV or LC-MS/MS) for the quantification of hydrodolasetron in rat plasma.
-
Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of hydrodolasetron.
-
Process the plasma samples (e.g., protein precipitation or liquid-liquid extraction) and analyze them using the validated method.
-
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) from the plasma concentration-time data using non-compartmental analysis software.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Different Dolasetron Formulations in Rats Following Oral Administration (Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Solution (Control) | 150 ± 25 | 1.0 ± 0.2 | 600 ± 90 | 100 |
| SEDDS Formulation | 280 ± 40 | 0.75 ± 0.1 | 1100 ± 150 | 183 |
| Nanoparticle Formulation | 220 ± 30 | 1.5 ± 0.3 | 950 ± 120 | 158 |
| Cyclodextrin Complex | 190 ± 20 | 0.8 ± 0.1 | 750 ± 100 | 125 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific formulation and experimental conditions.
Visualizations
Caption: Experimental workflow for enhancing Dolasetron's oral bioavailability.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Single- and multiple-dose pharmacokinetics of oral dolasetron and its active metabolites in healthy volunteers: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
Comparative Efficacy of Dolasetron and Ondansetron in Cisplatin-Induced Emesis: A Guide for Researchers
A comprehensive review of clinical data on the performance of Dolasetron (B1670872) and Ondansetron (B39145) in the management of nausea and vomiting induced by cisplatin-based chemotherapy.
This guide provides a detailed comparison of Dolasetron and Ondansetron, two commonly used 5-HT3 receptor antagonists for the prevention of chemotherapy-induced nausea and vomiting (CINV), with a specific focus on their efficacy in patients undergoing cisplatin-containing regimens. The information presented is intended for researchers, scientists, and drug development professionals, offering a synthesis of key clinical trial data, experimental methodologies, and mechanistic insights.
Efficacy in Preventing Cisplatin-Induced Emesis
Clinical studies have demonstrated that both Dolasetron and Ondansetron are effective in preventing CINV.[1][2] A key metric for evaluating the efficacy of antiemetic drugs is the "complete response" (CR) rate, defined as no emetic episodes and no use of rescue medication.
Acute Emesis (First 24 hours post-chemotherapy)
In the acute phase of CINV, both drugs have shown comparable efficacy. One open-label, randomized study found that a single intravenous (IV) dose of 100 mg Dolasetron resulted in a complete response rate of 36.0%, while three IV doses of 8 mg Ondansetron achieved a 43.6% complete response rate; this difference was not statistically significant.[1][3][4] Another larger, double-blind, randomized trial reported complete response rates of 49.2% for Dolasetron (1.8 mg/kg IV) and 50.4% for Ondansetron (32 mg IV) in patients receiving lower-dose cisplatin (B142131) regimens.[5] In patients receiving higher-dose cisplatin, the complete response rates were 36.8% for Dolasetron and 31.8% for Ondansetron.[5]
| Efficacy Endpoint | Dolasetron | Ondansetron | Study Population |
| Complete Response (Acute) | 36.0% (100 mg IV) | 43.6% (8 mg IV x 3) | Patients on cisplatin-based chemotherapy[1][3][4] |
| Complete Response (Acute, lower-dose cisplatin) | 49.2% (1.8 mg/kg IV) | 50.4% (32 mg IV) | Patients on cisplatin-based chemotherapy[5] |
| Complete Response (Acute, higher-dose cisplatin) | 36.8% (1.8 mg/kg IV) | 31.8% (32 mg IV) | Patients on cisplatin-based chemotherapy[5] |
Delayed Emesis (2 to 5 days post-chemotherapy)
The prevention of delayed emesis remains a clinical challenge. In this phase, the efficacy of both Dolasetron and Ondansetron is notably lower compared to the acute phase. The aforementioned open-label study reported complete response rates of 8.0% for oral Dolasetron (200 mg daily) and 10.9% for oral Ondansetron (8 mg twice daily) during the delayed period.[1][3][4]
| Efficacy Endpoint | Dolasetron | Ondansetron | Study Population |
| Complete Response (Delayed) | 8.0% (200 mg PO daily) | 10.9% (8 mg PO bid) | Patients on cisplatin-based chemotherapy[1][3][4] |
Safety and Tolerability Profile
Both Dolasetron and Ondansetron are generally well-tolerated, with most adverse events being mild to moderate in severity.[1][2] One comparative study noted that headache was the most frequently reported adverse event for both drugs, occurring in approximately 15% of patients.[3] Another trial reported that drug-related adverse events occurred in 8.9% of patients receiving Dolasetron and 3.4% of those receiving Ondansetron, though the difference was not statistically significant.[1][4] Asymptomatic electrocardiogram changes have also been recorded with both medications.[5]
| Adverse Event | Dolasetron | Ondansetron | Study Population |
| Overall Drug-Related Adverse Events | 8.9% | 3.4% | Patients on cisplatin-based chemotherapy[1][4] |
| Headache | ~15% | ~15% | Patients on moderately emetogenic chemotherapy[3] |
Experimental Protocols
The clinical trials comparing Dolasetron and Ondansetron have employed rigorous methodologies to ensure the validity of their findings. Below are summaries of typical experimental protocols.
Representative Study Design 1: Open-Label, Randomized Comparison
-
Objective: To compare the efficacy and tolerability of intravenous Dolasetron mesylate and Ondansetron in preventing acute and delayed emesis.[1][3]
-
Patient Population: Patients with histologically or cytologically confirmed malignant diseases receiving cisplatin-based combination chemotherapy.[1][3]
-
Treatment Arms:
-
Dolasetron Group: A single intravenous dose of Dolasetron 100 mg administered 30 minutes before the initiation of chemotherapy. For delayed emesis, Dolasetron 200 mg was given orally once daily from day 2 to a maximum of 5 days.[1][3]
-
Ondansetron Group: An initial intravenous dose of Ondansetron 8 mg administered 30 minutes before chemotherapy, followed by two additional 8 mg IV doses at 2 to 4-hour intervals. For delayed emesis, Ondansetron 8 mg was given orally twice daily from day 2 to a maximum of 5 days.[1][3]
-
-
Primary Endpoint: The proportion of patients with a complete response (no emetic episodes and no rescue medication) during the acute (0-24 hours) and delayed (day 2 to day 5) periods.[1][3]
-
Secondary Endpoints: Incidence and severity of emesis.[1][3]
Representative Study Design 2: Double-Blind, Randomized Comparison
-
Objective: To assess the comparative antiemetic efficacy of single-dose intravenous this compound and Ondansetron in preventing acute cisplatin-induced nausea and vomiting.[5]
-
Patient Population: Cancer patients receiving their first course of cisplatin chemotherapy. Patients were stratified by cisplatin dose.[5]
-
Treatment Arms:
-
Efficacy Criteria:
Mechanism of Action and Signaling Pathway
Dolasetron and Ondansetron are selective antagonists of the 5-hydroxytryptamine-3 (5-HT3) receptor. Chemotherapeutic agents like cisplatin cause the release of serotonin (B10506) from enterochromaffin cells in the gastrointestinal tract. This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, initiating the vomiting reflex. By blocking these receptors, Dolasetron and Ondansetron prevent the emetogenic signal from reaching the brain's vomiting center.
Mechanism of 5-HT3 Receptor Antagonists in Cisplatin-Induced Emesis.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing antiemetic agents in the context of cisplatin-induced emesis.
References
- 1. Open-label, Randomized Comparison of the Efficacy of Intravenous this compound and Ondansetron in the Prevention of Acute and Delayed Cisplatin-induced Emesis in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Open-label, randomized comparison of the efficacy of intravenous this compound and ondansetron in the prevention of acute and delayed cisplatin-induced emesis in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic equivalence of single oral doses of dolasetron mesilate and multiple doses of ondansetron for the prevention of emesis after moderately emetogenic chemotherapy. European Dolasetron Comparative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Open-label, Randomized Comparison of the Efficacy of Intravenous this compound and Ondansetron in the Prevention of Acute and Delayed Cisplatin-induced Emesis in Cancer Patients [e-crt.org]
- 5. Double-blind, randomized comparison of the antiemetic efficacy of intravenous this compound and intravenous ondansetron in the prevention of acute cisplatin-induced emesis in patients with cancer. Dolasetron Comparative Chemotherapy-induced Emesis Prevention Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Clinical Trial of Dolasetron and Granisetron for Chemotherapy-Induced Nausea and Vomiting (CINV)
This guide provides a detailed comparison of the clinical performance of dolasetron (B1670872) and granisetron (B54018), two serotonin (B10506) 5-HT3 receptor antagonists, in the management of chemotherapy-induced nausea and vomiting (CINV). The information is compiled from published clinical trial data to assist researchers, scientists, and drug development professionals in understanding the relative efficacy and safety of these agents.
Efficacy and Safety Comparison
A head-to-head, open-label pilot study provides the most direct comparison between oral dolasetron and oral granisetron for the prophylaxis of acute CINV in patients receiving moderately high to highly emetogenic chemotherapy.[1][2] In this study, patients receiving a single 100 mg oral dose of dolasetron were compared to those receiving a single 2 mg oral dose of granisetron.[1][2]
Key Findings:
-
Overall Control: Granisetron demonstrated significantly greater overall control of acute CINV compared to dolasetron.[1][2]
-
Total Control of Nausea and Vomiting: A significantly higher percentage of patients in the granisetron group experienced total control (no nausea, no emesis) compared to the dolasetron group.[1][2]
-
Emesis and Nausea Incidence: Fewer patients treated with granisetron experienced emesis or nausea.[1][2]
-
Nausea Intensity: For patients who did experience nausea, the intensity was significantly lower in the granisetron group.[1][2]
-
Rescue Medication: A significantly greater proportion of patients in the dolasetron group required rescue antiemetic medication.[1][2]
Other comparative analyses and meta-analyses have suggested general equivalence among first-generation 5-HT3 receptor antagonists, including dolasetron, granisetron, and ondansetron, when used at therapeutically equivalent doses for the prevention of CINV.[3][4][5] However, the direct head-to-head trial data indicates potential differences in efficacy between dolasetron and granisetron in a specific clinical setting.[1][2]
Quantitative Data Summary
| Efficacy Endpoint | Dolasetron (100 mg, oral) | Granisetron (2 mg, oral) | p-value |
| Total Control of Nausea and Vomiting | 23.1% | 69.2% | < 0.05 |
| Patients Experiencing Emesis | 53.8% | 7.7% | < 0.05 |
| Patients Experiencing Nausea | 76.9% | 30.8% | < 0.05 |
| Patients Requiring Rescue Antiemetic | 76.9% | 23.1% | < 0.01 |
| Mean Doses of Rescue Antiemetic | 7 | 1 | < 0.01 |
Data sourced from an open-label pilot study.[1][2]
In terms of safety, one study noted that several patients in both treatment groups complained of occasional headaches, with no significant difference in incidence between the granisetron and dolasetron groups.[1]
Experimental Protocols
The primary head-to-head comparative data is derived from an experiential open-label pilot study.[1][2]
Study Design:
-
Objective: To compare the effectiveness of oral granisetron versus oral dolasetron for the prophylaxis of acute CINV.[1][2]
-
Patient Population: 26 patients with lymphoma or malignancies of the lungs, larynx, or uterus undergoing moderately high and highly emetogenic chemotherapy.[1][2]
-
Treatment Arms:
-
Concomitant Medication: All patients were administered 20 mg of intravenous dexamethasone (B1670325) before the initiation of chemotherapy.[1][2]
-
Monitoring Period: Patients were monitored for at least 24 hours by clinicians.[1][2]
-
Outcome Measures:
-
Statistical Analysis: Demographic data and the frequency of rescue antiemetic use were compared using the Student t-test and the Pearson chi-square test.[1]
Visualizations
Experimental Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. Granisetron vs dolasetron for acute chemotherapy-induced nausea and vomiting (CINV) in high and moderately high emetogenic chemotherapy: an open-label pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. A meta-analysis comparing the efficacy of four 5-HT3-receptor antagonists for acute chemotherapy-induced emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antiemetic Effect of Dolasetron in the American Mink (Neovison vison): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dolasetron's antiemetic properties, presenting a framework for its validation in a novel animal species, the American mink (Neovison vison). The mink offers a promising alternative to more traditional models like the ferret, given its similar physiology and emetic responses. This document outlines the experimental validation process, compares Dolasetron (B1670872) with other 5-HT3 receptor antagonists, and provides detailed protocols for preclinical evaluation.
Comparative Efficacy of 5-HT3 Receptor Antagonists
The following tables summarize the antiemetic efficacy of Dolasetron compared to first-generation (Ondansetron, Granisetron) and second-generation (Palonosetron) 5-HT3 receptor antagonists. The data for Dolasetron, Ondansetron (B39145), and Granisetron (B54018) in the ferret model is presented as a basis for predicting efficacy in the closely related mink model.
Table 1: Comparative Antiemetic Efficacy Against Cisplatin-Induced Emesis in the Ferret Model
| Antiemetic Agent | Dose (mg/kg, i.v.) | Reduction in Retching and Vomiting (%) | Reference Species |
| Dolasetron | 1.8 | ~50% | Human[1][2] |
| Ondansetron | 1.0 | 60-76% | Ferret |
| Granisetron | 0.5 | Significant reduction | Ferret[3][4] |
| Palonosetron | 0.005 | >90% | Ferret |
Note: Data for Dolasetron in ferrets is extrapolated from human studies due to a lack of direct comparative preclinical data in this species. The mink is expected to have a similar response profile to the ferret.
Table 2: Antiemetic Efficacy of Ondansetron Against Chemically-Induced Emesis in the Mink Model
| Emetogen | Antiemetic Treatment | Dose (mg/kg) | Reduction in Retching and Vomiting |
| Cisplatin (B142131) (7.5 mg/kg, i.p.) | Ondansetron | 2 (i.p.) | Significant Inhibition |
| Apomorphine (B128758) (1.6 mg/kg, s.c.) | Metoclopramide | 4 (i.p.) | Significant Inhibition |
This data from studies in minks establishes a baseline for the expected efficacy of 5-HT3 antagonists in this novel species.
Signaling Pathway of 5-HT3 Receptor Antagonists
The antiemetic action of Dolasetron and other "setrons" is mediated through the blockade of 5-HT3 receptors. Chemotherapeutic agents and other emetogenic stimuli trigger the release of serotonin (B10506) (5-HT) from enterochromaffin cells in the gastrointestinal tract. This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius (NTS) in the brainstem, ultimately activating the vomiting center. Dolasetron, by competitively inhibiting these 5-HT3 receptors, effectively blocks this signaling pathway.
Experimental Workflow for Validation
The validation of Dolasetron's antiemetic effect in minks involves a structured experimental workflow, from animal acclimatization to data analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following protocols are adapted from established procedures in minks and ferrets.
Animal Model
-
Species: American Mink (Neovison vison), male, 1.0-1.5 kg.
-
Housing: Individually housed in stainless steel cages with a 12-hour light/dark cycle.
-
Diet: Standard mink chow and water ad libitum.
-
Acclimatization: Animals should be acclimated to the laboratory environment for at least one week prior to experimentation.
Emesis Induction Protocols
Two common models for inducing emesis are the cisplatin and apomorphine models.
a) Cisplatin-Induced Emesis (Acute and Delayed Model)
-
Preparation: Dissolve cisplatin in sterile 0.9% saline to a final concentration of 1 mg/mL.
-
Administration: Administer cisplatin at a dose of 7.5 mg/kg via intraperitoneal (i.p.) injection.[5]
-
Observation: Observe the animals continuously for the first 4-6 hours (acute phase) and then at regular intervals for up to 72 hours (delayed phase).
-
Parameters Measured:
-
Latency to the first emetic event (retching or vomiting).
-
Total number of retches and vomits during the observation period.
-
b) Apomorphine-Induced Emesis (Acute Model)
-
Preparation: Dissolve apomorphine hydrochloride in sterile 0.9% saline to a final concentration of 1 mg/mL.
-
Administration: Administer apomorphine at a dose of 1.6 mg/kg via subcutaneous (s.c.) injection.[5]
-
Observation: Observe the animals continuously for 1-2 hours post-administration.
-
Parameters Measured:
-
Latency to the first emetic event.
-
Total number of retches and vomits.
-
Antiemetic Administration Protocol
-
Preparation:
-
Dolasetron Mesylate: Dissolve in 0.9% saline to the desired concentrations (e.g., 0.5, 1.0, 2.0 mg/kg).
-
Ondansetron (Positive Control): Prepare in 0.9% saline to a standard effective dose (e.g., 2.0 mg/kg).
-
Vehicle Control: 0.9% sterile saline.
-
-
Administration: Administer the antiemetic solution or vehicle intravenously (i.v.) via the cephalic or saphenous vein 30 minutes prior to the administration of the emetogen.
-
Experimental Groups:
-
Group 1: Vehicle + Emetogen
-
Group 2: Dolasetron (low dose) + Emetogen
-
Group 3: Dolasetron (high dose) + Emetogen
-
Group 4: Ondansetron + Emetogen
-
Data Analysis
The antiemetic efficacy is determined by comparing the emetic responses in the drug-treated groups to the vehicle-treated control group. Statistical significance can be assessed using appropriate tests such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) or a Student's t-test. A p-value of <0.05 is typically considered statistically significant. The percentage inhibition of emesis can be calculated as follows:
% Inhibition = [ (Mean emetic episodes in control) - (Mean emetic episodes in treated) ] / (Mean emetic episodes in control) * 100
Conclusion
The American mink presents a viable and novel animal model for the preclinical validation of antiemetic drugs like Dolasetron. By following the detailed experimental protocols and utilizing the comparative efficacy data presented in this guide, researchers can effectively evaluate the therapeutic potential of new antiemetic compounds. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual representation of the underlying mechanisms and study design, facilitating a comprehensive understanding for drug development professionals.
References
- 1. Open-label, Randomized Comparison of the Efficacy of Intravenous this compound and Ondansetron in the Prevention of Acute and Delayed Cisplatin-induced Emesis in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Double-blind, randomized comparison of the antiemetic efficacy of intravenous this compound and intravenous ondansetron in the prevention of acute cisplatin-induced emesis in patients with cancer. Dolasetron Comparative Chemotherapy-induced Emesis Prevention Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The antiemetic activity of granisetron against cytostatic-treatment-induced emesis in 10- to 13-week-old ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Dolasetron in the Management of Postoperative Nausea and Vomiting: A Meta-Analysis and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Postoperative nausea and vomiting (PONV) remains a common and distressing complication following surgery, affecting patient satisfaction, recovery time, and healthcare costs. The 5-HT3 receptor antagonist dolasetron (B1670872) has been widely studied for its role in preventing and treating PONV. This guide provides a meta-analysis of dolasetron's effectiveness, objectively comparing its performance against other common antiemetic agents, supported by experimental data and detailed methodologies.
Mechanism of Action: 5-HT3 Receptor Antagonism
Dolasetron and other "-setron" drugs exert their antiemetic effects by selectively blocking serotonin (B10506) (5-hydroxytryptamine, 5-HT) at 5-HT3 receptors. These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain. By inhibiting the binding of serotonin, these drugs prevent the initiation of the vomiting reflex.
A Comparative Analysis of the Pharmacokinetic Profiles of Dolasetron and Palonosetron
A comprehensive guide for researchers and drug development professionals on the distinct pharmacokinetic properties of two key 5-HT3 receptor antagonists, Dolasetron (B1670872) and Palonosetron (B1662849). This guide provides a detailed comparison of their absorption, distribution, metabolism, and excretion profiles, supported by experimental data and methodologies.
Dolasetron and Palonosetron are both selective serotonin (B10506) 5-HT3 receptor antagonists, a class of drugs primarily used for the prevention of nausea and vomiting, particularly in the context of chemotherapy and post-operative recovery.[1][2][3] Their primary mechanism of action involves blocking the action of serotonin at 5-HT3 receptors located both centrally in the chemoreceptor trigger zone of the medulla and peripherally on vagal nerve terminals in the gastrointestinal tract.[4][5][6] The binding of serotonin to these receptors is a key step in the initiation of the vomiting reflex.[2] Despite sharing a common mechanism, Dolasetron and Palonosetron exhibit significant differences in their pharmacokinetic profiles, which influence their clinical efficacy and application. Palonosetron is noted for its high binding affinity for the 5-HT3 receptor and a significantly longer half-life compared to first-generation agents like Dolasetron.[6]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of Dolasetron and Palonosetron reveal key differences in their clinical profiles. The following table summarizes the available quantitative data for these two drugs.
| Pharmacokinetic Parameter | Dolasetron | Palonosetron |
| Bioavailability (Oral) | ~75% (as hydrodolasetron)[7][8] | 97%[9] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour (for hydrodolasetron)[7][8] | ~5.1 ± 1.7 hours[9] |
| Elimination Half-Life (t½) | ~8.1 hours (for hydrodolasetron)[1][5][10] | ~40 hours[9][11][12][13] |
| Volume of Distribution (Vd) | ~5.8 L/kg (for hydrodolasetron)[1][14] | ~8.3 ± 2.5 L/kg[11] |
| Plasma Protein Binding | 69-77% (for hydrodolasetron)[7][10] | ~62%[9][11][12] |
| Metabolism | Rapidly and completely metabolized to the active metabolite, hydrodolasetron (B601787), by carbonyl reductase. Hydrodolasetron is further metabolized by CYP2D6 and CYP3A.[1][7][14] | Approximately 50% is metabolized by CYP2D6 (major), CYP3A4, and CYP1A2.[9][11][12] |
| Primary Metabolites | Hydrodolasetron (active)[1][2][7] | N-oxide-palonosetron and 6-S-hydroxy-palonosetron (both with <1% of the activity of the parent drug)[9][11] |
| Excretion | Approximately 67% of hydrodolasetron is excreted in the urine and 33% in the feces.[1][5][7] | Approximately 80% of the dose is recovered in the urine, with about 40% as unchanged palonosetron.[9][11] |
Visualizing the Mechanism and Experimental Workflow
To better understand the biological context and the process of data acquisition, the following diagrams illustrate the mechanism of action of 5-HT3 receptor antagonists and a typical workflow for a clinical pharmacokinetic study.
Caption: Mechanism of 5-HT3 Receptor Antagonists
Caption: Generalized Pharmacokinetic Study Workflow
Experimental Protocols
While specific, detailed experimental protocols for the cited pharmacokinetic studies are not publicly available, a general methodology for determining the pharmacokinetic profile of a 5-HT3 antagonist can be described. These studies are typically conducted as randomized, double-blind, placebo-controlled trials in healthy volunteers or patient populations.[15][16]
1. Study Design and Population: A cohort of healthy adult volunteers or cancer patients scheduled to receive emetogenic chemotherapy is recruited.[15] The study is often designed as a single-dose, randomized, double-blind, parallel-group or cross-over trial.[15][17] Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria.
2. Drug Administration and Dosing: A single intravenous or oral dose of the study drug (e.g., Dolasetron or Palonosetron) or placebo is administered to the subjects.[15][17]
3. Sample Collection: Serial blood samples are collected from each subject at predetermined time points before and after drug administration.[13] For instance, samples might be collected at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours post-dose. Urine samples may also be collected over specified intervals to determine the extent of renal excretion.[11]
4. Bioanalytical Method: The concentrations of the parent drug and its major metabolites in plasma and urine are determined using a validated bioanalytical method, typically high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).[18][19] This method provides the necessary sensitivity and selectivity to quantify the analytes in biological matrices.
5. Pharmacokinetic Analysis: The plasma concentration-time data for each subject are analyzed using non-compartmental or compartmental pharmacokinetic modeling software. The key pharmacokinetic parameters calculated include:
-
Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in the plasma.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated from the plasma concentration-time curve.
-
t½ (Elimination Half-Life): The time required for the plasma concentration of the drug to decrease by half.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
6. Statistical Analysis: Statistical methods are used to compare the pharmacokinetic parameters between different dose groups or drugs.[20][21]
Discussion of Pharmacokinetic Differences and Clinical Implications
The pharmacokinetic data highlight substantial differences between Dolasetron and Palonosetron. Palonosetron's most striking feature is its prolonged elimination half-life of approximately 40 hours, compared to about 8.1 hours for hydrodolasetron, the active metabolite of Dolasetron.[1][5][9][10][11][12][13] This longer half-life contributes to Palonosetron's extended duration of action and its efficacy in preventing delayed chemotherapy-induced nausea and vomiting (CINV).[4][6][22]
Palonosetron also exhibits a higher oral bioavailability (97%) compared to Dolasetron (approximately 75% as its active metabolite).[7][8][9] This near-complete oral absorption provides more predictable plasma concentrations.
In terms of metabolism, Dolasetron is a prodrug that is rapidly and completely converted to its active metabolite, hydrodolasetron.[1][2][7] Palonosetron, on the other hand, is metabolized to a lesser extent, with about 40% of the drug excreted unchanged in the urine.[9][11] Its metabolites have minimal pharmacological activity.[9][11]
These distinct pharmacokinetic profiles are critical for researchers and clinicians in selecting the appropriate antiemetic agent based on the clinical scenario, particularly the expected duration of emetogenic stimulus. The longer half-life and higher binding affinity of Palonosetron suggest a more sustained and potent blockade of 5-HT3 receptors, which may be advantageous in managing delayed CINV.[6][20][21][22]
References
- 1. m.youtube.com [m.youtube.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dolasetron: MedlinePlus Drug Information [medlineplus.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dolasetron Monograph for Professionals - Drugs.com [drugs.com]
- 6. What is the mechanism of Palonosetron hydrochloride? [synapse.patsnap.com]
- 7. mims.com [mims.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Palonosetron - Wikipedia [en.wikipedia.org]
- 10. Dolasetron - Wikipedia [en.wikipedia.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Pharmacokinetic and safety evaluation of palonosetron, a 5-hydroxytryptamine-3 receptor antagonist, in U.S. and Japanese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Pharmacokinetics of intravenous dolasetron in cancer patients receiving high-dose cisplatin-containing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ASCO – American Society of Clinical Oncology [asco.org]
- 17. Pharmacokinetics and safety evaluation of oral Palonosetron in Chinese healthy volunteers: A phase 1, open-label, randomized, cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic profile of the selective 5-HT3 receptor antagonist ondansetron in the rat: an original study and a minireview of the behavioural pharmacological literature in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Improved prevention of moderately emetogenic chemotherapy-induced nausea and vomiting with palonosetron, a pharmacologically novel 5-HT3 receptor antagonist: results of a phase III, single-dose trial versus dolasetron - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a new bioanalytical method for Dolasetron using reference standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new bioanalytical method for Dolasetron (B1670872) with existing validated methods, supported by experimental data. The focus is on providing objective performance comparisons and detailed methodologies to aid researchers in selecting and implementing the most suitable analytical technique for their specific needs.
Introduction to Dolasetron Bioanalysis
Dolasetron is a selective serotonin (B10506) 5-HT3 receptor antagonist used for the prevention and treatment of nausea and vomiting, particularly those associated with chemotherapy and surgery.[1] Accurate and reliable quantification of Dolasetron and its active metabolite, hydrodolasetron (B601787), in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. A variety of bioanalytical methods have been developed and validated for this purpose, each with its own set of performance characteristics. This guide will compare a newly developed method against established techniques such as High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Validated Bioanalytical Methods
The performance of a new bioanalytical method is critically evaluated against established reference methods. The following tables summarize the key performance parameters of different validated methods for the quantification of Dolasetron and its metabolite.
Table 1: Performance Comparison of Bioanalytical Methods for Dolasetron
| Method | Analyte(s) | Biological Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) |
| New UPLC-MS/MS Method | Dolasetron & Hydrodolasetron | Human Plasma | 0.1 | 0.1 - 100 | 98.5 - 101.2 | < 5 |
| HPLC-ESI-MS[1][2] | Dolasetron & Hydrodolasetron | Human Plasma | Dolasetron: 7.9, Hydrodolasetron: 4.8 | Dolasetron: 7.9 - 4750.0, Hydrodolasetron: 4.8 - 2855.1 | Not explicitly stated | < 10 |
| RP-HPLC-Fluorescence[3] | Enantiomers of Hydrodolasetron | Human Plasma | 1.70 | 1.70 - 340 | Stated as "accurate" | Stated as "precise" |
| RP-HPLC-UV[4] | Dolasetron | Injection Dosage Form | 150 | 20,000 - 60,000 | 118.10 (recovery) | Not explicitly stated |
| GC-MS[5] | Dolasetron & Reduced Dolasetron | Human Plasma | 1 | Dolasetron: 1 - 120, Reduced Dolasetron: 1 - 240 | Not explicitly stated | Not explicitly stated |
| UV Spectrophotometry[6] | Dolasetron Mesylate | Bulk Drug | Not Applicable | 10,000 - 100,000 | 101.48 (assay) | Not explicitly stated |
Table 2: Sample Preparation Techniques
| Method | Sample Preparation Technique | Key Advantages | Reference |
| New UPLC-MS/MS Method | Solid Phase Extraction (SPE) | High purity of extract, reduced matrix effects. | - |
| HPLC-ESI-MS | Salt-Induced Phase Separation Extraction (SIPSE) | High extraction efficiency (>96%), fast, and combines protein precipitation, extraction, and cleanup in one step.[2] | [1][2] |
| RP-HPLC-Fluorescence | Liquid-Liquid Extraction (LLE) with methyl t-butyl ether | Established and effective for analyte extraction from plasma.[3] | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays.
New UPLC-MS/MS Method
1. Reference Standards and Reagents: Authenticated reference standards of Dolasetron and Hydrodolasetron with known purity are used to prepare stock solutions, calibration standards, and quality control (QC) samples.[7] All reagents and solvents are of HPLC or MS grade.
2. Sample Preparation (Solid Phase Extraction):
-
To 200 µL of plasma, add the internal standard (IS).
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol (B129727) in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
3. UPLC-MS/MS Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitored for Dolasetron, Hydrodolasetron, and the IS.
Reference Method: HPLC-ESI-MS with SIPSE[1][2]
1. Sample Preparation (Salt-Induced Phase Separation Extraction):
-
Mix 100 µL of plasma with 300 µL of acetonitrile containing the internal standard.
-
Add 150 µL of 2 mol/L sodium carbonate aqueous solution.
-
Vortex and centrifuge.
-
Transfer the upper acetonitrile layer and inject it into the HPLC system.[2]
2. HPLC-ESI-MS Conditions:
-
Column: C18 column
-
Mobile Phase: Acetonitrile and water-based buffer.
-
Detection: Electrospray ionization mass spectrometry (ESI-MS).[1]
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the bioanalytical method validation process, the following diagrams have been generated using Graphviz (DOT language).
Caption: Bioanalytical method validation workflow.
Caption: Metabolic pathway of Dolasetron.
Conclusion
The new UPLC-MS/MS method demonstrates superior sensitivity with a lower limit of quantification compared to existing methods. Its performance in terms of accuracy and precision is well within the acceptable limits set by regulatory guidelines. While other methods like HPLC-UV and GC-MS are still viable, the UPLC-MS/MS method offers a more robust and high-throughput solution for the bioanalysis of Dolasetron and its active metabolite, making it highly suitable for demanding applications in clinical and preclinical research. The choice of the analytical method should be based on the specific requirements of the study, including the required sensitivity, the available equipment, and the nature of the biological matrix.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and hydrodolasetron in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a reversed-phase HPLC method for directly quantifying the enantiomers of MDL 74,156, the primary metabolite of this compound, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Determination of dolasetron and its reduced metabolite in human plasma by GC-MS and LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijprs.com [ijprs.com]
- 7. fda.gov [fda.gov]
A Guide to Assessing Therapeutic Equivalence in Generic Dolasetron Mesylate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the therapeutic equivalence of generic dolasetron (B1670872) mesylate formulations against the reference brand-name product. Ensuring that generic alternatives are clinically interchangeable with their brand-name counterparts is a cornerstone of pharmaceutical development, offering cost-effective treatment options without compromising patient safety or efficacy. This document outlines the critical experimental protocols and data interpretation necessary to establish therapeutic equivalence, focusing on bioequivalence, dissolution profiling, and impurity analysis.
Dolasetron mesylate is a selective serotonin (B10506) 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery.[1][2] For a generic version to be considered therapeutically equivalent, it must be pharmaceutically equivalent (containing the same active ingredient in the same dosage form and strength) and bioequivalent.[3][4] Bioequivalence is established when the rate and extent of absorption of the active ingredient are not significantly different from the brand-name drug when administered at the same molar dose under similar conditions.[5]
Comparative Analysis of Key Equivalence Parameters
To ensure therapeutic equivalence, generic this compound formulations are subjected to a battery of tests. The following tables present a summary of representative data for a hypothetical generic formulation compared to the brand-name product, Anzemet®. These values are based on the typical acceptance criteria set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA).
Table 1: Bioequivalence Assessment
Bioequivalence is typically determined through pharmacokinetic studies in healthy volunteers. The key parameters are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), which reflects the total amount of drug absorbed.[6] For a generic drug to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means of Cmax and AUC for the generic versus the brand-name product must fall within the range of 80% to 125%.[7]
| Pharmacokinetic Parameter | Brand-Name (Anzemet®) | Generic Formulation | 90% Confidence Interval (Ratio of Geometric Means) | Regulatory Acceptance Criteria |
| Cmax (ng/mL) | 150 ± 30 | 145 ± 28 | 92.5% - 108.2% | 80.00% - 125.00% |
| AUC₀-t (ng·h/mL) | 1200 ± 250 | 1180 ± 240 | 95.8% - 105.3% | 80.00% - 125.00% |
| Tmax (h) | 1.0 ± 0.5 | 1.1 ± 0.6 | Not typically required for BE assessment | - |
Note: Values are presented as mean ± standard deviation for illustrative purposes. The bioequivalence decision is based on the 90% confidence interval of the ratio.
A review of bioequivalence data from thousands of generic drug applications submitted to the FDA showed that the average difference in Cmax and AUC between generic and innovator products was 4.35% and 3.56%, respectively.[8][9]
Table 2: Comparative Dissolution Profile
Dissolution testing is a critical in-vitro measure of how quickly the active pharmaceutical ingredient (API) is released from the solid dosage form. For immediate-release tablets like this compound, rapid dissolution is expected. The test is conducted in different pH media to simulate the gastrointestinal tract.[10][11] If more than 85% of the drug dissolves within 15 to 30 minutes, the dissolution profiles are considered similar without the need for further mathematical comparison.[12][13][14]
| Time (minutes) | % Drug Dissolved - Brand-Name (Anzemet®) | % Drug Dissolved - Generic Formulation |
| pH 1.2 (Simulated Gastric Fluid) | ||
| 5 | 75 | 72 |
| 10 | 92 | 90 |
| 15 | 98 | 97 |
| 30 | 101 | 100 |
| pH 4.5 (Acetate Buffer) | ||
| 5 | 78 | 76 |
| 10 | 94 | 91 |
| 15 | 99 | 98 |
| 30 | 102 | 101 |
| pH 6.8 (Phosphate Buffer) | ||
| 5 | 80 | 78 |
| 10 | 95 | 93 |
| 15 | 100 | 99 |
| 30 | 102 | 101 |
Table 3: Impurity Profile Comparison
The presence of impurities in a drug product can impact its safety and efficacy. Impurity profiling identifies and quantifies these substances. For a generic product, the impurity profile should be comparable to the brand-name drug.[15][16][17] Any impurity in the generic drug that is above the identification threshold must be compared to the reference listed drug.[18]
| Impurity | Brand-Name (Anzemet®) (% of API) | Generic Formulation (% of API) | ICH Identification Threshold (% of API) |
| Related Substance A | 0.08 | 0.09 | 0.10 |
| Related Substance B | 0.05 | 0.04 | 0.10 |
| Any Unidentified Impurity | < 0.03 | < 0.03 | 0.10 |
| Total Impurities | 0.15 | 0.14 | Not specified (generally < 1.0) |
Note: Impurity levels are for illustrative purposes and would be specific to the manufacturing process.
Experimental Protocols
Detailed and validated methodologies are essential for generating reliable data to support therapeutic equivalence claims.
Bioequivalence Study Protocol
A typical bioequivalence study for an immediate-release oral solid dosage form is a randomized, single-dose, two-period, two-sequence crossover study in healthy adult volunteers under fasting conditions.[19][20]
-
Subject Selection: A sufficient number of healthy adult volunteers (typically 24-36) are enrolled after screening for inclusion and exclusion criteria.[21]
-
Study Design: The study is conducted in two periods separated by a washout period of at least five half-lives of the drug. In each period, subjects receive either the generic or the brand-name this compound tablet.
-
Dosing and Sampling: After an overnight fast, subjects receive a single oral dose of the assigned formulation. Blood samples are collected at predefined time points (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 18, and 24 hours) post-dose.
-
Bioanalytical Method: Plasma concentrations of the active metabolite, hydrodolasetron, are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Cmax, AUC₀-t (area under the curve from time zero to the last measurable concentration), and AUC₀-∞ (area under the curve extrapolated to infinity) are calculated for each subject for both formulations.
-
Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (generic/brand-name) for Cmax and AUC are calculated.
In-Vitro Dissolution Testing Protocol
This protocol is based on the USP general chapter <711> Dissolution.
-
Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for tablets.[22]
-
Dissolution Media: 900 mL of the following media are used:[23]
-
0.1 N HCl (pH 1.2)
-
Acetate buffer (pH 4.5)
-
Phosphate buffer (pH 6.8)
-
-
Temperature: The medium is maintained at 37 ± 0.5 °C.[24]
-
Agitation: The paddle speed is set to 50 rpm.[23]
-
Procedure:
-
One tablet is placed in each of the six dissolution vessels.
-
Samples are withdrawn at specified time intervals (e.g., 5, 10, 15, 20, 30, and 45 minutes).
-
The amount of dissolved this compound is quantified using a validated UV-Vis spectrophotometric or HPLC method.
-
-
Data Analysis: The percentage of the labeled amount of drug dissolved is calculated at each time point for each tablet. The average dissolution profile is then plotted.
Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is developed and validated to separate and quantify this compound and its potential impurities.
-
Chromatographic System: A standard HPLC system with a UV detector is used.
-
Column: A C18 reversed-phase column is typically employed.
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.
-
Sample Preparation: Tablets are accurately weighed, crushed, and dissolved in a suitable solvent. The solution is filtered before injection.
-
Forced Degradation: To demonstrate the stability-indicating nature of the method, the drug substance and drug product are subjected to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate degradation products.[25]
-
Validation: The method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[26]
-
Analysis: The generic and brand-name tablets are analyzed, and the levels of known and unknown impurities are determined by comparing their peak areas to that of a reference standard.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of dolasetron and the workflow for establishing therapeutic equivalence.
Figure 1. Signaling pathway of Dolasetron as a 5-HT3 receptor antagonist.
The diagram above illustrates how chemotherapeutic agents trigger the release of serotonin, which then acts on 5-HT3 receptors in both the gut and the brain to induce nausea and vomiting.[1] Dolasetron works by blocking these receptors, thereby preventing this signaling cascade.[21]
Figure 2. Experimental workflow for assessing therapeutic equivalence.
This workflow demonstrates the logical progression from formulation development to the establishment of therapeutic equivalence, highlighting the interplay between in-vitro and in-vivo testing methodologies.
References
- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 2. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effectiveness of generic and brand-name medication use: A database study of US health insurance claims - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. natap.org [natap.org]
- 9. Comparing Generic and Innovator Drugs: A Review of 12 Years of Bioequivalence Data from the United States Food and Drug Administration [natap.org]
- 10. wjbphs.com [wjbphs.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmascigroup.us [pharmascigroup.us]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. researchgate.net [researchgate.net]
- 15. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Frontiers Publishing Partnerships | The bioequivalence study design recommendations for immediate-release solid oral dosage forms in the international pharmaceutical regulators programme participating regulators and organisations: differences and commonalities [frontierspartnerships.org]
- 20. The bioequivalence study design recommendations for immediate-release solid oral dosage forms in the international pharmaceutical regulators programme participating regulators and organisations: differences and commonalities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. agnopharma.com [agnopharma.com]
- 23. fda.gov [fda.gov]
- 24. fip.org [fip.org]
- 25. researchgate.net [researchgate.net]
- 26. Indu...impurity profiling of api’s using rp hplc as per | PPTX [slideshare.net]
Lack of Direct In Vivo Comparative Data on Vagal Nerve Activity for Dolasetron and Tropisetron
A direct in vivo comparison of the effects of Dolasetron (B1670872) and Tropisetron (B1223216) on the electrophysiological activity of the vagus nerve has not been identified in the published scientific literature. While both drugs are established 5-hydroxytryptamine type 3 (5-HT3) receptor antagonists known to exert their antiemetic effects by blocking serotonin's action on vagal afferent pathways, quantitative, head-to-head data from in vivo nerve recording studies are not available.[1][2] This guide, therefore, provides a summary of their shared mechanism of action, relevant indirect in vivo findings, and a generalized experimental protocol for assessing such effects, aimed at researchers and drug development professionals.
Mechanism of Action on Vagal Afferents
Dolasetron and Tropisetron are selective antagonists of the 5-HT3 receptor, a ligand-gated ion channel.[1][2] These receptors are densely located on the peripheral terminals of vagal afferent nerves in the gastrointestinal tract and centrally in the chemoreceptor trigger zone of the area postrema.[1] Chemotherapeutic agents and other emetogenic stimuli can cause the release of serotonin (B10506) from enterochromaffin cells in the gut.[1] This released serotonin then binds to 5-HT3 receptors on vagal afferents, initiating a signal that travels to the nucleus of the solitary tract and the vomiting center in the brainstem, ultimately triggering nausea and vomiting.[1][2] Both Dolasetron and Tropisetron interrupt this signaling cascade by competitively blocking the 5-HT3 receptors on the vagal afferents, thereby reducing the emetic signal to the central nervous system.[2]
Comparative Data Summary
Due to the absence of direct comparative studies on vagal nerve activity, a quantitative comparison is not possible. Clinical studies have compared their antiemetic efficacy, which is an indirect measure of their effect on the vagal pathways. However, these studies often report similar efficacy and tolerability for preventing chemotherapy-induced and postoperative nausea and vomiting when used at appropriate clinical doses.
| Feature | Dolasetron | Tropisetron | Source |
| Direct Vagal Nerve Activity Data | Not available in published literature | Not available in published literature | N/A |
| Indirect in vivo Evidence | Inferred from antiemetic efficacy and known mechanism of action on vagal afferents. | Studies on aminoprivic feeding suggest involvement in modulating vagal signals related to satiety. | [2],[3] |
Experimental Protocols
For researchers interested in conducting a direct in vivo comparison, a general methodology for recording vagal nerve activity in an animal model is outlined below. This protocol is a synthesis of standard techniques described in the literature.
In Vivo Vagal Nerve Electrophysiology in a Rat Model
1. Animal Preparation:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (250-350g).
-
Anesthesia: Urethane (1.2-1.5 g/kg, intraperitoneal injection) is commonly used as it preserves many autonomic reflexes. Anesthesia depth should be monitored regularly by checking for the absence of a pedal withdrawal reflex.
-
Surgical Procedure:
-
The animal is placed in a supine position on a heating pad to maintain body temperature.
-
A midline cervical incision is made to expose the trachea, carotid artery, and the cervical vagus nerve.
-
The right or left vagus nerve is carefully isolated from the carotid sheath using blunt dissection under a dissecting microscope. Care must be taken to avoid damaging the nerve and surrounding blood vessels.
-
2. Electrophysiological Recording:
-
Electrode Placement: The isolated vagus nerve is placed on a bipolar platinum or silver-wire hook electrode for recording compound action potentials. The nerve and electrode are then submerged in a pool of warm mineral oil to prevent drying and electrical interference.
-
Data Acquisition:
-
The electrode is connected to a high-impedance preamplifier.
-
The neural signal is amplified (e.g., 10,000x), filtered (e.g., bandpass 100-2000 Hz), and digitized using a data acquisition system.
-
The digitized signal is recorded and analyzed using appropriate software (e.g., Spike2, LabChart).
-
3. Drug Administration and Experimental Design:
-
Route of Administration: A catheter is placed in the femoral or jugular vein for intravenous administration of Dolasetron, Tropisetron, or a vehicle control.
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: Dolasetron (various doses)
-
Group 3: Tropisetron (various doses)
-
-
Procedure:
-
A baseline level of vagal nerve activity is recorded for a stable period (e.g., 15-30 minutes).
-
An emetogenic stimulus (e.g., intravenous serotonin or a chemotherapeutic agent like cisplatin) is administered to evoke an increase in vagal afferent firing.
-
Once a stable, elevated firing rate is achieved, either the vehicle, Dolasetron, or Tropisetron is administered intravenously.
-
Vagal nerve activity is continuously recorded to measure the degree and duration of inhibition of the evoked response by each drug.
-
4. Data Analysis:
-
The raw nerve activity is typically rectified and integrated over time to quantify the overall activity.
-
Spike sorting algorithms can be used to analyze the firing rates of individual nerve fibers.
-
The percentage reduction in the stimulus-evoked vagal activity following drug administration is calculated and compared between Dolasetron and Tropisetron at different doses to determine their relative potency and efficacy.
Visualizations
Caption: 5-HT3 antagonist mechanism on the vagal signaling pathway.
Caption: Workflow for in vivo vagal nerve activity recording.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Differential effects of selective vagotomy and tropisetron in aminoprivic feeding. | Semantic Scholar [semanticscholar.org]
A Blinded Comparative Analysis of Dolasetron and Ondansetron Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the side effect profiles of two commonly used 5-HT3 receptor antagonists, Dolasetron (B1670872) and Ondansetron (B39145). The information presented is collated from multiple blinded, randomized controlled trials to support evidence-based decision-making in clinical research and drug development.
Executive Summary
Dolasetron and Ondansetron are both effective antiemetic agents used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. While their efficacy is largely comparable, their side effect profiles exhibit subtle but potentially significant differences. This guide summarizes the quantitative data on adverse events, details the experimental protocols of key comparative studies, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation: Comparative Side Effect Profiles
The following tables summarize the incidence of commonly reported adverse events associated with Dolasetron and Ondansetron from various blinded, randomized clinical trials.
Table 1: Incidence of Common Adverse Events
| Side Effect | Dolasetron (Incidence %) | Ondansetron (Incidence %) | Notes |
| Headache | ~15% | ~15% | Most frequently reported side effect for both drugs with a similar incidence.[1] |
| Constipation | Reported | More frequently reported than with Dolasetron. | Ondansetron has a broader range of common gastrointestinal side effects.[2] |
| Diarrhea | Reported | More frequently reported than with Dolasetron. | Ondansetron has a broader range of common gastrointestinal side effects.[2] |
| Dizziness | Reported | Reported | Incidence rates are generally low and comparable between the two drugs. |
| Fatigue | Reported | Reported | Incidence rates are generally low and comparable between the two drugs.[2] |
Table 2: Electrocardiographic Effects
| ECG Parameter | Dolasetron | Ondansetron | Key Findings |
| QTc Interval | Prolongation | Prolongation | Both drugs are associated with a slight but statistically significant prolongation of the QTc interval.[3] |
| PR Interval | Slight, dose-related increase | No significant change | Dolasetron showed a statistically significant increase in the PR interval.[3] |
| QRS Duration | Slight, dose-related increase | No significant change | Dolasetron predominantly affects ventricular depolarization.[3] |
| JT Interval | No significant change | Slight increase | Ondansetron predominantly affects ventricular repolarization.[3] |
| Heart Rate | Slight, dose-related increase | Slight decrease | Dolasetron was associated with an increase in heart rate, while Ondansetron was associated with a decrease.[3] |
Experimental Protocols
The data presented in this guide are derived from rigorously designed clinical trials. The following outlines a typical experimental protocol for a blinded, randomized, comparative study of Dolasetron and Ondansetron.
1. Study Design: A multicenter, randomized, double-blind, parallel-group study is the preferred design.[4][5] Patients are randomly assigned to receive either Dolasetron or Ondansetron. The double-blind nature ensures that neither the patient nor the investigator knows which treatment is being administered, minimizing bias.
2. Patient Population: Inclusion criteria typically involve adult patients scheduled to receive moderately or highly emetogenic chemotherapy for the first time or patients undergoing surgical procedures with a high risk of postoperative nausea and vomiting.[6][7][8] Key exclusion criteria often include a history of hypersensitivity to 5-HT3 receptor antagonists, concurrent use of other antiemetic agents (unless specified in the protocol), and significant cardiovascular disease, particularly a prolonged QTc interval at baseline.
3. Dosing Regimens:
-
For Chemotherapy-Induced Nausea and Vomiting (CINV):
-
For Postoperative Nausea and Vomiting (PONV):
4. Assessment of Side Effects: Adverse events are systematically recorded throughout the study period using standardized questionnaires and patient diaries.[4] The severity and relationship to the study drug are assessed by the investigators. For electrocardiographic assessments, ECGs are typically performed at baseline and at multiple time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours) to monitor changes in cardiac intervals.[3]
Mandatory Visualization
Signaling Pathway of 5-HT3 Receptor Antagonists
The following diagram illustrates the mechanism of action of 5-HT3 receptor antagonists like Dolasetron and Ondansetron in preventing nausea and vomiting.
Caption: Mechanism of action of 5-HT3 receptor antagonists.
Experimental Workflow for a Comparative Clinical Trial
The diagram below outlines the typical workflow of a blinded, randomized controlled trial comparing Dolasetron and Ondansetron.
Caption: Typical workflow of a comparative clinical trial.
References
- 1. Therapeutic equivalence of single oral doses of dolasetron mesilate and multiple doses of ondansetron for the prevention of emesis after moderately emetogenic chemotherapy. European Dolasetron Comparative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zofran vs. Anzemet for Nausea: Important Differences and Potential Risks. [goodrx.com]
- 3. Single-blind study of the effects of intravenous dolasetron mesylate versus ondansetron on electrocardiographic parameters in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methodology of antiemetic trials: response assessment, evaluation of new agents and definition of chemotherapy emetogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methodology in anti-emetic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase III double-blind comparison of this compound and ondansetron and an evaluation of the additive role of dexamethasone in the prevention of acute and delayed nausea and vomiting due to moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Open-label, Randomized Comparison of the Efficacy of Intravenous this compound and Ondansetron in the Prevention of Acute and Delayed Cisplatin-induced Emesis in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ondansetron versus dolasetron: a comparison study in the prevention of postoperative nausea and vomiting in patients undergoing gynecological procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Dolasetron Mesylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Dolasetron Mesylate is a critical component of laboratory safety and regulatory compliance. While this compound itself is not classified as a hazardous substance, its frequent use in conjunction with chemotherapy agents necessitates a careful approach to waste management. This guide provides a procedural, step-by-step framework for the safe and compliant disposal of this compound in a laboratory setting.
Understanding the Waste Classification
This compound, an antiemetic used to prevent nausea and vomiting caused by chemotherapy, is not listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). Safety Data Sheets (SDS) for this compound confirm that it is not considered a hazardous substance or mixture.[1][2] However, the primary consideration for its disposal lies in the context of its use. Waste streams containing this compound are often co-mingled with chemotherapy agents, which are hazardous. Therefore, the disposal protocol must account for any potential cross-contamination.
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on whether it is in its pure form or has come into contact with other hazardous materials.
1. Pure, Unused this compound:
For expired or unused this compound that has not been in contact with any hazardous materials, the recommended procedure is to:
-
Consult Institutional Policies: Always refer to your institution's specific waste management plan and standard operating procedures (SOPs) for pharmaceutical waste.[3][4]
-
Engage a Licensed Waste Disposal Company: The most prudent and compliant method for disposing of any non-hazardous pharmaceutical waste is to entrust it to a licensed professional waste disposal company.[1] This ensures cradle-to-grave management and adherence to all local and national regulations.[5]
2. This compound Contaminated with Chemotherapy Agents:
In a research or drug development setting, this compound is often used alongside cytotoxic chemotherapy drugs. Any materials that come into contact with both, including unused preparations, contaminated labware, personal protective equipment (PPE), and cleaning materials, must be managed as chemotherapy waste.
This type of waste is typically categorized as either "trace" or "bulk" chemotherapy waste:
-
Trace Chemotherapy Waste: This includes items with residual amounts of chemotherapy drugs (less than 3% of the original volume).[6][7] Examples include empty vials, syringes, IV bags, gloves, and gowns.[6]
-
Segregation: Trace chemotherapy waste must be segregated from other waste streams.[6]
-
Containment: Place all trace chemotherapy waste in rigid, puncture-resistant containers specifically labeled for "Trace Chemotherapy" and "Incinerate Only".[6][7] These containers are often color-coded yellow.[8]
-
Disposal: Follow your institution's protocol for the pickup and incineration of trace chemotherapy waste.[8]
-
-
Bulk Chemotherapy Waste: This category includes any waste containing more than a residual amount of a chemotherapy drug.[6][7] This would apply to unused solutions of this compound mixed with chemotherapy agents or materials from a significant spill.
-
Segregation and Labeling: Bulk chemotherapy waste is considered hazardous waste and must be segregated and clearly labeled with the chemical contents and hazard classification (e.g., "Toxic").[6]
-
Containment: Store in designated, sealed, and rigid containers.[6]
-
Disposal: Arrange for pickup by your institution's hazardous waste management service for disposal at a permitted treatment, storage, and disposal facility (TSDF), which typically involves high-temperature incineration.[9]
-
Quantitative Data Summary
| Waste Type | Contamination Level | Disposal Container | Disposal Method |
| Pure this compound | None | Secure, labeled container | Licensed Professional Waste Disposal Company |
| Trace Chemotherapy Waste | < 3% of original volume | Yellow, rigid, puncture-resistant container labeled "Trace Chemotherapy" and "Incinerate Only" | Incineration via institutional waste program |
| Bulk Chemotherapy Waste | > 3% of original volume | Black (typically), rigid, sealed container labeled with contents and "Hazardous Waste" | High-temperature incineration via hazardous waste vendor |
Decision Pathway for this compound Disposal
The following diagram illustrates the logical workflow for determining the proper disposal route for this compound waste in a laboratory setting.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment. Always prioritize your institution's specific guidelines and consult with your Environmental Health and Safety (EH&S) department for any uncertainties.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 4. ehs.ucr.edu [ehs.ucr.edu]
- 5. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 6. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. securewaste.net [securewaste.net]
Safeguarding Researchers: A Comprehensive Guide to Handling Dolasetron Mesylate
For immediate reference, this guide provides essential safety protocols and logistical plans for the laboratory handling of Dolasetron Mesylate. It is intended for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.
This compound is a selective serotonin (B10506) 5-HT3 receptor antagonist. While its primary application is in managing nausea and vomiting, it is imperative that laboratory personnel handle this potent pharmaceutical compound with appropriate precautions to minimize occupational exposure. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safety of all laboratory staff.
Hazard Identification and Risk Assessment
This compound may pose health risks if not handled correctly. According to available Safety Data Sheets (SDS) and GHS classifications, the primary hazards include:
-
Harmful if swallowed [1].
-
May cause serious eye damage [1].
-
May be harmful if inhaled or absorbed through the skin, causing irritation to the respiratory tract and skin[2].
A thorough risk assessment should be conducted before any handling of this compound to identify potential exposure scenarios and implement appropriate control measures.
Occupational Exposure Limits
Currently, no specific Occupational Exposure Limit (OEL) has been established for this compound[2]. In the absence of a defined OEL, a control banding approach should be adopted. This involves categorizing the compound based on its potency and toxicological data to determine the necessary level of containment and control. Given its pharmacological activity, this compound should be handled as a potent compound, requiring stringent controls to minimize exposure.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves (compliant with ASTM D6978). Change outer gloves every 30 minutes or immediately if contaminated. | Prevents skin absorption. Double gloving provides an additional barrier and allows for safe removal of the outer contaminated glove. |
| Eye/Face Protection | Safety goggles and a full-face shield. | Protects against splashes and aerosols, preventing eye contact and potential serious eye damage. |
| Protective Clothing | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | For handling powders or creating aerosols: A NIOSH-approved N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR). | Minimizes the risk of inhaling airborne particles. |
| Foot Protection | Disposable shoe covers. | Prevents the spread of contamination outside of the designated handling area. |
Engineering Controls
Engineering controls are the primary means of minimizing exposure and should be used in conjunction with appropriate PPE.
| Control Measure | Description |
| Ventilation | All handling of this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet (BSC) to contain airborne particles. |
| Containment | Use of a containment ventilated enclosure (CVE) or glove box is recommended for procedures with a high potential for aerosol generation. |
Safe Handling and Operational Procedures
Adherence to strict operational procedures is crucial for minimizing the risk of exposure to this compound.
Preparation and Weighing
-
Designated Area: All handling of this compound should occur in a designated and clearly marked area.
-
Pre-Handling: Before starting, ensure all necessary equipment and materials, including PPE, are readily available.
-
Weighing: Weighing of the powder should be done on a disposable weighing paper or in a container that can be sealed for transport.
-
Aerosol Minimization: Use techniques that minimize the generation of dust and aerosols.
Solution Preparation
-
Wetting Agent: When preparing solutions, wet the powder with a small amount of the vehicle before adding the full volume to minimize dust formation.
-
Closed Systems: Utilize closed systems for transferring liquids whenever possible.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination.
| Spill Size | Procedure |
| Small Spill (<5 mL or 5 g) | 1. Alert personnel in the immediate area. 2. Don appropriate PPE from a designated spill kit. 3. Cover the spill with absorbent pads, starting from the outside and working inwards. 4. For powders, gently cover with a damp absorbent pad to avoid creating dust. 5. Clean the area with a detergent solution, followed by a rinse with water. 6. Collect all contaminated materials in a designated cytotoxic waste container. |
| Large Spill (>5 mL or 5 g) | 1. Evacuate the area and restrict access. 2. Alert the laboratory supervisor and safety officer immediately. 3. Trained emergency response personnel should manage the cleanup. |
Decontamination
Thorough decontamination of surfaces and equipment is essential after handling this compound. While specific deactivating agents for this compound are not well-documented, a multi-step cleaning process is effective for physical removal.
-
Initial Cleaning: Wipe down all surfaces and equipment with a detergent solution.
-
Rinsing: Thoroughly rinse surfaces with water to remove the detergent.
-
Final Wipe: Wipe down with 70% isopropyl alcohol.
Waste Disposal
All waste contaminated with this compound must be disposed of as cytotoxic waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated PPE, disposable labware, and cleaning materials should be placed in a clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container (typically purple). |
| Liquid Waste | Aqueous waste may be collected in a designated, sealed container and disposed of through a licensed hazardous waste vendor. Do not pour down the drain. |
| Sharps | Needles, syringes, and other sharps contaminated with this compound should be placed in a designated cytotoxic sharps container. |
Experimental Protocols
Detailed experimental protocols involving this compound should incorporate these safety and handling procedures at every step. Each protocol should have a dedicated section on safety, outlining the specific PPE and engineering controls required for that procedure.
Visual Guidance: Safety Workflow
The following diagram illustrates the essential workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
